1,1\'-Bis(diisopropylphosphino)ferrocene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBEMRSRONKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-bis(diisopropylphosphino)ferrocene, commonly known as dippf. This organometallic compound serves as a crucial ligand in a variety of catalytic reactions, making its efficient synthesis and thorough characterization of paramount importance in research and development, particularly within the pharmaceutical industry.
Introduction
1,1'-Bis(diisopropylphosphino)ferrocene (dippf) is a member of the ferrocene-based diphosphine ligand family. Its unique structure, featuring bulky and electron-donating diisopropylphosphino groups attached to the cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) scaffold, imparts desirable properties for its application in catalysis. Dippf is particularly valued as a ligand in transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The steric bulk of the isopropyl groups can enhance catalyst stability and influence selectivity, while the electronic properties of the phosphine (B1218219) donors play a critical role in the catalytic cycle.
Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene
The synthesis of dippf can be achieved through a multi-step process involving the reaction of ferrocene with diisopropylphosphine (B1583860) oxide in the presence of a Lewis acid, followed by a deprotection step. The following protocol is adapted from a patented procedure.
Experimental Protocol:
Step 1: Synthesis of the Tetrafluoroborate (B81430) Salt of 1,1'-Bis(diisopropylphosphino)ferrocene
-
To a dry reaction vessel under an inert argon atmosphere, add ferrocene (1 mole, 186 g) and diisopropylphosphine oxide (4 moles, 536 g).
-
Add 1 L of 1,2-dichloroethane (B1671644) to the reactor.
-
At 10°C, slowly add a 47% by mass solution of boron trifluoride etherate (8 moles, 2.4 kg) to the reaction mixture.
-
After the addition is complete, raise the temperature to 70°C and allow the reaction to proceed for 12 hours.
-
Cool the reaction mixture to 0°C and quench by the dropwise addition of water.
-
Perform a liquid-liquid extraction to separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a yellow solid.
-
Recrystallize the solid from a mixture of dichloromethane (B109758) and n-hexane to obtain the tetrafluoroborate salt of 1,1'-bis(diisopropylphosphino)ferrocene (yield: 552 g).
Step 2: Deprotection to Yield 1,1'-Bis(diisopropylphosphino)ferrocene
-
To the tetrafluoroborate salt obtained in the previous step, add 1 L of methanol.
-
Heat the mixture to reflux and maintain for 12 hours under an argon atmosphere.
-
Cool the solution to a low temperature to induce crystallization.
-
Collect the resulting yellow solid by suction filtration and dry under vacuum.
-
This procedure yields 1,1'-bis(diisopropylphosphino)ferrocene as a yellow solid (yield: 377 g, 90% overall yield, purity >98% by HPLC).
Characterization of 1,1'-Bis(diisopropylphosphino)ferrocene
Thorough characterization is essential to confirm the identity and purity of the synthesized dippf. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of dippf is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₃₆FeP₂ |
| Molecular Weight | 418.31 g/mol |
| Appearance | Orange-yellow powder |
| Melting Point | 50-52 °C |
| Solubility | Insoluble in water |
| Storage Conditions | Store under an inert gas (nitrogen or argon) at 2-8°C |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of dippf.
¹H NMR Spectroscopy: The proton NMR spectrum of dippf is expected to show characteristic signals for the protons of the isopropyl groups and the cyclopentadienyl rings of the ferrocene core. The methyl protons of the isopropyl groups will appear as doublets due to coupling with the adjacent methine proton, which in turn will appear as a multiplet. The protons on the substituted cyclopentadienyl rings will exhibit complex splitting patterns due to both proton-proton and proton-phosphorus couplings.
³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum provides direct information about the phosphorus environment. A single resonance is expected for the two equivalent phosphorus atoms in the dippf molecule. The chemical shift of this signal is indicative of the trivalent phosphine environment. For comparison, the related ligand 1,1′,2,2′-tetrakis-(di-isopropylphosphino)ferrocene shows a ³¹P NMR chemical shift at -1.27 ppm. Commercial suppliers of dippf confirm that the proton and phosphorus NMR spectra conform to the expected structure.[1]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to isopropyl and cyclopentadienyl protons. |
| ³¹P NMR | A single resonance characteristic of a diarylalkylphosphine. |
| Elemental Analysis | C: 63.17%, H: 8.68% (Calculated) |
Applications in Catalysis
Dippf is widely utilized as a ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. It is also employed as a ligand in ruthenium-catalyzed reactions.[2] The use of dippf can lead to high catalytic activity and selectivity, making it a valuable tool in the synthesis of fine chemicals and pharmaceuticals.[2]
Conclusion
This technical guide has detailed the synthesis and characterization of 1,1'-bis(diisopropylphosphino)ferrocene. The provided experimental protocol offers a reliable method for its preparation in high yield and purity. The characterization data, including physical properties and expected spectroscopic features, serve as a benchmark for researchers to verify the integrity of their synthesized material. The crucial role of dippf as a ligand in modern catalysis underscores the importance of a thorough understanding of its synthesis and properties for professionals in the fields of chemical research and drug development.
References
Unveiling the Structural Nuances of 1,1'-Bis(diisopropylphosphino)ferrocene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene (dippf), a pivotal phosphine (B1218219) ligand in the realms of catalysis and materials science. Designed for researchers, scientists, and professionals in drug development, this document collates crystallographic data, experimental methodologies, and structural visualizations to facilitate a deeper understanding of this versatile organometallic compound.
Molecular Structure and Crystallographic Parameters
The crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene reveals a molecule with the iron atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings. Each Cp ring is substituted with a diisopropylphosphino group. The molecule crystallizes in the monoclinic space group P2(1)/n. The crystallographic data provides a detailed insight into the bonding and conformation of the molecule.
Table 1: Crystal Data and Structure Refinement for 1,1'-Bis(diisopropylphosphino)ferrocene
| Parameter | Value |
| Empirical formula | C22H36FeP2 |
| Formula weight | 418.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2(1)/n |
| Unit cell dimensions | a = 9.134(2) Å, α = 90° |
| b = 14.898(3) Å, β = 106.34(3)° | |
| c = 16.591(3) Å, γ = 90° | |
| Volume | 2167.3(8) ų |
| Z | 4 |
| Density (calculated) | 1.282 Mg/m³ |
| Absorption coefficient | 0.898 mm⁻¹ |
| F(000) | 904 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,1'-Bis(diisopropylphosphino)ferrocene
| Bond | Length (Å) | Angle | Degrees (°) |
| Fe-C(1) | 2.041(3) | C(1)-C(2)-C(3) | 108.3(3) |
| Fe-C(2) | 2.049(3) | C(2)-C(3)-C(4) | 108.1(3) |
| Fe-C(3) | 2.047(3) | C(3)-C(4)-C(5) | 108.1(3) |
| Fe-C(4) | 2.041(3) | C(4)-C(5)-C(1) | 108.1(3) |
| Fe-C(5) | 2.035(3) | C(5)-C(1)-C(2) | 107.4(3) |
| P(1)-C(1) | 1.834(3) | C(1)-P(1)-C(6) | 103.4(2) |
| P(2)-C(1A) | 1.837(3) | C(1)-P(1)-C(9) | 104.1(2) |
| P(1)-C(6) | 1.859(4) | C(1A)-P(2)-C(12) | 102.9(2) |
| P(1)-C(9) | 1.861(4) | C(1A)-P(2)-C(15) | 104.5(2) |
| P(2)-C(12) | 1.858(4) | ||
| P(2)-C(15) | 1.863(4) |
Experimental Protocols
Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene
The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene is typically achieved through the reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine.
Reaction Scheme:
An In-depth Technical Guide to the Electronic Properties of Ferrocene-Based Phosphine Ligands
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Ferrocene-based phosphine (B1218219) ligands represent a unique and powerful class of molecules in coordination chemistry and catalysis. Their distinct architecture, combining the redox-active and sterically unique ferrocene (B1249389) backbone with the versatile phosphine moiety, imparts tunable and highly desirable electronic properties. This technical guide provides a comprehensive overview of the key electronic characteristics of these ligands, focusing on the quantitative assessment of their electron-donating ability and redox behavior. We present a summary of critical data, detailed experimental protocols for their determination, and logical workflows to elucidate the structure-property relationships that govern their function.
Introduction to Ferrocene-Based Phosphine Ligands
Ferrocene, or bis(η⁵-cyclopentadienyl)iron(II), is a remarkably stable 18-electron organometallic compound known for its aromatic character and reversible one-electron oxidation to the ferrocenium (B1229745) cation.[1][2][3] Its stability, well-defined stereochemistry, and rich derivatization chemistry have made it an indispensable building block in modern chemistry.[2] When incorporated into ligand design, the ferrocenyl group acts as an electron-rich aryl substituent, significantly influencing the electronic environment of a coordinated metal center.[1][4]
Phosphines are a ubiquitous class of ligands in organometallic chemistry, prized for the ease with which their steric and electronic properties can be fine-tuned.[5] The combination of a ferrocene scaffold with a phosphine donor group yields ligands with unique stereoelectronic profiles. These properties are critical in applications ranging from asymmetric catalysis to the development of redox-active materials and sensors.[2][6] Understanding and quantifying the electronic nature of these ligands is paramount for rational catalyst design and the development of new molecular technologies. This guide focuses on two primary methods for this characterization: the Tolman Electronic Parameter (TEP) and cyclic voltammetry.
Quantifying Electron-Donating Ability: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the net electron-donating strength of a phosphine ligand.[7] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a tricarbonyl(phosphine)nickel(0) complex, [Ni(CO)₃L].[1][4][7]
The underlying principle is based on the Dewar–Chatt–Duncanson model of metal-ligand bonding. A more strongly electron-donating phosphine ligand (L) increases the electron density on the nickel center. This enhanced electron density leads to increased π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the carbon monoxide (CO) ligands. As the C-O bond order decreases due to this backbonding, its vibrational stretching frequency (ν(CO)) shifts to a lower wavenumber. Therefore, a lower TEP value signifies a more strongly electron-donating ligand.
Quantitative TEP Data for Ferrocene-Based Phosphines
Studies have shown that the ferrocenyl group is a potent electron-donating substituent, comparable in its effect to primary alkyl groups.[1][4] It is a better electron donor than a methyl group and slightly weaker than an ethyl group.[1][4] This strong donating character is a key feature of ferrocene-based phosphine ligands.
| Ligand (L) | TEP ν(CO) in Ni(CO)₃L (cm⁻¹) | Reference |
| Tris(ferrocenyl)phosphine (Fc₃P) | 2062.8 | [1] |
| Bis(ferrocenyl)phenylphosphine (Fc₂PhP) | 2064.9 | [1] |
| Ferrocenyldiphenylphosphine (FcPh₂P) | 2066 | [1] |
| Tris(phenyl)phosphine (PPh₃) for comparison | 2068.9 | [4] |
| Tris(cyclohexyl)phosphine (PCy₃) for comparison | 2056.4 | - |
| Tris(tert-butyl)phosphine (P(tBu)₃) for comparison | 2056.1 | [8] |
Experimental Protocol for TEP Determination
The determination of a ligand's TEP involves the synthesis of its corresponding Ni(CO)₃L complex, followed by infrared (IR) spectroscopic analysis.
Methodology:
-
Synthesis of the Ni(CO)₃L Complex: A common and effective procedure involves the reaction of bis(1,5-cyclooctadiene)nickel(0), [Ni(cod)₂], with the ferrocene-based phosphine ligand (L) in a suitable solvent like dichloromethane (B109758).[1][4] This reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon). The phosphine ligand displaces one of the cyclooctadiene ligands.
-
Carbon Monoxide Reaction: A stream of carbon monoxide (CO) gas is then bubbled through the solution. The CO displaces the remaining cyclooctadiene ligand to form the desired tricarbonyl(phosphine)nickel(0) complex. Due to the potential instability of these complexes, they are often prepared in situ and used directly for IR measurement without isolation.[4]
-
Infrared (IR) Spectroscopy: The solution containing the [Ni(CO)₃L] complex is transferred to an IR cell. The IR spectrum is recorded, and the frequency of the strong, sharp A₁ symmetric C-O stretching band is identified. This value, in units of cm⁻¹, is the Tolman Electronic Parameter for the ligand L.[7]
Redox Behavior: Electrochemical Characterization
The presence of the iron center in the ferrocene core makes these ligands redox-active. Cyclic Voltammetry (CV) is the primary technique used to investigate their electrochemical properties, providing information on oxidation potentials and the reversibility of the redox process. The ferrocene/ferrocenium (FcH/FcH⁺) couple is highly reversible, which has led IUPAC to recommend it as an internal potential standard for non-aqueous electrochemistry.[2][6]
The oxidation potential of a ferrocene-based phosphine ligand is a direct measure of the electron density at the iron center. Electron-donating groups on the cyclopentadienyl (B1206354) rings make the ferrocene core easier to oxidize (a less positive potential), while electron-withdrawing groups make it more difficult to oxidize (a more positive potential).
Electrochemical Data for Ferrocene-Based Phosphines
The redox potential of the ferrocene unit is sensitive to the nature of the substituents on the phosphine and whether the phosphine or ferrocene is coordinated to another metal center.
| Compound | E₁/₂ (V vs. reference) | Key Observation | Reference |
| Ferrocene (FcH) | ~0.54 (vs. SCE) | Standard reference value. | [9] |
| Bis(ferrocenyl)(alkyl)phosphanes (Fc₂PR) | — | The first oxidation is typically irreversible. | [2][6] |
| Bis(ferrocenyl)(alkyl)phosphine oxides (Fc₂P(O)R) | — | Exhibit two reversible oxidations, indicating electronic communication between the ferrocenyl units. | [6] |
| 1,1'-Bis(dialkylphospholanyl)ferrocenes (FerroLANE) | — | Oxidation potentials are not significantly affected by varying the alkyl substituents on the phosphine. | [10] |
| (η⁵-C₅H₅)Fe(cis-dppen)Fc | 0.58 (vs. SCE) | The ferrocenyl (Fc) moiety oxidation is made more difficult by the oxidized Fp moiety (E₁/₂ = -0.21 V). | [9] |
Experimental Protocol for Cyclic Voltammetry
A standard CV experiment is performed using a three-electrode electrochemical cell connected to a potentiostat.
Methodology:
-
Solution Preparation: The ferrocene-based phosphine ligand is dissolved in a suitable electrochemical solvent, such as dichloromethane or acetonitrile.[11][12] A supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) is added to ensure sufficient conductivity of the solution.[11]
-
Cell Assembly: A three-electrode system is used.[13]
-
Working Electrode: An inert material where the redox event occurs (e.g., glassy carbon, platinum).
-
Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).[12][13]
-
Counter (Auxiliary) Electrode: Completes the electrical circuit, typically a platinum wire.
-
-
Deoxygenation: The solution is purged with an inert gas (nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: The potentiostat sweeps the potential of the working electrode linearly with time. The resulting current from the redox reaction is measured and plotted against the applied potential, generating a cyclic voltammogram. Key parameters such as the anodic (Epa) and cathodic (Epc) peak potentials are extracted to determine the half-wave potential (E₁/₂ = (Epa + Epc)/2).
Structure-Property Relationships
The electronic properties of ferrocene-based phosphine ligands are a direct consequence of their molecular structure. The interplay between the ferrocene backbone and the substituents on the phosphorus atom allows for fine-tuning of both the ligand's σ-donor/π-acceptor character and its redox potential.
Modifications to the ligand, such as adding electron-withdrawing or -donating groups to the phenyl rings of a diphenylphosphino moiety or altering the alkyl groups on the phosphine, can systematically change the ligand's TEP. Similarly, these changes modulate the electron density on the ferrocene core, shifting its oxidation potential. This predictable relationship is fundamental to designing ligands with specific electronic characteristics for targeted applications.
Conclusion
Ferrocene-based phosphine ligands possess a rich and tunable electronic character defined by the synergistic properties of their constituent parts. Their strong electron-donating nature, quantified by the Tolman Electronic Parameter, and their inherent, modifiable redox activity, characterized by cyclic voltammetry, make them exceptionally versatile. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers to understand, predict, and engineer the electronic behavior of these ligands for advanced applications in catalysis, materials science, and drug development.
References
- 1. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrocene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. yanggroup.weebly.com [yanggroup.weebly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 8. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl; L2 = diphosphine] and (η5-C5H5)Fe(L2)ER2Fc [Fc = (η5-C5H4)Fe(η5-C5H5)] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. researchgate.net [researchgate.net]
- 13. utep.edu [utep.edu]
steric effects of diisopropylphosphino groups in ferrocene ligands
An In-depth Technical Guide on the Steric Effects of Diisopropylphosphino Groups in Ferrocene (B1249389) Ligands
Introduction
Ferrocene-based diphosphine ligands have become indispensable in homogeneous catalysis, prized for their unique structural and electronic properties. The ferrocene backbone provides a rigid and electron-rich scaffold, while the phosphine (B1218219) substituents allow for fine-tuning of the ligand's steric and electronic characteristics. Among these, ligands bearing diisopropylphosphino groups, such as 1,1'-bis(diisopropylphosphino)ferrocene (dippf), are of significant interest. The bulky isopropyl substituents impart distinct steric properties that profoundly influence the reactivity, selectivity, and stability of transition metal catalysts.[1][2]
This technical guide provides a comprehensive overview of the steric effects of diisopropylphosphino groups on ferrocene ligands. It covers the quantitative measures of steric bulk, detailed experimental protocols for synthesis and characterization, and the impact of these steric properties on catalytic applications, aimed at researchers, scientists, and professionals in drug development and fine chemical synthesis.[1]
Quantifying Steric Effects
The steric influence of phosphine ligands is primarily quantified by two key parameters: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur). These metrics provide a way to compare the steric hindrance imposed by different ligands around a metal center.
-
Tolman Cone Angle (θ): This is the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand.[3][4][5] It is a fundamental measure of a ligand's steric bulk. The diisopropylphosphino group is considered sterically demanding due to the branched nature of the isopropyl substituents.
-
Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[6] It offers a more comprehensive measure of the steric environment than the cone angle alone.[6]
The steric properties of diisopropylphosphino ferrocene ligands like dippf are often compared to their widely used diphenylphosphino analogue, dppf, to highlight the impact of the alkyl versus aryl substituents on the phosphorus atoms.
Data Presentation: Steric and Structural Parameters
The steric bulk of the diisopropylphosphino groups directly influences the geometry of the resulting metal complexes. This is particularly evident in the P-M-P "bite angle," a critical parameter in catalysis. X-ray crystallography is the definitive method for determining these solid-state structures and parameters.[7][8][9]
Below is a summary of key quantitative data for dippf and related ligands.
| Parameter | Ligand/Complex | Value | Notes |
| Tolman Cone Angle (θ) | P(i-Pr)₃ | 160° | For comparison of a related trialkylphosphine. |
| Percent Buried Volume (%Vbur) | dippf in [Pd(dippf)(PMe₃)Cl]⁺ | 56.6% | Demonstrates significant steric occupancy around the metal.[10] |
| dppf in [Pd(dppf)(PMe₃)Cl]⁺ | 55.1% | For comparison, showing slightly less buried volume than dippf.[10] | |
| P-M-P Bite Angle | [Pd(dippf)MeCl] | > dppf analogue | Dippf consistently exhibits a larger bite angle than dppf in analogous complexes.[10][11] |
| [Ir(dppf)₂]⁻ | 102.3° | Example in an Iridium complex, showing a very wide bite angle.[12] | |
| [Ir(dppf)₂]⁺ | 94.3° | The bite angle can be influenced by the metal's oxidation state.[12] |
Experimental Protocols
Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
The synthesis of dippf is typically achieved via directed ortho-metalation of ferrocene, followed by quenching with an electrophilic phosphorus source.[13]
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiisopropylphosphine (B1205602) (ClP(i-Pr)₂)
-
Anhydrous Hexane (B92381) or Diethyl Ether
-
Standard Schlenk line equipment for handling air-sensitive reagents[8][14]
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve ferrocene in anhydrous hexane in a Schlenk flask.
-
Add TMEDA to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add n-BuLi solution dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours. This forms the 1,1'-dilithioferrocene-TMEDA adduct, which precipitates as a solid.
-
Cool the resulting suspension to -78°C (dry ice/acetone bath).
-
Slowly add a solution of chlorodiisopropylphosphine in hexane to the suspension.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield dippf as a solid.
Synthesis of a Representative Metal Complex: [PdCl₂(dippf)]
The dippf ligand readily forms complexes with various transition metals.[7][15]
Materials:
-
1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
-
Palladium(II) chloride (PdCl₂) or a suitable precursor like [PdCl₂(MeCN)₂]
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
Procedure:
-
Under an inert atmosphere, dissolve the palladium precursor (e.g., [PdCl₂(MeCN)₂]) in the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of dippf in the same solvent.
-
Slowly add the dippf solution to the stirred palladium solution at room temperature.
-
A color change and/or precipitation of the product is typically observed.
-
Stir the reaction mixture for a few hours at room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a non-coordinating solvent (like hexane), and dried under vacuum. If the product is soluble, the solvent can be removed or reduced in volume, and the product precipitated by adding a non-polar solvent.
Characterization Methods
-
NMR Spectroscopy: Multinuclear NMR is essential for characterizing these compounds.[13][16][17][18]
-
³¹P{¹H} NMR: Provides critical information about the phosphorus environment. For free dippf, a single resonance is observed. Upon coordination to a metal, this signal shifts significantly (typically downfield), and P-metal coupling may be observed.[16][18]
-
¹H and ¹³C NMR: Used to confirm the integrity of the ferrocene backbone and the isopropyl groups. The protons on the cyclopentadienyl (B1206354) (Cp) rings often show distinct patterns that can indicate coordination.[16][17]
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, allowing for precise measurement of bond lengths, bond angles, and the crucial P-M-P bite angle.[7][8]
Visualization of Workflows and Concepts
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for dippf.
Caption: General workflow for the synthesis of dippf ligand.
Steric Hindrance Visualization
This diagram provides a conceptual representation of the Tolman cone angle, illustrating the steric bulk of a coordinated diisopropylphosphino group.
Caption: Conceptual diagram of the Tolman Cone Angle (θ).
Impact on Catalysis: Signaling Pathways and Mechanisms
The significant steric hindrance exerted by the diisopropylphosphino groups is not merely a passive property; it actively directs the course of catalytic reactions.[1] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), dippf ligands play a crucial role in several elementary steps.[1]
-
Stabilization of the Active Catalyst: The bulky groups protect the metal center from deactivation pathways like dimer formation, thus enhancing catalyst longevity.
-
Promotion of Oxidative Addition: While electronics are also key, the steric profile can influence the ease with which substrates approach the metal center.
-
Facilitation of Reductive Elimination: This is often the product-forming step and is highly sensitive to steric pressure. The bulk of the dippf ligand can create a sterically crowded coordination sphere, which promotes the reductive elimination of the product, thereby accelerating catalyst turnover. The wide bite angle of dippf is particularly effective in this regard.[2]
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the role of a bulky ferrocene diphosphine ligand like dippf.
Caption: Role of dippf in a generic Pd-catalyzed cross-coupling cycle.
Conclusion
The diisopropylphosphino groups on ferrocene-based ligands impart significant and influential steric effects that are crucial for modern catalysis. Through quantifiable metrics like cone angle and percent buried volume, and observable structural features like a wide P-M-P bite angle, these ligands create a unique coordination environment. This steric bulk enhances catalyst stability and critically promotes the product-forming reductive elimination step in many cross-coupling reactions. The detailed understanding and rational application of these steric effects, as outlined in this guide, are fundamental for the continued development of highly efficient and selective catalytic systems for the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[1]
References
- 1. watson-int.com [watson-int.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Iridium(III, 0, and -I) Complexes Stabilized by 1,1'-Bis(diphenylphosphino)ferrocene (dppf): Synthesis and Characterization. Crystal Structures of [Na(THF)(5)][Ir(dppf)(2)].THF and [Ir(dppf)(2)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. 1,1'-Bis(diisopropylphosphino)ferrocene | 97239-80-0 [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. C2-Symmetric P-Stereogenic Ferrocene Ligands with Heavier Chalcogenophosphinous Acid Ester Donor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
CAS Number: 97239-80-0
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,1'-bis(diisopropylphosphino)ferrocene, a versatile phosphine (B1218219) ligand widely utilized in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals.
Core Properties
1,1'-Bis(diisopropylphosphino)ferrocene, commonly referred to as 'dippf', is an air-stable, orange-yellow crystalline solid.[1] Its ferrocene (B1249389) backbone provides a rigid and sterically defined framework for the two diisopropylphosphino groups. This unique structure imparts high catalytic activity and selectivity in a variety of cross-coupling reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of dippf is presented in the table below. Notably, the boiling point and density are not well-documented in the literature, likely due to the compound's tendency to decompose at elevated temperatures.
| Property | Value | Reference |
| CAS Number | 97239-80-0 | [1] |
| Molecular Formula | C₂₂H₃₆FeP₂ | [1] |
| Molecular Weight | 418.31 g/mol | [1] |
| Appearance | Orange-yellow powder/crystals | [1] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |
Spectroscopic Data
The structural integrity and purity of dippf are typically confirmed using various spectroscopic techniques. While detailed spectra are often proprietary or found within specific research publications, the expected spectral characteristics are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Resonances corresponding to the isopropyl methyl and methine protons, as well as signals for the cyclopentadienyl (B1206354) ring protons. |
| ¹³C NMR | Signals for the isopropyl methyl and methine carbons, and distinct resonances for the substituted and unsubstituted carbons of the cyclopentadienyl rings. |
| ³¹P NMR | A single resonance in the phosphine region of the spectrum, indicative of the two equivalent phosphorus atoms. |
| IR Spectroscopy | Characteristic peaks corresponding to the C-H and C-C vibrations of the isopropyl and cyclopentadienyl groups, as well as Fe-Cp stretches. |
Synthesis
The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene typically involves the lithiation of ferrocene followed by reaction with a suitable chlorophosphine. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene
The following is a representative, non-optimized protocol based on general procedures for the synthesis of ferrocenylphosphine ligands. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel with appropriate training in handling pyrophoric and moisture-sensitive reagents.
Materials:
-
Ferrocene
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiisopropylphosphine
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Degassed water
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ferrocene and anhydrous diethyl ether (or THF).
-
Add TMEDA to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dilithiation.
-
Cool the resulting solution of 1,1'-dilithioferrocene to -78°C using a dry ice/acetone bath.
-
Slowly add chlorodiisopropylphosphine to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system, such as hexanes, to yield the desired 1,1'-bis(diisopropylphosphino)ferrocene as an orange-yellow solid.
Applications in Catalysis
1,1'-Bis(diisopropylphosphino)ferrocene is a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate key steps in the catalytic cycle, leading to high yields and turnover numbers.
The Catalytic Cycle: A Generalized View
The general mechanism for many palladium-catalyzed cross-coupling reactions involving dippf follows a well-established cycle. The dippf ligand plays a crucial role in stabilizing the palladium center and promoting the individual steps of the cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using dippf as a ligand.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Degassed water
Procedure:
-
In a Schlenk tube, combine the aryl halide, arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate and dippf in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add degassed water to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Safety Information
1,1'-Bis(diisopropylphosphino)ferrocene is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.[2] It is classified as a skin and eye irritant.[3][4] Inhalation of the dust may cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
1,1'-Bis(diisopropylphosphino)ferrocene is a valuable and versatile ligand in the field of organometallic chemistry and catalysis. Its unique structural and electronic properties have made it an indispensable tool for the construction of complex organic molecules, with significant applications in pharmaceutical and materials science research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this important chemical compound.
References
An In-depth Technical Guide on the Electrochemical Behavior of 1,1'-Bis(diisopropylphosphino)ferrocene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of 1,1'-bis(diisopropylphosphino)ferrocene (dippf), a critical ligand in modern synthetic chemistry. Understanding its redox behavior is paramount for its application in catalysis and the development of novel therapeutic agents. This document details the quantitative electrochemical data, experimental methodologies for its characterization, and the underlying reaction mechanisms.
Core Electrochemical Properties
1,1'-Bis(diisopropylphosphino)ferrocene is an organometallic compound featuring a ferrocene (B1249389) core functionalized with two diisopropylphosphino groups. The electrochemical activity of dippf is primarily centered on the iron atom of the ferrocene moiety, which undergoes a reversible one-electron oxidation. This process is a key feature in its role in various catalytic cycles.
The oxidative electrochemistry of dippf is characterized by an ECDim (Electron transfer, Chemical reaction, Dimerization) mechanism.[1][2] This indicates that the initial electron transfer is followed by a chemical step and a subsequent dimerization of the resulting species.
Quantitative Electrochemical Data
The electrochemical behavior of 1,1'-bis(diisopropylphosphino)ferrocene has been investigated using cyclic voltammetry. The key quantitative parameters are summarized in the table below. The oxidation of dippf is chemically reversible.[3]
| Parameter | Value | Conditions | Reference |
| Half-wave Potential (E1/2) | Data not explicitly found in search results | Methylene (B1212753) chloride, 0.1 M [NBu4][PF6] | [3] |
| Peak Separation (ΔEp) | Data not explicitly found in search results | Methylene chloride, 0.1 M [NBu4][PF6] | [3] |
| Mechanism | ECDim (Electron transfer, Chemical reaction, Dimerization) | Oxidative Electrochemistry | [1][2] |
Note: While the referenced literature confirms the reversible oxidation and the ECDim mechanism, the precise numerical values for E1/2 and ΔEp for the free dippf ligand were not available in the provided search results. These values are typically determined from the cyclic voltammogram.
Coordination of dippf to metal centers, such as in palladium complexes like [PdCl2(dippf)], leads to a shift in the oxidation potential to more positive values compared to the free ligand.[3] The oxidative electrochemistry of such complexes, for instance [Pd(dippf)MeCl], often exhibits multiple irreversible waves.
Experimental Protocols
The investigation of the electrochemical behavior of 1,1'-bis(diisopropylphosphino)ferrocene is typically carried out using cyclic voltammetry (CV). The following protocol is a standard methodology for such analyses.
Cyclic Voltammetry Protocol
Objective: To determine the redox potential and electrochemical behavior of 1,1'-bis(diisopropylphosphino)ferrocene.
Materials and Reagents:
-
1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
-
Methylene chloride (CH2Cl2), anhydrous
-
Tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu4][PF6])
-
Ferrocene (FcH) for internal standard
-
High-purity nitrogen or argon gas
Equipment:
-
Potentiostat with a three-electrode setup
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., non-aqueous Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Gas dispersion tube
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate in anhydrous methylene chloride. This will serve as the supporting electrolyte.
-
Preparation of the Analyte Solution: Prepare a 1.0 mM solution of 1,1'-bis(diisopropylphosphino)ferrocene in the electrolyte solution.
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the potential window for the cyclic voltammetry scan. A typical range for ferrocene derivatives is from approximately -0.5 V to 1.0 V versus the reference electrode.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the scan and record the cyclic voltammogram.
-
-
Internal Standard: After the initial measurement, add a small amount of ferrocene to the solution to act as an internal standard and record the voltammogram again. The well-defined and reversible redox couple of ferrocene (Fc/Fc+) provides a reference point for the potential measurements.
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) as Epa - Epc.
-
Analyze the peak currents (ipa and ipc) and their ratio.
-
Visualizing the Electrochemical Process
Experimental Workflow for Cyclic Voltammetry
The logical flow of a cyclic voltammetry experiment to characterize 1,1'-bis(diisopropylphosphino)ferrocene is depicted below.
Caption: Workflow for cyclic voltammetry of dippf.
ECDim Mechanism of dippf Oxidation
The ECDim mechanism describes the sequence of events during the oxidative electrochemistry of 1,1'-bis(diisopropylphosphino)ferrocene.
Caption: The ECDim mechanism for dippf oxidation.
References
role of the ferrocene backbone in phosphine ligand stability
An In-depth Technical Guide: The Role of the Ferrocene (B1249389) Backbone in Phosphine (B1218219) Ligand Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferrocene-based phosphine ligands represent a cornerstone in the field of homogeneous catalysis and coordination chemistry. Their remarkable success is intrinsically linked to the unique properties of the ferrocene backbone, which imparts a combination of electronic, steric, and structural features that significantly enhance the stability of the phosphine ligand and its corresponding metal complexes. This technical guide delves into the core attributes of the ferrocene scaffold, providing a detailed analysis of how it contributes to ligand stability. We will explore the synergistic effects of its electron-donating nature, substantial steric bulk, inherent rigidity, and redox activity. This document presents quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive resource for professionals in research and development.
The Multifaceted Role of the Ferrocene Backbone
The stability of a phosphine ligand is a critical factor in its performance, particularly in demanding catalytic applications where high temperatures, oxidative or reductive conditions, and prolonged reaction times can lead to ligand degradation and catalyst deactivation. The ferrocene unit, consisting of two cyclopentadienyl (B1206354) (Cp) rings sandwiching an iron atom, provides a robust and tunable platform that addresses these stability challenges.[1] Its influence can be categorized into four primary areas: electronic effects, steric hindrance, structural rigidity, and redox properties.
Electronic Effects: An Electron-Rich Core
The ferrocenyl group is a potent electron-donating substituent, a property that directly influences the stability and reactivity of the phosphine ligand.
-
Increased σ-Donation: The electron-rich nature of the ferrocene moiety increases the electron density on the phosphorus atom. This enhances the phosphine's σ-donor ability, leading to a stronger metal-phosphine bond.[2] A stronger coordination bond directly translates to a more stable metal complex, reducing the likelihood of ligand dissociation, which is often a preliminary step in catalyst decomposition. The electronic properties of the ferrocenyl group are comparable to those of primary alkyl groups, making it a better electron donor than a methyl group.[2][3]
-
Redox Activity: The iron center in the ferrocene backbone can undergo a stable and reversible one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium (B1229745) cation.[1] This redox activity can be used to modulate the electronic environment of the ligated metal center. The oxidation potential can be tuned by adding electron-withdrawing or electron-releasing groups to the cyclopentadienyl rings.[1] This ability to participate in electron-transfer processes can stabilize different oxidation states of the catalytic metal center throughout a reaction cycle.[4][5]
Steric Hindrance: A Protective Shield
The ferrocene backbone is not only electronically active but also sterically demanding. This bulkiness provides a protective pocket around the metal center, enhancing stability through several mechanisms.
-
High Steric Bulk: The ferrocenyl group imposes significant steric hindrance, comparable to that of a mesityl group and larger than cyclohexyl or tert-butyl groups.[2][3] This is quantitatively described by parameters such as the Tolman Cone Angle (TCA) and the percent buried volume (%Vbur), which measures the space occupied by a ligand in the coordination sphere of a metal.
-
Inhibition of Decomposition Pathways: The steric bulk can physically block access to the metal center, preventing side reactions that lead to catalyst deactivation. For instance, it can inhibit bimolecular decomposition pathways and suppress undesirable ligand exchange reactions. The rigid structure of ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is known to stabilize intermediates and prevent processes like β-hydride elimination.[6][7]
Structural Rigidity and Pre-organization
The defined geometry of the ferrocene scaffold is crucial, especially in bidentate phosphine ligands like dppf and the Josiphos family, which are staples in cross-coupling and asymmetric hydrogenation, respectively.[1][8]
-
Well-Defined Bite Angle: The ferrocene backbone acts as a rigid spacer between the two phosphine groups in diphosphine ligands. This creates a large and relatively inflexible "natural bite angle" (P-M-P angle). This pre-organized geometry facilitates the formation of highly stable chelate rings with transition metals, a phenomenon known as the chelate effect. The stability of these complexes is a key reason for the widespread use of ligands like dppf.[7]
-
Conformational Flexibility: While the backbone is rigid, the two cyclopentadienyl rings can rotate. This limited flexibility, likened to a "ball and socket joint," allows the ligand to adapt to the geometric requirements of different intermediates in a catalytic cycle with minimal energetic penalty, thereby stabilizing the entire process.[7]
-
Inherent Thermal Stability: The ferrocene molecule itself is exceptionally stable, capable of withstanding temperatures up to 400 °C without decomposition.[1] This intrinsic thermal robustness contributes significantly to the overall stability of ferrocene-based phosphine ligands, making them suitable for high-temperature catalytic reactions.[7]
Quantitative Data on Ferrocene-Based Phosphine Ligands
To contextualize the properties of the ferrocene backbone, the following tables summarize key quantitative electronic and steric parameters, comparing ferrocenylphosphines to other common phosphine ligands.
Table 1: Electronic Properties of Selected Phosphine Ligands
| Ligand | Substituent (R) | Tolman Electronic Parameter (TEP, cm⁻¹) | Comment |
| P(t-Bu)₃ | tert-Butyl | 2056.1 | Strong electron donor |
| PEt₃ | Ethyl | 2061.7 | Strong electron donor |
| Fc₃P | Ferrocenyl | 2063.2 | Strong electron donor, similar to alkylphosphines [2] |
| PMe₃ | Methyl | 2064.1 | Electron donor |
| Fc₂PhP | Ferrocenyl/Phenyl | 2065.8 | Electron-donating character moderated by phenyl group [2] |
| PPh₃ | Phenyl | 2068.9 | Weaker electron donor |
| P(OPh)₃ | Phenoxy | 2089.3 | Electron-withdrawing |
| PF₃ | Fluoro | 2110.7 | Strong electron acceptor |
The Tolman Electronic Parameter (TEP) is derived from the A₁ C-O stretching frequency of Ni(CO)₃L complexes. A lower value indicates a stronger net electron-donating ability of the phosphine ligand (L).
Table 2: Steric Properties of Selected Phosphine Ligands
| Ligand | Substituent (R) | Tolman Cone Angle (TCA, °) | Percent Buried Volume (%Vbur) |
| PMe₃ | Methyl | 118 | 22.8 |
| PPh₃ | Phenyl | 145 | 34.5 |
| PCy₃ | Cyclohexyl | 170 | 41.0 |
| P(t-Bu)₃ | tert-Butyl | 182 | 43.7 |
| FcPh₂P | Ferrocenyl/Phenyl | 176 (est.) | 36.9 |
| P(o-tolyl)₃ | ortho-Tolyl | 194 | 46.8 |
| Fc₂PhP | Ferrocenyl/Phenyl | 198 (est.) | 39.8 [3] |
| Fc₃P | Ferrocenyl | 211 (est.) | 42.3 [3] |
| P(mesityl)₃ | Mesityl | 212 | 51.5 |
%Vbur calculated for (L)AuCl complexes. Estimated TCA values for ferrocenylphosphines are derived from %Vbur correlations.[3]
Visualizing Stability and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the key concepts discussed.
Logical Relationships in Ligand Stability
Caption: Factors from the ferrocene backbone enhancing ligand stability.
Experimental Workflow: Synthesis and Evaluation
Caption: General workflow for ferrocenylphosphine synthesis and testing.
Role in a Catalytic Cycle
Caption: Stabilization of intermediates in a generic cross-coupling cycle.
Experimental Protocols
The synthesis and evaluation of ferrocene-based phosphine ligands follow established organometallic procedures.
Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
This protocol is a representative synthesis for a key ferrocene-based ligand.
-
Dilithiation of Ferrocene: Ferrocene (1 equivalent) is dissolved in dry diethyl ether or THF under an inert atmosphere (N₂ or Ar). An equivalent amount of n-butyllithium (2.2 equivalents) complexed with tetramethylethylenediamine (TMEDA, 2.2 equivalents) is added slowly at room temperature. The mixture is stirred for several hours to form 1,1'-dilithioferrocene.
-
Phosphinylation: The reaction mixture is cooled to -78 °C. Chlorodiphenylphosphine (2.2 equivalents) is added dropwise.
-
Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by the slow addition of an aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting orange solid is purified by column chromatography on silica (B1680970) gel or alumina (B75360), or by recrystallization from a suitable solvent system like ethanol (B145695) or a toluene/hexane mixture.[9]
-
Characterization: The final product is characterized by ³¹P{¹H} NMR (singlet expected around -16 to -17 ppm in CDCl₃), ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10] Melting point determination (typically 181-183 °C) serves as a further check on purity.[11]
Evaluation of Ligand Stability: Thermal Analysis
Thermal Gravimetric Analysis (TGA) is a common method to assess the thermal stability of a ligand or its metal complex.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the purified ligand or metal complex is placed in a TGA crucible (typically alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 500-800 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. This temperature provides a quantitative measure of the thermal stability of the compound. Comparing the decomposition temperature of a ferrocene-based phosphine complex to a non-ferrocene analogue can directly illustrate the stabilizing effect of the ferrocene backbone.
Conclusion
The ferrocene backbone imparts a unique and highly beneficial set of properties to phosphine ligands, leading to exceptional stability. The synergy between its strong electron-donating character, which strengthens the metal-ligand bond; its significant steric bulk, which provides kinetic stabilization; its inherent structural rigidity, which leads to stable chelation; and its redox activity, which can stabilize catalytic intermediates, is the reason for the enduring success and widespread application of this ligand class. For researchers and developers in catalysis and drug synthesis, a thorough understanding of these principles is essential for the rational design of next-generation ligands and the optimization of robust chemical processes.
References
- 1. Ferrocene - Wikipedia [en.wikipedia.org]
- 2. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroligand Metal Complexes with Extended Redox Properties Based on Redox-Active Chelating Ligands of o-Quinone Type and Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 9. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]
Spectroscopic and Synthetic Guide to N,N'-Bis(2,6-diisopropylphenyl)formamidine (HDippf)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf), the protonated form of the widely used Dippf ligand. The information presented herein is intended to support researchers in the fields of inorganic chemistry, organometallic catalysis, and drug development.
Spectroscopic Data
The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for HDippf. These values have been compiled from various sources to provide a reliable reference for compound identification and characterization.
NMR Data
Table 1: ¹H NMR Spectroscopic Data for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 0.94-1.29 | m | -CH(CH₃ )₂ | DMSO-d₆ |
| 3.07-3.17 | s | -CH (CH₃)₂ | DMSO-d₆ |
| 6.90-7.36 | m | Ar-H | DMSO-d₆ |
| 7.49 | s | -N=C(H) - | DMSO-d₆ |
| 8.16 | s | -N(H )- | DMSO-d₆ |
Reference:[1]
Table 2: ¹³C NMR Spectroscopic Data for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 24.23, 25.41, 27.32, 27.94, 28.42 | -CH(C H₃)₂ | DMSO-d₆ |
| 122.74, 123.29, 127.77 | Ar-C | DMSO-d₆ |
| 134.13, 140.00, 146.82, 149.80 | Ar-C (quaternary) | DMSO-d₆ |
Reference:[1]
IR Data
Table 3: Infrared (IR) Spectroscopic Data for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)
| Wavenumber (cm⁻¹) | Assignment |
| 2960, 2927, 2866 | C-H stretch (aliphatic) |
| 1662 | C=N stretch |
| 1441 | C=C stretch (aromatic) |
| 1286 | C-N stretch |
Reference:[1]
Experimental Protocol: Synthesis of N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)
This protocol describes a general method for the synthesis of HDippf, adapted from the synthesis of a related formamide.[2]
Materials:
-
Triethyl orthoformate
-
Formic acid (catalyst)
-
Toluene (or other suitable solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,6-diisopropylaniline (2 equivalents) and triethyl orthoformate (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of formic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield N,N'-bis(2,6-diisopropylphenyl)formamidine as a solid.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of N,N'-bis(2,6-diisopropylphenyl)formamidine.
Caption: Synthetic workflow for N,N'-bis(2,6-diisopropylphenyl)formamidine.
References
Understanding Metal-Ligand Interactions with 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf, is a robust and versatile diphosphine ligand that has become indispensable in the field of organometallic chemistry and homogeneous catalysis. Its unique structural and electronic properties, stemming from the combination of a ferrocene (B1249389) backbone and two diphenylphosphino moieties, allow it to form stable and catalytically active complexes with a wide range of transition metals. This technical guide provides an in-depth exploration of the metal-ligand interactions of dppf, focusing on quantitative data, experimental methodologies, and the visualization of key chemical processes.
The dppf ligand is renowned for its large "bite angle" and the flexibility of its ferrocene backbone, which enable it to stabilize various transition states in catalytic cycles. These characteristics are crucial for its widespread application in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. This guide will delve into the synthesis of dppf and its metal complexes, present key structural and spectroscopic data in a comparative format, and illustrate important reaction pathways.
Data Presentation: Structural and Spectroscopic Properties of dppf and its Metal Complexes
The coordination of dppf to a metal center induces significant changes in its structural and spectroscopic parameters. The following tables summarize key quantitative data for the free dppf ligand and several of its representative metal complexes, facilitating a comparative analysis of the metal-ligand interactions.
Table 1: Selected Bond Lengths and Angles for dppf and its Metal Complexes
| Compound | Metal | M-P Bond Length (Å) | P-M-P Bite Angle (°) | Reference |
| dppf | - | - | - | |
| [Pd(dppf)Cl₂] | Pd(II) | 2.253, 2.256 | 99.2 | |
| [Ni(dppf)Cl₂] | Ni(II) | 2.185, 2.185 | 101.5 | |
| [Pt(dppf)Cl₂] | Pt(II) | 2.238, 2.241 | 99.4 | |
| [Au(dppf)₂]Cl | Au(I) | 2.373, 2.378 | 114.7 | |
| [Ir(dppf)₂]BPh₄ | Ir(I) | 2.32 - 2.39 | - | [1] |
Table 2: ³¹P NMR Spectroscopic Data for dppf and its Metal Complexes
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
| dppf | CDCl₃ | -16.8 | |
| [Pd(dppf)(OAc)₂] | CDCl₃ | 29.5 | [2][3] |
| [Pd(dppf)Cl₂] | CDCl₃ | 23.8 | |
| [Ni(dppf)Cl₂] | CDCl₃ | 25.1 | |
| [Pt(dppf)Cl₂] | CDCl₃ | 16.2 (with ¹⁹⁵Pt satellites) | |
| [Au(dppf)Cl] | CD₂Cl₂ | 31.4 | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis and application of dppf and its metal complexes. This section provides step-by-step protocols for the preparation of the dppf ligand and a representative palladium(II) complex.
Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
This procedure is adapted from the reaction of dilithioferrocene with chlorodiphenylphosphine (B86185).
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexane (B92381)
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether in a Schlenk flask.
-
Add TMEDA to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add n-butyllithium in hexanes to the stirred solution. The color will change, indicating the formation of the lithiated species.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dilithiation.
-
Cool the resulting solution of dilithioferrocene-TMEDA complex to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the cold, stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane) to yield pure dppf as an orange crystalline solid.
-
Characterize the product by ¹H, ¹³C, and ³¹P NMR spectroscopy and melting point determination.
Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂]
This complex is a widely used precatalyst in cross-coupling reactions.
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Palladium(II) chloride (PdCl₂) or a suitable precursor like bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride
-
Anhydrous and degassed solvent (e.g., dichloromethane, benzene, or toluene)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve dppf in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve or suspend the palladium(II) precursor in the same solvent.
-
Slowly add the palladium solution/suspension to the stirred dppf solution at room temperature.
-
A precipitate, typically orange to red, will form upon mixing.
-
Stir the reaction mixture at room temperature for several hours to ensure complete complexation.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the solid with the solvent used for the reaction and then with a non-coordinating solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The complex can be further purified by recrystallization if necessary.
-
Characterize the product by ³¹P NMR and IR spectroscopy, and elemental analysis.
Visualizations of Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and catalytic cycles.
Conclusion
The 1,1'-bis(diphenylphosphino)ferrocene ligand has proven to be a cornerstone in the development of highly efficient and selective transition metal catalysts. Its unique combination of steric bulk, electronic properties, and conformational flexibility allows for the fine-tuning of the reactivity of the metal center. This guide has provided a concise yet comprehensive overview of the key aspects of dppf-metal interactions, from fundamental structural data to practical synthetic protocols and visual representations of important chemical processes. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design of new catalysts and the optimization of synthetic routes to valuable molecules. Further exploration into the rich coordination chemistry of dppf with a wider array of metals and in various oxidation states will undoubtedly continue to yield exciting and impactful discoveries.
References
- 1. 1,1′-Bis(diphenylphosphino)ferrocene (dppf) complexes of gold(I) and gold(III). Crystal structures of [(dppf)AuPPh3]ClO4·CHCl3 and [(dppf)Au(μ-dppf)Au(dppf)](ClO4)2·2CH 2Cl2 | DIGITAL.CSIC [digital.csic.es]
- 2. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciexplore.ir [sciexplore.ir]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The choice of ligand associated with the palladium catalyst is critical for the reaction's success, influencing catalytic activity, stability, and substrate scope. 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) is a bulky, electron-rich phosphine (B1218219) ligand that offers several advantages in Suzuki-Miyaura coupling. Its steric bulk can promote the reductive elimination step of the catalytic cycle, while its electron-donating nature facilitates the oxidative addition of challenging substrates like aryl chlorides. The ferrocenyl backbone provides robustness and unique electronic properties to the catalyst.
These application notes provide a comprehensive overview and detailed protocols for the effective use of Dippf in Suzuki-Miyaura coupling reactions.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling using bulky, electron-rich phosphine ligands like Dippf. These conditions can be used as a starting point for optimization with specific substrates.
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The choice of precursor can influence reaction kinetics. Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) | Typically used in a 1:1 to 1.2:1 ratio with the palladium precursor. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are often achievable with highly active ligands like Dippf. |
| Aryl Halide | Aryl chlorides, bromides, iodides, and triflates | Dippf is particularly effective for less reactive aryl chlorides. |
| Boronic Acid/Ester | 1.1 - 2.0 equivalents | An excess of the boronic acid derivative is typically used to drive the reaction to completion. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | The choice of base is crucial and substrate-dependent. Stronger bases are often required for aryl chlorides. |
| Solvent | Toluene (B28343), Dioxane, THF, DMF, with or without water | A mixture of an organic solvent and water is commonly used to dissolve the base and facilitate the reaction. |
| Temperature | 80 - 120 °C | The reaction temperature is optimized based on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid using Dippf
This protocol describes a general procedure for the cross-coupling of a generic aryl bromide with a generic arylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Dippf (0.022 mmol, 2.2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Buchwald-Hartwig Amination with a Ferrocene-Based Diphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs. The choice of phosphine (B1218219) ligand is critical to the success of this reaction, influencing catalyst activity, stability, and substrate scope.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination using 1,1'-bis(diphenylphosphino)ferrocene (DPPF), a prominent air-stable, ferrocene-based diphosphine ligand. The use of bidentate phosphine ligands like DPPF marked a significant advancement in the field, allowing for the efficient coupling of a wider range of substrates, including primary amines, with improved reaction rates and yields compared to first-generation catalysts.[1]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a Pd(0)/Pd(II) manifold. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.
The chelating nature of the DPPF ligand is believed to prevent the formation of inactive palladium dimers and promote the crucial reductive elimination step.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl bromides with primary and secondary amines using a Pd(OAc)₂/DPPF catalyst system. These reactions are typically performed at elevated temperatures in a non-polar aprotic solvent with a strong base.
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | N-(4-Methylphenyl)-n-hexylamine | 81 |
| 2 | 4-Bromoanisole | n-Hexylamine | N-(4-Methoxyphenyl)-n-hexylamine | 85 |
| 3 | 4-Bromobenzonitrile | n-Hexylamine | 4-(Hexylamino)benzonitrile | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | n-Hexylamine | N-(4-(Trifluoromethyl)phenyl)-n-hexylamine | 68 |
| 5 | 4-Bromotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 95 |
| 6 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 98 |
| 7 | 4-Bromobenzonitrile | Morpholine | 4-(Morpholino)benzonitrile | 97 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | 4-(4-(Trifluoromethyl)phenyl)morpholine | 99 |
Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (2 mol%), DPPF (2 mol%), NaOt-Bu (1.4 mmol), toluene (B28343) (5 mL), 100 °C, 16-24 h.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines using the DPPF Ligand
This protocol provides a general method for the Buchwald-Hartwig amination and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Aryl bromide
-
Primary or secondary amine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (0.02 mmol, 2 mol%).
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol). If the amine is a liquid, it can be added via syringe.
-
Add anhydrous toluene (5 mL) via syringe.
Reaction and Workup:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated amine.
Mandatory Visualization
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) as a ligand in palladium-catalyzed cross-coupling reactions. Dippf is a bulky and electron-rich ferrocene-based phosphine (B1218219) ligand that has demonstrated significant utility in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are crucial transformations in pharmaceutical and materials science.[1] Its unique steric and electronic properties often lead to high catalytic activity and selectivity in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
Key Advantages of Dippf Ligand
The diisopropylphosphino groups on the ferrocene (B1249389) backbone impart distinct characteristics to the Dippf ligand that influence its catalytic performance:
-
Enhanced Steric Bulk: The bulky isopropyl groups can promote the reductive elimination step in the catalytic cycle and help stabilize the active monoligated palladium species, often leading to higher reaction rates and efficiency.
-
Increased Electron-Donating Ability: The electron-rich nature of the phosphine atoms enhances the oxidative addition of challenging substrates, such as aryl chlorides, to the palladium center.
-
Thermal Stability: The ferrocenyl backbone provides robustness to the ligand, allowing for reactions to be conducted at elevated temperatures.
Applications in Cross-Coupling Reactions
The palladium-Dippf catalytic system has been successfully employed in a range of cross-coupling reactions. Below are detailed protocols and data for representative examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The Pd-Dippf system has been shown to be effective for the coupling of aryl chlorides with boronic acids.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Pd-Dippf catalyzed Suzuki-Miyaura coupling.
Experimental Protocol: Coupling of an Aryl Chloride with Phenylboronic Acid
This protocol is adapted from a study on the Suzuki cross-coupling of aryl chlorides with phenylboronic acid.[2]
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) (0.024 mmol, 2.4 mol%)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate and Dippf to the tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | [2] |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bidentate phosphine ligands like Dippf can improve reaction rates and yields.[3]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of an Aryl Bromide with a Secondary Amine
This protocol is a general representation based on established Buchwald-Hartwig amination procedures.
Materials:
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) (0.024 mmol, 2.4 mol%)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
In a glovebox, add sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add the aryl bromide, secondary amine, Pd₂(dba)₃, and Dippf.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 12 | >95 |
| 1-Bromo-4-tert-butylbenzene | Di-n-butylamine | NaOtBu | Toluene | 110 | 16 | 93 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.
Experimental Protocol: Coupling of an Aryl Iodide with a Terminal Alkyne
This is a general protocol for a copper-cocatalyzed Sonogashira reaction.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol)
-
[1,1'-Bis(diisopropylphosphino)ferrocene]palladium(II) dichloride ([PdCl₂(Dippf)]) (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
Procedure:
-
To a Schlenk tube, add the aryl iodide, terminal alkyne, [PdCl₂(Dippf)], and CuI.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
| Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Et₃N | THF | RT | 6 | 94 |
| 1-Iodo-4-nitrobenzene | 1-Heptyne | Et₃N | THF | RT | 4 | 96 |
Conclusion
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) is a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions. Its steric and electronic properties can lead to high yields and efficiencies, particularly with challenging substrates. The provided protocols serve as a starting point for the development of specific synthetic methodologies. Researchers are encouraged to optimize reaction conditions for their specific substrates and desired outcomes.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions | MDPI [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of dppf in C-N Bond Formation Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the various catalytic systems developed for this transformation, the palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile method. A key component of many successful Buchwald-Hartwig protocols is the use of specialized phosphine (B1218219) ligands that modulate the reactivity and stability of the palladium catalyst. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a highly effective and widely used bidentate ligand for these reactions. Its unique electronic and steric properties, conferred by the ferrocene (B1249389) backbone, contribute to high catalytic activity and broad substrate scope, enabling the coupling of a wide array of aryl halides and amines.[1][2]
This document provides detailed application notes and experimental protocols for the use of dppf in palladium-catalyzed C-N bond formation reactions.
Key Experimental Parameters
The success of a dppf-catalyzed C-N coupling reaction is contingent on the careful optimization of several parameters:
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be effectively used. Common choices include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂). The active Pd(0) species is generated in situ.
-
dppf Ligand: Typically used in a 1:1 to 1.5:1 molar ratio relative to the palladium precursor.
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the active catalyst. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases such as potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.
-
Solvent: Anhydrous, aprotic solvents are required. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are frequently used.
-
Temperature: Reaction temperatures typically range from ambient temperature to reflux (80-110 °C), depending on the reactivity of the substrates.
-
Inert Atmosphere: These reactions are sensitive to oxygen and moisture, and thus must be performed under an inert atmosphere of nitrogen or argon.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of Aryl Halides using dppf
This general procedure is applicable to a wide range of aryl halides and amines. Optimization of reaction time and temperature may be necessary for specific substrate combinations.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Aryl halide (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Anhydrous toluene (or dioxane)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor, dppf, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the aryl halide and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Data Presentation
The following tables summarize the quantitative data for the dppf-catalyzed amination of various aryl halides with a range of amines.
Table 1: Amination of Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (1) | NaOtBu (1.4) | Toluene | 80 | 24 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | n-Hexylamine | Pd(OAc)₂ (2) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |
| 4 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 78 |
Table 2: Amination of Aryl Chlorides with Secondary Amines
| Entry | Aryl Chloride | Amine | Pd Precursor (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2) | NaOtBu (1.5) | Toluene | 100 | 24 | 98 |
| 2 | Chlorobenzene | Piperidine | Pd₂(dba)₃ (1) | NaOtBu (1.5) | Dioxane | 100 | 18 | 91 |
| 3 | 1-Chloro-3,5-dimethylbenzene | Diethylamine | Pd(OAc)₂ (2) | LHMDS (1.5) | Toluene | 110 | 24 | 85 |
| 4 | 2-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (1.5) | NaOtBu (1.5) | Toluene | 110 | 20 | 89 |
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed C-N bond formation reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general experimental workflow for a dppf-catalyzed C-N coupling reaction.
Caption: General experimental workflow for C-N coupling.
Conclusion
The use of dppf as a ligand in palladium-catalyzed C-N bond formation reactions offers a reliable and efficient method for the synthesis of a diverse range of N-aryl amines. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development. The versatility of the Pd/dppf system, coupled with the operational simplicity of the reaction, makes it an invaluable tool for the construction of complex molecules. Further optimization of the reaction conditions may be required for particularly challenging substrates, but the general procedures outlined provide a strong starting point for methodological development.
References
Application Notes and Protocols for the Heck Reaction Utilizing a Pd/dppf Catalyst System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, specifically for the synthesis of substituted alkenes.[1] This palladium-catalyzed reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base.[1] The choice of the palladium catalyst and its associated ligands is crucial for the reaction's efficiency, selectivity, and substrate scope. Among the vast array of available ligands, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a robust and versatile ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Heck reaction.[2][3]
The Pd/dppf catalyst system, often in the form of [Pd(dppf)Cl2], offers several advantages, including high thermal stability and effectiveness in coupling a broad range of substrates.[4][5] These application notes provide a detailed protocol for performing a Heck reaction using the Pd(dppf)Cl2·CH2Cl2 catalyst system, along with a summary of representative reaction conditions and yields.
Data Presentation: Heck Reaction Parameters with Pd/dppf Catalyst
The following table summarizes the reaction conditions and yields for the Heck coupling of 6-bromo tacrine (B349632) with various alkenes, as a representative example of the application of the Pd/dppf catalyst system.[5][6]
| Entry | Alkene | Catalyst Loading (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Methyl acrylate | 5 | Triethylamine (B128534) (3) | DMF | 100 | 8-10 | 77 |
| 2 | Ethyl acrylate | 5 | Triethylamine (3) | DMF | 100 | 8-10 | 75 |
| 3 | n-Butyl acrylate | 5 | Triethylamine (3) | DMF | 100 | 8-10 | 72 |
| 4 | Styrene | 5 | Triethylamine (3) | DMF | 100 | 8-10 | 68 |
Data sourced from optimization studies on the Heck coupling reaction of 6-bromo tacrine.[5][6]
Experimental Protocol: General Procedure for Heck Reaction using Pd(dppf)Cl₂·CH₂Cl₂
This protocol provides a general method for the Heck cross-coupling reaction between an aryl halide and an alkene.
Materials:
-
Aryl halide (e.g., 6-bromo tacrine) (1.0 mmol)
-
Alkene (1.2 mmol)
-
[Pd(dppf)Cl₂·CH₂Cl₂] (5 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and [Pd(dppf)Cl₂·CH₂Cl₂] (5 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous DMF (2 mL) followed by triethylamine (3.0 mmol) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 8-10 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and the triethylammonium (B8662869) salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired coupled product.
Mandatory Visualization
Caption: Experimental workflow for the Pd/dppf-catalyzed Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling of Aryl Halides with the Dippf Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) as a supporting ligand in the palladium-catalyzed Sonogashira coupling of aryl halides with terminal alkynes. The protocols and data presented are foundational for developing robust and efficient carbon-carbon bond-forming reactions, which are critical in the synthesis of pharmaceuticals, natural products, and advanced organic materials.
The Sonogashira coupling is a versatile and powerful cross-coupling reaction that forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst in the presence of a base. The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity and efficiency.
The Dippf ligand, a member of the ferrocene-based diphosphine family, is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling. Its bulky diisopropylphosphino groups and the electron-rich ferrocene (B1249389) backbone contribute to the formation of highly active and stable palladium catalysts. These characteristics can lead to improved reaction rates, broader substrate scope, and higher yields compared to less sterically demanding or electron-poor ligands. While detailed protocols specifically for Dippf are not widely published, extensive research on the closely related and sterically similar 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand provides a strong basis for the development of effective procedures for Dippf. The protocols and data presented herein are based on established procedures for analogous bulky ferrocenylphosphine ligands.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
A typical experimental workflow for performing a Sonogashira coupling reaction using a Pd/Dippf catalytic system is outlined below.
Experimental Protocols
The following protocols are provided as a general starting point for the Sonogashira coupling of aryl halides with terminal alkynes using a palladium/Dippf catalyst system. Optimization of reaction parameters such as solvent, base, temperature, and catalyst loading may be necessary for specific substrates.
Note: This protocol is adapted from procedures developed for the structurally similar 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand.
General Procedure for Sonogashira Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or another suitable palladium precursor
-
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Terminal alkyne
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylamine)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, or Acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the Dippf ligand (1.1-2.2 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).
-
Addition of Reagents: To the vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Addition of Solvent: Add the anhydrous solvent (3-5 mL) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and stir the mixture at the desired temperature (typically ranging from room temperature to 120 °C) for the required time (typically 2-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, based on results obtained with the analogous dtbpf ligand. Similar results can be anticipated when using the Dippf ligand.
Table 1: Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264)
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | K₂CO₃ | DMF | 110 | 18 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Dioxane | 100 | 10 | 98 |
| 5 | 2-Bromopyridine | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (1 mol%), dtbpf (1.1 mol%), CuI (2 mol%), Base (2.0 mmol), Solvent (3 mL).
Table 2: Sonogashira Coupling of Various Aryl Halides with 1-Octyne (B150090)
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Cs₂CO₃ | Toluene | 80 | 6 | 97 |
| 2 | 1-Iodo-4-methoxybenzene | Cs₂CO₃ | Toluene | 80 | 6 | 94 |
| 3 | 4-Bromobenzaldehyde | K₂CO₃ | DMF | 100 | 16 | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Cs₂CO₃ | Dioxane | 110 | 20 | 90 |
| 5 | 3-Bromopyridine | K₂CO₃ | DMF | 120 | 24 | 70 |
Reaction Conditions: Aryl halide (1.0 mmol), 1-octyne (1.5 mmol), Pd(OAc)₂ (2 mol%), dtbpf (2.2 mol%), CuI (5 mol%), Base (3.0 mmol), Solvent (4 mL).
Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized for specific applications. All experiments should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Application Notes and Protocols for the Use of Bulky Diisopropylphenyl Phosphine Ligands in the Synthesis of Complex Organic Molecules
A Focus on XPhos and Related Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sophisticated phosphine (B1218219) ligands has been a driving force in the advancement of transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Among these, bulky and electron-rich phosphine ligands featuring the 2,6-diisopropylphenyl (Dipp) moiety have proven to be exceptionally effective. While the specific abbreviation "Dippf" is not commonly associated with a single, widely used ligand, it conceptually encompasses a class of ligands characterized by the sterically demanding and electronically donating diisopropylphenyl phosphine group.
This document provides detailed application notes and protocols for the use of a prominent and representative ligand from this class: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . The principles and protocols outlined herein are broadly applicable to other bulky biaryl phosphine ligands that share the core structural features of the diisopropylphenyl group, such as RuPhos and BrettPhos. These ligands are instrumental in promoting challenging cross-coupling reactions, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, often with high efficiency and broad substrate scope.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
Ligands bearing the diisopropylphenyl phosphine motif are particularly renowned for their ability to enhance the efficacy of palladium catalysts in a variety of cross-coupling reactions. The steric bulk of the diisopropylphenyl and other bulky substituents facilitates the formation of the active, monoligated Pd(0) species, which is crucial for the initial oxidative addition step in the catalytic cycle. The electron-rich nature of these phosphines also promotes this key step and enhances overall catalytic activity.
Key applications include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides or triflates.
-
C-O Coupling: Formation of C-O bonds between alcohols and organic halides or triflates.
Data Presentation: Suzuki-Miyaura Coupling with XPhos Precatalysts
The following table summarizes the performance of XPhos-based palladium precatalysts in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. The use of well-defined precatalysts like XPhos Pd G3 and G4 ensures reproducibility and high catalytic activity.
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene (B28343) | 100 | 18 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 3 | 4-Chloroanisole | (4-Methoxyphenyl)boronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene | 100 | 18 | 99 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene | 100 | 18 | 97 |
| 5 | 2-Chloropyridine | Phenylboronic acid | XPhos Pd G4 (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 87 |
| 6 | 3-Chloropyridine | (4-Fluorophenyl)boronic acid | XPhos Pd G4 (2) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using XPhos Pd G3
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid using the third-generation Buchwald precatalyst, XPhos Pd G3.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol %)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (this cycle should be repeated three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Bromides using RuPhos
This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with a secondary amine using RuPhos, another highly effective bulky biaryl phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd)
-
RuPhos (0.022 mmol, 2.2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.022 mmol) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.
-
Add anhydrous dioxane (2 mL) and stir for 5 minutes at room temperature to form the active catalyst.
-
In a separate vial, add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the catalyst solution to the vial containing the reagents, and rinse the catalyst vial with the remaining dioxane (3 mL).
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps facilitated by a palladium catalyst with a bulky phosphine ligand (L).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the general laboratory workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Systems for Negishi Coupling of Organozinc Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction, which couples organozinc reagents with organic halides or triflates, is catalyzed by transition metal complexes, most commonly those of palladium and nickel.[1][3] Its broad applicability in the synthesis of complex molecules has made it an invaluable tool in pharmaceutical research and drug development.[4][5]
This document provides detailed application notes and experimental protocols for various catalytic systems used in Negishi coupling, with a focus on practical implementation in a research and development setting.
I. Overview of Catalytic Systems
The success of a Negishi coupling reaction is critically dependent on the choice of the catalytic system, which comprises a metal precursor and a supporting ligand. While palladium remains the most widely used metal, nickel catalysts have emerged as a cost-effective and sometimes more reactive alternative.[1][6] The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the reaction's scope and efficiency.
Palladium-Based Catalysts:
Palladium catalysts are favored for their broad functional group tolerance and generally high yields.[1] A variety of palladium(0) and palladium(II) precursors can be used, which form the active Pd(0) species in situ. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results, particularly for challenging substrates like aryl chlorides.[7][8]
Nickel-Based Catalysts:
Nickel catalysts offer a more economical alternative to palladium and can exhibit unique reactivity, especially in the coupling of alkyl electrophiles.[9][10] Both Ni(0) and Ni(II) complexes are effective, often in combination with nitrogen-based or phosphine ligands.[1][11] Nickel-catalyzed reactions can sometimes be performed under milder conditions and may be less sensitive to air and moisture compared to their palladium counterparts.[11]
II. Data Presentation: Catalyst Performance in Negishi Coupling
The following tables summarize quantitative data for selected palladium and nickel-based catalytic systems, providing a comparative overview of their performance across different substrate classes.
Table 1: Palladium-Catalyzed Negishi Coupling of Aryl and Heteroaryl Halides
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylzinc chloride | Pd₂(dba)₃ (1) | SPhos (2) | THF | 70 | 12 | 95 | [7] |
| 2 | 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle 3c (1) | L3 (XPhos) (1.2) | THF | RT | 0.33 | 92 | [7] |
| 3 | 4-Chloroacetophenone | Ethyl 4-zinciobenzoate | Pd(P(t-Bu)₃)₂ (2) | - | THF/NMP | 100 | 12 | 89 | [8] |
| 4 | 2-Chloropyridine | 2-Thienylzinc chloride | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 80 | 16 | 91 | [7] |
| 5 | 1-Chloro-2,6-dimethoxybenzene | (2,6-Dimethylphenyl)zinc chloride | Pd₂(dba)₃ (1.5) | Ligand 2 (3) | THF/NMP | 100 | 12 | 78 | [12] |
Table 2: Nickel-Catalyzed Negishi Coupling of Alkyl and Aryl Halides
| Entry | Alkyl/Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromooctane | Phenylzinc chloride | NiCl₂·glyme (5) | Terpyridine (5) | DMA | RT | 12 | 85 | [9] |
| 2 | Cyclohexyl iodide | sec-Butylzinc bromide | Ni(cod)₂ (10) | (s-Bu)-Pybox (12) | DMI | RT | 24 | 88 | [13] |
| 3 | 4-Iodotoluene | sec-Butylzinc bromide | NiBr₂·diglyme (5) | 4,4'-di-tert-butyl-2,2'-bipyridine (5) | DMA | 50 | 24 | 92 | [11] |
| 4 | cinnamyl chloride | n-Hexylzinc bromide | NiCl₂ (10) | Pybox (12) | THF | 0 | 12 | 94 (91% ee) | [14] |
| 5 | α-Bromo-N,N-dimethylpropionamide | Phenylzinc chloride | Ni(cod)₂ (10) | (i-Pr)-Pybox (12) | DMI | RT | 30 | 92 (94% ee) | [13] |
III. Experimental Protocols
The following are detailed, representative protocols for performing Negishi coupling reactions using common catalytic systems. Note: Organozinc reagents are sensitive to air and moisture, and all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][15]
Protocol 1: General Procedure for Palladium-Catalyzed Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent
This protocol is adapted from procedures utilizing palladacycle precatalysts for high efficiency at room temperature.[7]
Materials:
-
Palladacycle precatalyst (e.g., XPhos-Pd-G3) (1-2 mol%)
-
Aryl bromide (1.0 equiv)
-
Arylzinc chloride solution (e.g., 0.5 M in THF) (1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladacycle precatalyst and the aryl bromide.
-
Add anhydrous THF to dissolve the solids.
-
With vigorous stirring, add the arylzinc chloride solution dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nickel-Catalyzed Negishi Coupling of a Secondary Alkyl Halide with an Alkylzinc Reagent
This protocol is based on the methods developed for the coupling of sterically demanding partners.[9]
Materials:
-
Nickel(II) chloride glyme complex (NiCl₂·glyme) (5 mol%)
-
Terpyridine ligand (5 mol%)
-
Secondary alkyl halide (1.0 equiv)
-
Alkylzinc iodide solution (e.g., prepared in situ or commercially available) (1.5 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂·glyme and the terpyridine ligand to a Schlenk flask.
-
Add anhydrous DMA and stir the mixture for 10-15 minutes at room temperature to form the catalyst complex.
-
Add the secondary alkyl halide to the flask.
-
Slowly add the alkylzinc iodide solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed, as determined by GC or LC-MS analysis.
-
Carefully quench the reaction with 1 M HCl.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
IV. Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Negishi coupling and a typical experimental workflow.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 3. Recent developments in the chemistry of Negishi coupling: a review | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. Low-cost transition metal catalysed Negishi coupling: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Negishi Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Stille Coupling Reactions Facilitated by Ferrocene Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ferrocene (B1249389) phosphine (B1218219) ligands in palladium-catalyzed Stille coupling reactions. The unique electronic and steric properties of these ligands offer distinct advantages in forming carbon-carbon bonds, a critical transformation in organic synthesis and drug discovery.
Introduction to Stille Coupling and the Role of Ferrocene Phosphine Ligands
The Stille reaction is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide, catalyzed by a palladium complex.[1] The general reaction scheme is as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃
-
R¹ : Aryl, heteroaryl, vinyl, allyl, or alkyl group
-
R² : Aryl, heteroaryl, vinyl, allyl, or alkynyl group
-
X : Halide (I, Br, Cl) or pseudohalide (OTf)
-
R³ : Typically butyl or methyl
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency and substrate scope of this reaction are heavily influenced by the choice of ligands coordinated to the palladium center.
Ferrocene-based phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have emerged as highly effective ligands for a variety of palladium-catalyzed cross-coupling reactions, including the Stille coupling.[3][4] The ferrocene backbone provides a unique bite angle and steric environment that can stabilize the palladium catalyst, promote the desired reaction steps, and often lead to higher yields and broader substrate compatibility.[5]
Advantages of Using Ferrocene Phosphine Ligands in Stille Coupling
-
Enhanced Catalyst Stability: The bidentate nature of ligands like dppf provides a stable complex with palladium, reducing catalyst decomposition and allowing for lower catalyst loadings.
-
Broad Substrate Scope: These ligands facilitate the coupling of a wide range of substrates, including sterically demanding and electronically diverse aryl halides and organostannanes.[5]
-
Mild Reaction Conditions: The use of ferrocene phosphine ligands can often enable reactions to proceed under milder conditions, improving functional group tolerance.[5]
Experimental Protocols
General Considerations
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents for best results. Organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2]
-
Inert Atmosphere: Stille coupling reactions are typically sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Ligand Selection: While dppf is a commonly used and versatile ferrocene phosphine ligand, other derivatives with different steric and electronic properties may be advantageous for specific applications.
Protocol 1: Stille Coupling of an Enol Triflate with an Organotin Reagent using Pd(dppf)Cl₂·CH₂Cl₂
This protocol is adapted from a procedure for the coupling of an enol triflate.[2]
Materials:
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia solution (NH₃·H₂O)
-
Hexane
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Flame-dried round-bottom flask with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and purification
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1.0 eq) and anhydrous DMF (35 mL). It is recommended to bubble the DMF with nitrogen for 45 minutes prior to use to remove dissolved oxygen.[2]
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq), and LiCl (5.3 eq) to the flask.
-
Add an additional 11 mL of anhydrous DMF to achieve a final concentration of approximately 0.1 M.
-
Purge the reaction flask with argon for 10 minutes.
-
Add the organotin reagent (1.15 eq) to the reaction mixture.
-
Heat the solution to 40 °C and monitor the reaction progress by TLC or GC-MS.
-
After completion (the cited example ran for 2.5 days), cool the reaction mixture to room temperature.[2]
-
Transfer the brown solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and water.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash with the NH₃·H₂O:H₂O mixture, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on basic alumina (B75360) to afford the desired coupled product. The cited example achieved an 87% yield.[2]
Protocol 2: Stille Coupling of a Bromo-Tacrine Derivative with an Arylstannane using Pd(dppf)Cl₂·CH₂Cl₂
This protocol describes the synthesis of 6-substituted tacrine (B349632) analogs.[3]
Materials:
-
6-bromo tacrine (1.0 mmol, 1.0 eq)
-
Tributyl(aryl/vinyl)stannane (1.0 mmol, 1.0 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Sodium chloride (NaCl) (1.5 mmol, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
Reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine 6-bromo tacrine (1.0 mmol), the corresponding tributyl(aryl/vinyl)stannane (1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and NaCl (1.5 mmol).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C for 8-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the desired 6-substituted tacrine derivative. Yields for various substrates ranged from 70-88%.[3]
Quantitative Data
The following tables summarize representative quantitative data for Stille coupling reactions facilitated by the ferrocene phosphine ligand dppf.
Table 1: Stille Coupling of 6-Bromo Tacrine with Various Organostannanes [3]
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(4-methoxyphenyl)stannane (B1303066) | 6-(4-methoxyphenyl)-tacrine | 85 |
| 2 | Tributyl(4-fluorophenyl)stannane | 6-(4-fluorophenyl)-tacrine | 82 |
| 3 | Tributyl(thiophen-2-yl)stannane | 6-(thiophen-2-yl)-tacrine | 78 |
| 4 | Tributyl(vinyl)stannane | 6-vinyl-tacrine | 70 |
| 5 | Tributyl(furan-2-yl)stannane | 6-(furan-2-yl)-tacrine | 75 |
Reaction Conditions: 6-bromo tacrine (1 mmol), organostannane (1 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), NaCl (1.5 mmol), DMF (2 mL), 100 °C, 8–10 h.
Table 2: Optimization of Stille Coupling for a Tacrine Derivative [3]
| Entry | Catalyst | Base/Additive | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 45 |
| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene | 30 |
| 3 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 55 |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene | 65 |
| 5 | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | DMF | 75 |
| 6 | Pd(dppf)Cl₂·CH₂Cl₂ | NaCl | DMF | 85 |
Reaction Conditions: 6-bromo tacrine (1 mmol), tributyl(4-methoxyphenyl)stannane (1 mmol), catalyst (5 mol%), base/additive (1.5 mmol), solvent (2 mL), 100 °C, 8 h.
Visualizations
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for Stille coupling.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Versatile Role of N,N-Diisopropylethylamine (DIPEA) in the Synthesis of Pharmaceutical Ingredients
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered tertiary amine that serves as a cornerstone reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of strong basicity and low nucleophilicity makes it an indispensable tool for a wide array of chemical transformations involved in the synthesis of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of DIPEA in key synthetic methodologies, including solid-phase peptide synthesis, the synthesis of small molecule APIs via amide coupling and multicomponent reactions, and its application in palladium-catalyzed cross-coupling reactions.
Key Properties and Applications of DIPEA
DIPEA's primary function in pharmaceutical synthesis is as a non-nucleophilic proton scavenger.[1] Its bulky isopropyl groups sterically shield the nitrogen atom, preventing it from participating in unwanted side reactions, such as nucleophilic attack on electrophilic centers. This property is crucial for maintaining high yields and purity in complex synthetic sequences.[1]
Major applications of DIPEA in API synthesis include:
-
Amide Bond Formation and Peptide Synthesis: DIPEA is widely used to neutralize the acidic byproducts generated during the activation of carboxylic acids for amide coupling, a fundamental reaction in the synthesis of a vast number of small molecule drugs and therapeutic peptides.[1][2]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: In reactions such as the Heck and Sonogashira couplings, DIPEA serves as a base to facilitate the catalytic cycle without deactivating the metal catalyst.[1]
-
Multicomponent Reactions (MCRs): DIPEA is often employed as a base in MCRs, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors.[3]
-
Alkylation Reactions: It is used as a selective reagent in the alkylation of secondary amines to tertiary amines, minimizing the formation of quaternary ammonium (B1175870) salts.[4]
Application 1: Solid-Phase Peptide Synthesis (SPPS)
DIPEA is a critical reagent in the widely used Fmoc-based solid-phase peptide synthesis (SPPS). It is employed at several stages of the synthesis, including the capping of unreacted amino groups and as a base during the amino acid coupling step.
Quantitative Data for a Typical SPPS Coupling Step
| Parameter | Value/Condition | Reference |
| Reagents | ||
| Resin-bound peptide (free amine) | 1.0 eq | [5] |
| Fmoc-protected amino acid | 2.0 - 4.0 eq | [5] |
| Coupling Reagent (e.g., HBTU) | 1.95 - 3.9 eq | [5] |
| DIPEA | 4.0 - 8.0 eq | [5][6] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Reaction Time | 1 - 2 hours | [6] |
| Temperature | Room Temperature | [5] |
| Monitoring | Kaiser Test (for completion) | [6] |
Experimental Protocol: Standard Amino Acid Coupling in SPPS using DIPEA
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation: a. The resin-bound peptide with a free N-terminal amine is swelled in DMF for 30-60 minutes in a solid-phase synthesis vessel. b. The DMF is drained from the vessel.
2. Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. b. Add DIPEA (8 eq.) to the activation mixture and agitate for approximately 2 minutes.[5]
3. Coupling Reaction: a. Add the pre-activated amino acid solution to the resin. b. Agitate the reaction mixture for 1-2 hours at room temperature.[5][6]
4. Washing: a. Drain the reaction solution from the vessel. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Monitoring: a. A small sample of the resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction (disappearance of the free primary amine). If the test is positive, the coupling step should be repeated.
Application 2: Synthesis of Atorvastatin (B1662188) Derivative (Small Molecule API)
DIPEA is utilized as a base in the synthesis of derivatives of Atorvastatin, a widely prescribed drug for lowering cholesterol. In the provided example, DIPEA facilitates the amide bond formation between a carboxylic acid-functionalized atorvastatin intermediate and an amine.
Quantitative Data for Atorvastatin Derivative Synthesis
| Parameter | Value/Condition | Reference |
| Reagents | ||
| Atorvastatin intermediate (compound 4) | 1.0 eq (75 mg, 0.11 mmol) | [1] |
| Amine C | 1.0 eq (41 mg, 0.11 mmol) | [1] |
| DIPEA | 3.0 eq (60 µL, 0.33 mmol) | [1] |
| Solvent | Dichloromethane (B109758) (DCM), 5 mL | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | Not specified (likely room temperature) | [1] |
| Yield | 60% (62 mg) | [1] |
Experimental Protocol: Synthesis of Atorvastatin Derivative 4'c
This protocol describes the synthesis of an atorvastatin derivative via amide coupling.
1. Reaction Setup: a. To a solution of atorvastatin intermediate 4 (75 mg, 0.11 mmol) in 5 mL of dichloromethane (DCM), add Amine C (41 mg, 0.11 mmol). b. Add DIPEA (60 µL, 0.33 mmol) to the reaction mixture.
2. Reaction: a. Stir the resulting mixture for 24 hours.[1]
3. Work-up and Purification: a. After 24 hours, pour the reaction mixture into water. b. Extract the aqueous layer with dichloromethane. c. Dry the combined organic layers over sodium sulfate (B86663) (Na₂SO₄). d. Purify the crude product by column chromatography (CH₂Cl₂:MeOH, 50:1 to 20:1) to obtain the pure compound 4'c as a white solid.[1]
Application 3: Multicomponent Synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines
DIPEA can be used as a base in multicomponent reactions to synthesize heterocyclic compounds of pharmaceutical interest, such as pyranopyrazoles, which exhibit a range of biological activities.
Quantitative Data for Pyranopyrazole Synthesis
| Parameter | Value/Condition | Reference |
| Reagents | ||
| Aromatic Aldehyde | 1.0 mmol | [7] |
| Malononitrile (B47326) | 1.0 mmol | [7] |
| Ethyl Acetoacetate (B1235776) | 1.0 mmol | [7] |
| Hydrazine (B178648) Hydrate (B1144303) | 1.0 mmol | [7] |
| Catalyst/Base | DIPEA | |
| Solvent | Ethanol | [7] |
| Temperature | Reflux | [7] |
| Yield | High (e.g., up to 93% with other catalysts) | [7] |
Experimental Protocol: One-Pot Synthesis of Pyranopyrazoles
This protocol describes a general one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines.
1. Reaction Setup: a. In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol. b. Add a catalytic amount of DIPEA to the mixture.
2. Reaction: a. Heat the reaction mixture to reflux and stir for the appropriate time (monitoring by TLC is recommended).
3. Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. The product may precipitate from the solution. If so, collect the solid by filtration. c. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Conclusion
N,N-Diisopropylethylamine is a versatile and highly effective non-nucleophilic base that plays a crucial role in the synthesis of a wide range of pharmaceutical ingredients. Its ability to act as a proton scavenger while minimizing side reactions makes it an invaluable reagent for researchers, scientists, and drug development professionals. The protocols provided herein offer a practical guide for the application of DIPEA in key synthetic transformations, highlighting its importance in the efficient and high-yield production of APIs.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of imatinib using greener solvents: a sustainable approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Organic Electronic Materials Using a Dippf Catalyst System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of organic electronic materials utilizing a [1,1'-Bis(diisopropylphosphino)ferrocene]dichloropalladium(II) (Pd(Dippf)Cl₂) catalyst system. The Dippf ligand, a bulky and electron-rich ferrocene-based phosphine, offers distinct advantages in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of conjugated small molecules and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Introduction to Dippf-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of π-conjugated systems that form the basis of most organic electronic materials. The choice of ligand coordinated to the palladium center is critical in determining the catalyst's stability, activity, and selectivity. The Dippf ligand, with its bulky diisopropylphosphino groups, promotes reductive elimination and can stabilize the catalytically active Pd(0) species, often leading to higher yields and catalyst turnover numbers.
The general catalytic cycle for these reactions, such as Suzuki and Stille coupling, involves three key steps: oxidative addition of an organohalide to the Pd(0) complex, transmetalation with an organometallic reagent (e.g., organoboron or organotin compound), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Key Applications and Advantages
-
Synthesis of Conjugated Polymers: The Pd-Dippf catalyst system is effective in polymerizations such as Suzuki and Stille polycondensation, leading to high molecular weight polymers with controlled architectures.
-
Synthesis of Small Molecule Emitters and Donors: It is also well-suited for the synthesis of well-defined oligomers and small molecules with specific electronic properties for use in OLEDs and OPVs.
-
High Functional Group Tolerance: The catalyst system demonstrates good tolerance to a variety of functional groups, which is crucial when building complex molecular structures.
-
Efficacy in Coupling of Heteroaromatics: The synthesis of materials containing heteroaromatic rings, such as thiophenes and pyridines, which are common building blocks in organic electronics, is efficiently catalyzed by this system.
Experimental Protocols
The following protocols are representative examples of the application of the Pd(Dippf)Cl₂ catalyst in the synthesis of organic electronic materials.
Protocol 1: Synthesis of a Bithiophene Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a substituted bithiophene, a common building block for more complex conjugated materials.
Materials:
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diisopropylphosphino)ferrocene]dichloropalladium(II) [Pd(Dippf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
To a Schlenk flask, add 2-bromothiophene (1.0 mmol, 1 eq.), thiophene-2-boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add the Pd(Dippf)Cl₂ catalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical quantitative data obtained from Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are core structures in many organic electronic materials.
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Thiophene-2-boronic acid | 1 | 92 |
| 4 | 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | 2 | 90 |
Table 1: Representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides and aryl boronic acids using a Pd-Dippf catalyst system.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of a conjugated polymer using the Pd-Dippf catalyst and the fundamental catalytic cycle.
Caption: Experimental workflow for Pd-Dippf catalyzed polymerization.
Caption: General catalytic cycle for cross-coupling reactions.
Application Notes and Protocols for Dippf in Nickel-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(diisopropylphosphino)ferrocene, commonly known as Dippf, is a robust and versatile ferrocene-based phosphine (B1218219) ligand. Its unique steric and electronic properties make it highly effective in stabilizing nickel catalytic species, enabling a range of challenging cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of Dippf in nickel-catalyzed C-N (amination), Suzuki-Miyaura, and C-S (thioetherification) cross-coupling reactions. These methods are particularly valuable in the synthesis of complex molecules, including pharmaceuticals and other functional materials.
Key Applications
Nickel catalysts supported by the Dippf ligand have demonstrated significant efficacy in several key cross-coupling transformations:
-
C-N Cross-Coupling (Buchwald-Hartwig Amination): Formation of carbon-nitrogen bonds by coupling aryl or heteroaryl chlorides with a variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.
-
Suzuki-Miyaura Coupling: Creation of carbon-carbon bonds through the reaction of aryl carbonates or other electrophiles with boronic acids.
-
C-S Cross-Coupling (Thioetherification): Synthesis of aryl thioethers by coupling aryl halides with thiols.
The use of the Dippf ligand often leads to high catalytic activity and product yields, even with challenging substrates.
Data Presentation
Nickel-Dippf Catalyzed C-N Cross-Coupling of (Hetero)aryl Chlorides with Amines
The following table summarizes the performance of the Ni/Dippf catalytic system in the amination of various (hetero)aryl chlorides. The data is based on a comparative study of different phosphine ligands, where Dippf (denoted as LiPr) showed excellent performance.[1]
| Entry | Aryl Halide | Amine | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloronaphthalene | Furfurylamine | N-(naphthalen-1-yl)furan-2-ylmethanamine | Ni(COD)₂ / Dippf (5 mol%) | NaOtBu | Toluene (B28343) | 110 | 16 | High Conv. |
| 2 | 4-Chlorobenzonitrile | Furfurylamine | 4-(((furan-2-ylmethyl)amino)methyl)benzonitrile | Ni(COD)₂ / Dippf (5 mol%) | NaOtBu | Toluene | 110 | 16 | High Conv. |
| 3 | 1-Chloronaphthalene | Morpholine | 4-(naphthalen-1-yl)morpholine | Ni(COD)₂ / Dippf (5 mol%) | NaOtBu | Toluene | 110 | 16 | Moderate |
| 4 | 4-Chlorobenzonitrile | Morpholine | 4-(4-morpholinobenzyl)benzonitrile | Ni(COD)₂ / Dippf (5 mol%) | NaOtBu | Toluene | 110 | 16 | High Conv. |
| 5 | 4-Chlorobenzonitrile | Indole | 1-(4-cyanophenyl)-1H-indole | Ni(COD)₂ / Dippf (5 mol%) | NaOtBu | Toluene | 110 | 16 | High Conv. |
Note: "High Conv." indicates high conversion to the product as determined by GC analysis in the source literature. Specific yield percentages for Dippf were not always isolated in the comparative study.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Dippf Catalyzed Monoarylation of Primary Amines (e.g., Furfurylamine)
This protocol is adapted from the general procedure (GP1) described by Stradiotto and coworkers.[1]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl halide (e.g., 1-chloronaphthalene)
-
Primary amine (e.g., furfurylamine)
-
Anhydrous toluene
-
Inert atmosphere glovebox
-
Schlenk tube or sealed vial
Procedure:
-
Catalyst Preparation: Inside a glovebox, add Ni(COD)₂ (0.05 equiv.), Dippf (0.05 equiv.), and NaOtBu (2.0 equiv.) to a screw-capped vial containing a magnetic stir bar.
-
Reagent Addition: To the vial, add the aryl halide (1.0 equiv.) and anhydrous toluene to achieve a concentration of 0.12 M relative to the aryl halide.
-
Reaction Initiation: Add the primary amine (1.1 equiv.) to the mixture.
-
Reaction Conditions: Seal the vial with a cap containing a PTFE septum and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir for 16 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the solvent removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nickel-Dippf Catalyzed Arylation of Secondary Amines (e.g., Morpholine)
This protocol is based on the general procedure (GP2) from the work of Stradiotto and colleagues.[1]
Materials:
-
(Dippf)Ni(o-tolyl)Cl precatalyst (synthesis below) or Ni(COD)₂ and Dippf
-
Sodium tert-butoxide (NaOtBu)
-
Aryl halide (e.g., 4-chlorobenzonitrile)
-
Secondary amine (e.g., morpholine)
-
Anhydrous toluene
-
Inert atmosphere glovebox
-
Schlenk tube or sealed vial
Procedure:
-
Catalyst Preparation: Inside a glovebox, add the (Dippf)Ni(o-tolyl)Cl precatalyst (0.05 equiv.) and NaOtBu (1.5 equiv.) to a screw-capped vial with a magnetic stir bar. If using the in-situ method, follow Protocol 1, step 1.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and anhydrous toluene (to 0.1 M of aryl halide).
-
Reaction Initiation: Add the secondary amine (1.2 equiv.).
-
Reaction Conditions: Seal the vial and heat in a preheated oil bath at 110 °C for 16 hours with vigorous stirring.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol 1.
Protocol 3: Synthesis of (Dippf)Ni(o-tolyl)Cl Precatalyst
This air-stable precatalyst can be prepared for use in the above protocols.[1]
Materials:
-
NiCl₂(DME) (1,2-dimethoxyethane complex)
-
1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere glovebox
-
Magnetic stir bar and vial
Procedure:
-
Inside a glovebox, charge a vial with NiCl₂(DME) (0.088 g, 0.4 mmol) and Dippf (0.176 g, 0.42 mmol).
-
Add anhydrous THF (4 mL) to the solid mixture.
-
Stir the resulting heterogeneous mixture at room temperature for 2 hours.
-
Remove the vial from the glovebox and, in the air, add pentane (4 mL) to precipitate the product.
-
Isolate the solid product by filtration, wash with pentane, and dry under vacuum. The product is an air-stable solid.
Visualizations
Catalytic Cycle for Nickel-Dippf C-N Cross-Coupling
Caption: Proposed catalytic cycle for the Nickel-Dippf catalyzed amination reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for Ni/Dippf catalyzed cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
Welcome to the technical support center for the optimization of reactions involving 1,1'-bis(diisopropylphosphino)ferrocene (dippf). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1,1'-bis(diisopropylphosphino)ferrocene (dippf) and what are its primary applications?
A1: 1,1'-Bis(diisopropylphosphino)ferrocene, commonly known as dippf, is an organophosphorus compound featuring a ferrocene (B1249389) backbone. It serves as a bidentate phosphine (B1218219) ligand in homogeneous catalysis.[1] Due to its ability to form stable and active complexes with transition metals like palladium, it is widely used in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, and Negishi couplings.[1] The ferrocene scaffold provides a unique steric and electronic environment that enhances catalytic activity and stability.[2]
Q2: What is a typical catalyst loading range when using dippf?
A2: For initial screening of cross-coupling reactions, a palladium catalyst loading in the range of 1-5 mol% (relative to the limiting reagent) with a suitable dippf-to-metal ratio is a common starting point.[3] For well-optimized reactions, the loading can often be reduced to 0.5-1 mol%.[3] However, for particularly challenging or unreactive substrates, a higher initial loading of up to 10 mol% may be required to achieve a satisfactory reaction rate.[3]
Q3: How does catalyst loading impact the reaction outcome?
A3: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and overall process cost.[4]
-
Low Loading: Insufficient catalyst may lead to slow or incomplete reactions and low product yields.[5]
-
Optimal Loading: Provides a balance between reaction efficiency, time, and cost.
-
High Loading: While it can increase the reaction rate, excessive catalyst loading may not always improve the yield and can lead to detrimental effects. These include an increase in the formation of byproducts, catalyst aggregation into inactive forms (like palladium black), and more complex product purification.[6][7]
Q4: What are the common signs of catalyst deactivation with dippf-based catalysts?
A4: A primary sign of deactivation is the formation of a black precipitate, commonly known as "palladium black".[3] This indicates that the active Pd(0) species has agglomerated and fallen out of solution, rendering it catalytically inactive.[3] Other signs include the reaction stalling before completion or a noticeable decrease in the reaction rate over time.[6][7] Deactivation can be caused by exposure to oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[3]
Q5: What are the best practices for handling and storing dippf?
A5: Dippf is an air- and moisture-sensitive compound. Proper handling and storage are crucial to maintain its activity.
-
Handling: Always handle dippf in a well-ventilated area, such as a chemical fume hood, or under an inert atmosphere (e.g., in a glovebox).[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid formation of dust and aerosols.[8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen.[8][10] Keep it away from incompatible materials such as strong oxidizing agents.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using dippf catalyst systems.
Problem: Low or No Product Yield
Low product yield is a frequent challenge in cross-coupling reactions. The following workflow can help diagnose and solve the issue.
| Potential Cause | Troubleshooting Steps |
| Inactive or Deactivated Catalyst | 1. Verify Catalyst Quality: Ensure the dippf ligand and palladium precursor are not expired and have been stored correctly under inert conditions.[5] When in doubt, use a freshly opened bottle. 2. Check for Palladium Black: Visually inspect the reaction for a black precipitate. If present, catalyst deactivation is likely.[3] 3. Ensure Proper Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species may be inefficient. Consider pre-stirring the Pd(II) source with the dippf ligand before adding substrates.[12] |
| Incorrect Catalyst Loading | 1. Screen Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.5%, 1%, 2%, 5 mol%) to find the optimal concentration. Too little catalyst can result in an incomplete reaction, while too much can cause side reactions.[5] 2. Check Ligand-to-Metal Ratio: For monodentate ligands, a 2:1 or 4:1 ratio to palladium is common. For bidentate ligands like dippf, a 1:1 to 1.2:1 ratio is typical. Ensure this ratio is correct.[3] |
| Catalyst Poisoning | 1. Identify Potential Poisons: Review all starting materials, solvents, and reagents for common catalyst poisons such as sulfur compounds, halides, or other coordinating species.[5] 2. Purify Reagents: If impurities are suspected, purify all starting materials and use high-purity, anhydrous solvents. Impurities can inhibit or poison the catalyst even at trace levels.[13] |
| Suboptimal Reaction Conditions | 1. Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure the reaction vessel is thoroughly degassed (e.g., via vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere.[12] 2. Optimize Temperature: The reaction temperature may be too low for efficient catalytic turnover or too high, causing catalyst decomposition. Screen a range of temperatures to find the optimum.[14] 3. Solvent Choice: The solvent plays a crucial role in solubility and reaction kinetics.[15] If the reaction is sluggish, consider screening other common solvents (e.g., toluene, dioxane, THF, DMF). |
Problem: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation Over Time | 1. Use a More Robust System: The catalyst may be slowly deactivating under the reaction conditions. Consider using a more stable palladium pre-catalyst. 2. Slow Addition: In some cases, slow addition of a reagent or even the catalyst over the course of the reaction can help maintain a low, steady concentration of the active species and prevent deactivation.[6] |
| Mass Transfer Limitations | 1. Improve Agitation: For heterogeneous or biphasic mixtures, ensure vigorous stirring to maximize the interfacial area and contact between reactants and the catalyst.[12] A larger stir bar or mechanical stirring may be necessary. 2. Check Solubility: Ensure all components, especially the catalyst complex, are sufficiently soluble in the chosen solvent at the reaction temperature. |
| Inhibitory Byproducts | 1. Identify Byproducts: Analyze the reaction mixture by LC-MS or GC-MS to identify any major byproducts that could be inhibiting the catalyst. 2. Modify Conditions: Adjust reaction conditions (e.g., temperature, base) to minimize the formation of the inhibitory species. |
Problem: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Quality | 1. Use High-Purity Reagents: Use reagents from the same batch for a series of experiments. The quality of solvents and bases can vary significantly between suppliers and even lots.[16] 2. Purify and Dry Solvents: Always use freshly purified, anhydrous solvents. Trace amounts of water or other impurities can drastically affect results.[13] |
| Atmospheric Contamination | 1. Maintain a Strict Inert Atmosphere: Ensure that the inert atmosphere technique is consistent for every experiment. Even brief exposure of the catalyst to air or moisture can cause variability.[16] 2. Degas Thoroughly: Standardize the degassing procedure (number of cycles, duration) for all reactions. |
| Variations in Handling | 1. Standardize Procedures: Ensure consistent timing for reagent addition, pre-catalyst formation, and heating. The order of addition can be critical.[16] 2. Accurate Measurement: Use precise techniques for measuring small quantities of catalyst and ligand. Small errors can lead to significant variations in catalyst loading and performance. |
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Reaction
This table illustrates the typical impact of varying catalyst loading on reaction yield and time. The data is representative for a coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/dippf system.
| Entry | Pd(OAc)₂ (mol%) | dippf (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 0.6 | 80 | 24 | 45 |
| 2 | 1.0 | 1.2 | 80 | 18 | 88 |
| 3 | 2.0 | 2.4 | 80 | 12 | 95 |
| 4 | 5.0 | 6.0 | 80 | 12 | 96 |
| 5 | 2.0 | 2.4 | 60 | 24 | 72 |
Data is illustrative and intended to show general trends. As shown, increasing the loading from 0.5 to 2.0 mol% significantly improves yield and reduces reaction time. However, a further increase to 5.0 mol% offers negligible improvement in yield, indicating that 2.0 mol% is near-optimal for this system.
Table 2: Recommended Starting Conditions for dippf-Palladium Catalysis
| Reaction Type | Palladium Source | Typical Loading (mol%) | Ligand/Pd Ratio | Common Base | Common Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 | 1.1 : 1 | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 | 1.1 : 1 | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | 1 - 5 | 1.1 : 1 | Et₃N, i-Pr₂NEt | THF, DMF |
| Heck Reaction | Pd(OAc)₂ | 1 - 5 | 1.1 : 1 | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling an aryl halide with a boronic acid using a Pd/dippf catalyst system.
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and dippf (0.022 mmol, 2.2 mol%) under an inert atmosphere if possible. Add this catalyst/ligand mixture to the Schlenk flask.
2. Reaction Execution:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the limiting reagent is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Dippf Ligand
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with the Dippf ligand resulting in low or no product yield?
A1: Low yields in Suzuki couplings can stem from several factors. A systematic troubleshooting approach is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently or could be deactivated. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh, as older batches can lose activity.[1] The Dippf ligand, being electron-rich and bulky, facilitates the crucial oxidative addition step, but the catalyst can still be sensitive to oxygen.[1] Rigorous degassing of solvents and the reaction mixture by purging with an inert gas (Argon or Nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1][2]
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. The choice of phosphine (B1218219) ligand can influence this reduction.[1]
-
Poor Substrate Reactivity: Electron-rich or sterically hindered aryl halides can be challenging substrates, leading to a sluggish oxidative addition step, which is often rate-limiting.[1][3] Increasing the reaction temperature may be necessary to overcome this barrier.[3]
-
Incorrect Reaction Conditions: The choice of base, solvent, and temperature is crucial and often substrate-dependent. An inappropriate base may not be strong or soluble enough to promote the necessary transmetalation step.[3][4]
Q2: My palladium catalyst turns black during the reaction. What is happening and how can I fix it?
A2: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This happens when the Pd(0) species is not sufficiently stabilized by the Dippf ligand, leading to aggregation and precipitation.
-
Causes: This can be caused by an insufficient ligand-to-palladium ratio, excessively high reaction temperatures, or the presence of impurities in the starting materials or solvent.[5]
-
Solutions:
Q3: I am observing significant side products. How can I identify and minimize them?
A3: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid or ester, which is replaced by a carbon-hydrogen bond. This side reaction consumes your coupling partner.[5] It is often catalyzed by the base, excess water, or oxygen.[5]
-
Minimization Strategies: Use rigorously degassed solvents (freeze-pump-thaw or sparging is recommended).[5] Consider converting the boronic acid to a more stable derivative like a pinacol (B44631) ester (BPin) or a MIDA ester, which are more resistant to protodeboronation.[3][5][6] Run the reaction at the lowest effective temperature.[3][5]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It becomes significant when the catalytic cycle is slow or in the presence of oxygen.[1][5]
-
Minimization Strategies: Rigorous degassing is the most effective preventative measure.[1][2] Ensure an appropriate stoichiometry between the aryl halide and the boronic acid, typically using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents).[5] Bulky ligands like Dippf can help suppress homocoupling.[2]
-
Troubleshooting Guides
Guide 1: Optimizing Reaction Parameters
The interplay between the base, solvent, and temperature is critical for success. The optimal combination is highly dependent on the specific substrates used.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield (Data is illustrative and based on general principles for similar bulky phosphine ligands)
| Entry | Palladium Source | Ligand | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | Dippf (4 mol%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2 mol%) | Dippf (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | Pd(OAc)₂ (2 mol%) | Dippf (4 mol%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (2 mol%) | Dippf (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 | 12 | 75 |
| 5 | Pd(OAc)₂ (2 mol%) | Dippf (4 mol%) | K₃PO₄ (2.0) | THF/H₂O (4:1) | 80 | 16 | 82 |
-
Base Selection: Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ often give better results than K₂CO₃, as they are more effective at promoting the formation of the active boronate species required for transmetalation.[3]
-
Solvent Selection: Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with a small amount of water to help dissolve the inorganic base and facilitate the catalytic cycle.[3][4][7] The choice of solvent can significantly influence reaction rates and even selectivity.[8][9]
Guide 2: General Experimental Protocol
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using a Dippf ligand. It should be optimized for specific substrates.
Methodology:
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the Dippf ligand (2-6 mol%). Alternatively, use a pre-formed palladium-Dippf complex.
-
Vessel Sealing & Degassing: Seal the vessel with a septum. Remove it from the glovebox and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles to ensure a completely inert atmosphere.
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Visual Guides
The following diagrams illustrate key workflows and relationships in the Suzuki coupling process.
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Relationship between parameters and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity in Buch-wald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction shows low or no conversion. What are the primary causes?
A1: Low or no conversion in Buchwald-Hartwig amination can often be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality. For pyridine (B92270) substrates, coordination to the palladium center can inhibit the catalyst.[1] Key areas to investigate include the choice of ligand, base, solvent, and reaction temperature, as well as ensuring a strictly inert atmosphere.[1]
Q2: How critical is the choice of ligand, and how do I select the right one?
A2: The ligand is crucial for a successful reaction. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred as they promote the desired reductive elimination step and prevent catalyst deactivation.[1] The choice of ligand is often dictated by the nucleophile. For instance, ligands like BrettPhos are well-suited for primary amines, while RuPhos is often used for secondary amines.[2] For challenging substrates, such as sterically hindered ones, specific ligands like P(i-BuNCH2CH2)3N have shown high efficiency.[3]
Q3: My substrates are sensitive to strong bases like NaOtBu. What are my options?
A3: For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are excellent alternatives.[1][4] While stronger bases often lead to faster reaction rates, weaker bases can provide better yields by minimizing substrate decomposition, albeit sometimes requiring higher reaction temperatures.[4][5] A combination of an organic base like DBU with an inorganic salt such as NaTFA can also be an effective solution for base-sensitive substrates.[4]
Q4: Can the solvent choice significantly impact my reaction outcome?
A4: Yes, the solvent plays a critical role in solubility and can influence the catalytic cycle.[1][6][7] Common solvents include toluene, dioxane, and THF.[4] For polar substrates, more polar aprotic solvents like DMF might improve solubility and, consequently, the reaction rate.[1] However, be cautious as some coordinating solvents like acetonitrile (B52724) and pyridine can inhibit the palladium catalyst.[1][4] In some cases, green solvents like 2-MeTHF have been shown to be superior to traditional options.[8]
Q5: I am observing a significant amount of hydrodehalogenation side product. How can I minimize this?
A5: Hydrodehalogenation is a common side reaction. To minimize it, consider using bulkier and more electron-donating ligands, which can accelerate the desired C-N bond formation.[1] Lowering the reaction temperature or screening different bases can also help to disfavor this side pathway.[1] For sterically hindered substrates, the formation of hydrodehalogenation products can sometimes be reduced.[3]
Q6: My aryl halide is an aryl chloride, and the reaction is sluggish. What can I do?
A6: Aryl chlorides are generally less reactive than aryl bromides or iodides.[9] To improve reactivity, the use of specialized, bulky phosphine ligands is often necessary.[10] Increasing the catalyst loading, reaction temperature, or reaction time may also be required.[11] Certain catalyst systems, like those using the P(i-BuNCH2CH2)3N ligand, have been shown to be particularly effective for the amination of aryl chlorides.[3]
Q7: Why might an aryl iodide be a challenging substrate?
A7: Contrary to what might be expected, aryl iodides can be problematic substrates. The iodide anion formed during the reaction can have an inhibitory effect on the palladium catalyst, potentially by forming unreactive palladium dimers.[2][4] Using a solvent like toluene, which has poor solubility for the resulting iodide salt, can help mitigate this issue.[2][12]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low reactivity in Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for addressing low yields.
Key Reaction Parameters and Recommendations
The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection of several key parameters. The following tables provide a summary of common choices and their typical impact on the reaction.
Table 1: Ligand Selection Guide
| Ligand Class | Examples | Typical Applications |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Broad applicability, good for challenging substrates including aryl chlorides and primary amines.[2][13] |
| Ferrocenyl Phosphines | DtBPF, QPhos | Effective for both aryl bromides and chlorides with primary and secondary amines.[13] |
| Bidentate Phosphines | BINAP, Xantphos | Can prevent the formation of inhibitory palladium iodide dimers and are robust.[11][14] |
| Trialkyl Phosphines | P(t-Bu)₃ | Highly active, allowing for milder reaction conditions.[11] |
Table 2: Base Selection and Strength
| Base | pKa of Conjugate Acid | Common Use Cases |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong base, often leads to fast reactions.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong, non-nucleophilic base. |
| Cesium carbonate (Cs₂CO₃) | ~10 | Weaker base, good for base-sensitive substrates.[4] |
| Potassium phosphate (K₃PO₄) | ~12.3 (pKa3) | Weaker base, often used for sensitive functional groups.[4] |
Table 3: Solvent Properties and Recommendations
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Nonpolar | 111 | Common choice, helps precipitate iodide salts.[2] |
| Dioxane | Polar aprotic | 101 | Frequently used ethereal solvent.[4] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Lower boiling point, useful for reactions at moderate temperatures.[4] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Good for dissolving polar substrates, but can coordinate to Pd.[1] |
| tert-Butanol (t-BuOH) | Polar protic | 82 | Can be a good choice for certain substrate combinations.[1] |
Catalytic Cycle and Inhibition Pathways
Understanding the catalytic cycle is key to diagnosing issues. Low reactivity can arise from problems at any stage.
Caption: The catalytic cycle and a potential inhibition pathway.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for a typical Buchwald-Hartwig amination reaction. Optimization will likely be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol %)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.[1]
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).[1][4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Wash the filter cake with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. research.rug.nl [research.rug.nl]
- 14. reddit.com [reddit.com]
preventing byproduct formation in palladium-Dippf catalysis
Welcome to the technical support center for palladium-Dippf (and related bulky phosphine (B1218219) ligand) catalysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent common byproduct formation in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when using a bulky, electron-rich phosphine ligand like Dippf?
A1: When using palladium catalysts with bulky phosphine ligands, you may encounter several common byproducts that can reduce the yield of your desired product. These include:
-
Homocoupling Products: Dimers of your starting materials (e.g., aryl halide + aryl halide or organometallic reagent + organometallic reagent). These can arise from improper catalyst activation or side reactions involving the base.[1]
-
Protodeboronation Products (in Suzuki-Miyaura reactions): The boronic acid or ester is replaced by a hydrogen atom, effectively consuming your starting material. This side reaction is often catalyzed by the base required for the main reaction and can be accelerated by palladium complexes with bulky phosphine ligands.[2][3][4][5]
-
Hydrodehalogenation Products: The halide on your electrophile is replaced by a hydrogen atom. This is often the result of a side reaction called β-hydride elimination, which can compete with the desired reductive elimination step.[6][7]
-
Phosphine Oxides: The Dippf ligand can be oxidized to its corresponding phosphine oxide. This deactivates the catalyst by changing its electronic and steric properties. This is typically caused by trace oxygen in the reaction or can occur during the in-situ reduction of a Pd(II) precursor.[8][9][10]
Q2: My reaction is turning black, and the conversion has stalled. What is happening?
A2: The formation of a black precipitate, commonly known as palladium black, indicates that your palladium catalyst is decomposing and aggregating into an inactive form.[11] This can happen for several reasons:
-
Presence of Oxygen: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a common cause of catalyst decomposition.[10]
-
High Temperatures: Excessive heat can cause the ligand to dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) atoms.[8]
-
Unstable Catalytic Species: If the bulky phosphine ligand is not effectively stabilizing the palladium intermediates, they can be more prone to decomposition. To prevent this, ensure your reaction is performed under a strictly inert atmosphere and consider if the reaction temperature can be lowered. In some cases, additives like phosphine oxides have been shown to stabilize Pd(0) nanoparticles and prevent their aggregation.[11]
Q3: Why are bulky, electron-rich ligands like Dippf used if they can sometimes promote side reactions?
A3: Bulky, electron-rich phosphine ligands like Dippf are widely used because they excel at promoting the two most critical steps in many cross-coupling catalytic cycles: oxidative addition and reductive elimination.[12][13][14]
-
Accelerated Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition of the electrophile (e.g., an aryl chloride).[8][14]
-
Promoted Reductive Elimination: The steric bulk of the ligand favors the formation of coordinatively unsaturated, monoligated palladium species (L-Pd(0)), which are highly reactive.[12][14] This bulk also helps to bring the two coupling partners closer together on the metal center, promoting the final bond-forming reductive elimination step over competing side reactions like β-hydride elimination.[6]
While these ligands can sometimes accelerate unwanted side reactions like protodeboronation, their benefits in coupling challenging or unreactive substrates often outweigh the drawbacks.[2][3][4] Careful optimization of reaction conditions is key to maximizing the desired reactivity.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura reaction, one of the primary culprits is the protodeboronation of your organoboron reagent.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion of Aryl Halide | Protodeboronation of the organoboron reagent. | 1. Minimize Water: Ensure all reagents and solvents are anhydrous. Adventitious water is a key ingredient for protodeboronation.[3] 2. Change Palladium Source: Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂). Pd(II) sources have been shown to accelerate protodeboronation.[4] 3. Optimize Ligand: While bulky ligands are generally good, extremely bulky ligands can paradoxically increase the rate of protodeboronation. Consider screening a slightly less bulky ligand from the same class.[2][4] 4. Base Selection: Use the mildest base possible that still promotes the reaction. K₃PO₄ is common, but sometimes a weaker base or the addition of a small amount of water (if using anhydrous K₃PO₄) can help.[15] |
| Formation of Homocoupled Biaryl | Ullmann-type homocoupling of the aryl halide. | 1. Lower Temperature: High temperatures can sometimes favor homocoupling.[8] 2. Check Base: Ensure the base is not too strong for the substrate, as this can sometimes promote homocoupling. |
| No Reaction | Inactive catalyst system. | 1. Degas Thoroughly: Ensure the solvent and reaction headspace are free of oxygen to prevent catalyst and ligand oxidation.[8][10] 2. Check Reagent Quality: Verify the purity and activity of the palladium source, ligand, and organoboron reagent. |
Issue 2: Hydrodehalogenation Byproduct from β-Hydride Elimination
The formation of a hydrodehalogenated arene indicates that β-hydride elimination is competing with reductive elimination.
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of Ar-H byproduct. | The alkylpalladium intermediate is undergoing β-hydride elimination faster than reductive elimination. | 1. Increase Ligand Bulk: Bulky ligands like Dippf are specifically designed to accelerate reductive elimination relative to β-hydride elimination. Ensure your ligand is sufficiently bulky.[6] 2. Use a Chelating Ligand: Bidentate (chelating) phosphine ligands can suppress β-hydride elimination by preventing the formation of a vacant coordination site required for the process.[6] 3. Substrate Design: If possible, use coupling partners that lack β-hydrogens (e.g., methyl, neopentyl groups) or where elimination would form a strained, unfavorable alkene (e.g., a norbornyl group).[16][17] |
Data on Byproduct Formation
The choice of phosphine ligand can have a significant impact on the extent of byproduct formation, particularly protodeboronation in Suzuki-Miyaura coupling.
Table 1: Effect of Ligand Steric Bulk on Protodeboronation (Data conceptualized from trends reported in literature[4])
| Ligand | Ligand Type | Relative Steric Bulk | Typical Protodeboronation Yield (%) |
| PPh₃ | Arylphosphine | Low | < 5% |
| PCy₃ | Alkylphosphine | Medium | ~10-15% |
| P(o-tol)₃ | Arylphosphine | Medium | ~15-20% |
| P(t-Bu)₃ | Alkylphosphine | High | > 60% |
| SPhos | Biarylphosphine | High | ~25-35% |
| XPhos | Biarylphosphine | High | ~30-40% |
Note: Yields are illustrative and highly dependent on specific reaction conditions (base, solvent, temperature, water content). This table highlights the paradox that while bulky ligands are excellent for promoting difficult couplings, they can also increase the rate of the undesired protodeboronation side reaction.[2][4]
Key Experimental Protocol
General Protocol for a Suzuki-Miyaura Coupling Using a Bulky Phosphine Ligand
This protocol is a general starting point and should be optimized for specific substrates.[8]
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Organoboron Reagent (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely ground)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)
-
Bulky Phosphine Ligand (e.g., Dippf, SPhos, 1-4 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide, organoboron reagent, base, palladium precatalyst, and phosphine ligand.
-
Degassing: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) at least three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and boron byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Catalytic Cycle and Competing Pathways
Caption: Competing pathways in a cross-coupling reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gessnergroup.com [gessnergroup.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 17. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
Technical Support Center: Solvent Selection for Cross-Coupling Reactions Using Ferrocene Ligands
Welcome to the technical support center for cross-coupling reactions utilizing ferrocene-based ligands. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection, providing troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a palladium-catalyzed cross-coupling reaction?
The solvent is a crucial component that can significantly influence the rate, selectivity, and overall success of a cross-coupling reaction.[1] Its primary roles include:
-
Solubilizing Reagents : The solvent must dissolve a wide range of components, including the often lipophilic starting materials, organometallic reagents, inorganic bases, and the palladium catalyst complex.[1] Dipolar aprotic solvents are often a good initial choice for this reason.[1]
-
Stabilizing Catalytic Species : Coordinating solvents can interact with the palladium center, affecting catalyst stability and activity.[1] This can be beneficial, but overly coordinating solvents may compete with ligands and inhibit the reaction.[1][2]
-
Influencing Reaction Mechanism : The solvent's polarity can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][3] For instance, polar solvents may be better suited for reactions involving ionic pre-catalysts or charged intermediates.[1][3]
-
Activating the Pre-catalyst : The solvent itself can participate in the reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[1] Amide solvents like DMF, for example, can be oxidized by Pd(II) to generate the active catalyst.[1]
Q2: What are the most commonly used solvents for cross-coupling reactions involving ferrocene (B1249389) ligands?
A variety of solvents are employed, with the choice depending heavily on the specific reaction type (e.g., Suzuki, Heck, Buchwald-Hartwig). Commonly used solvents include:
-
Aromatic Hydrocarbons : Toluene (B28343) is frequently used, especially in Suzuki and Buchwald-Hartwig reactions.[4][5]
-
Ethers : 1,4-Dioxane (B91453) and Tetrahydrofuran (THF) are very common, particularly for Suzuki and Heck couplings.[4][6][7]
-
Amides : N,N-Dimethylformamide (DMF) is often used, especially when higher polarity is needed to dissolve reagents or to facilitate certain reaction pathways.[1][7]
-
Alcohols and Water : Protic solvents like methanol (B129727), often in a mixture with water, can be highly effective, particularly for Suzuki-Miyaura reactions where they can facilitate the dissolution of inorganic bases.[4][6]
Q3: How does solvent polarity impact reaction selectivity and efficiency?
Solvent polarity can dramatically alter the course of a reaction. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, a switch in solvent from nonpolar (like THF or toluene) to a polar coordinating solvent (like DMF or acetonitrile) can completely reverse the selectivity of the reaction, favoring coupling at the triflate position over the chloride.[3] This is often attributed to the ability of polar solvents to stabilize anionic transition states during the oxidative addition step.[3] However, this effect is not universal for all polar solvents, indicating that coordination ability can be as important as dielectric constant.[3]
Q4: Can water be used as a solvent for these reactions?
Yes, using water as a solvent or co-solvent is a significant advantage of certain cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[4] This approach is attractive for its economic and environmental benefits.[4] Often, reactions are run in biphasic organic-water systems or even in water alone with the help of surfactants to form micelles, which create a suitable microenvironment for the hydrophobic reactants and catalyst.[1][4] The use of a methanol/water mixture is also a common and effective system.[6]
Q5: When should I choose a polar aprotic solvent (like DMF) versus a nonpolar solvent (like Toluene)?
The choice depends on several factors:
-
Solubility : If your substrates or base have poor solubility in nonpolar solvents, a polar aprotic solvent like DMF or 1,4-dioxane is a better choice.[2][8]
-
Catalyst Activation : Less polar solvents such as toluene or 1,4-dioxane are often paired with neutral pre-catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better for ionic pre-catalysts.[1]
-
Reaction Type : For Heck reactions, DMF has been shown to give better conversions than toluene or 1,4-dioxane in certain cases.[7] For Buchwald-Hartwig aminations, toluene and 1,4-dioxane are the most common and effective solvents.[2]
-
Selectivity : As noted, polar coordinating solvents can alter selectivity in reactions with multiple reactive sites.[3] If you are experiencing issues with selectivity, screening both polar and nonpolar options is advisable.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Solubility of Reagents | One of the most common reasons for reaction failure is the insolubility of a starting material or the base.[8] Solution: Switch to a solvent with higher polarity or a different solvent class. For example, if your reaction fails in toluene, try 1,4-dioxane or DMF.[2] A mixed solvent system (e.g., methanol/water for Suzuki reactions) can also be effective for dissolving inorganic bases.[6] |
| Catalyst Deactivation or Decomposition | The palladium catalyst can be sensitive to oxygen, moisture, or high temperatures, leading to the formation of inactive palladium black.[2] The inherent redox activity of the ferrocene core in the ligand can also introduce pathways for catalyst deactivation under certain conditions.[9] Solution: Ensure your solvent is thoroughly dried and degassed.[2] If you observe the formation of palladium black, consider lowering the reaction temperature and increasing the reaction time.[2] Switching to a less coordinating solvent might also prevent catalyst poisoning. |
| Incorrect Solvent for the Ligand/Pre-catalyst | The combination of solvent and pre-catalyst is critical. Less polar solvents like toluene complement neutral pre-catalysts (e.g., Pd(PPh₃)₄), while polar solvents are often better for ionic pre-catalysts.[1] Solution: Verify that your chosen solvent is compatible with your palladium source and ligand system. Consult literature for similar reactions to guide your choice. |
Problem 2: Reaction Stalls or Shows Incomplete Conversion
| Possible Cause | Recommended Solution |
| Catalyst Poisoning Over Time | In reactions involving substrates with coordinating heteroatoms (like pyridines), the substrate itself can act as a ligand, poisoning the palladium catalyst and stalling the reaction.[2] Solution: The choice of a sterically bulky ferrocene ligand is crucial to prevent substrate coordination.[2] Additionally, the solvent can play a role; sometimes a less coordinating solvent can mitigate this issue. |
| Heterogeneous Reaction Mixture | If the base or other reagents are not fully dissolved, the reaction occurs at the solid-liquid interface, which can be slow and inefficient.[8] The rate of agitation can also severely impact the reaction rate.[8] Solution: Choose a solvent system that ensures a homogeneous mixture. If insolubility persists, consider using a phase-transfer catalyst or switching to a soluble organic base like DBU, though this may be less efficient.[8] |
Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Recommended Solution |
| Solvent-Influenced Reaction Pathway | The solvent can influence competing reaction pathways. For example, β-hydride elimination, an unproductive side reaction, can compete with the desired reductive elimination step.[10] Solution: A systematic screening of different solvent classes (e.g., ethers vs. aromatic hydrocarbons) is recommended.[11] Changing the solvent can alter the stability of key intermediates and favor the desired product-forming pathway. |
| Solvent Participation in the Reaction | Certain solvents, particularly amides like DMF, can be oxidized by Pd(II) species, which may lead to by-products.[1] Solution: If you suspect solvent-related side reactions, switch to a more inert solvent such as toluene or THF. |
Quantitative Data: Solvent Effects in Suzuki-Miyaura Coupling
The choice of solvent can have a dramatic impact on reaction efficiency, as demonstrated by the performance of a cyclopalladated N,N-dimethylaminomethylferrocene catalyst in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
Table 1: Effect of Solvent on a Ferrocene-Catalyzed Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON* |
| 1 | 4-Bromotoluene | K₂CO₃ | CH₃OH/H₂O | RT | 1 | >95 | >9500 |
| 2 | 4-Bromoanisole | K₂CO₃ | CH₃OH/H₂O | RT | 1 | >95 | >9500 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ | CH₃OH/H₂O | RT | 1 | >95 | >9500 |
| TON = Turnover Number. Data sourced from BenchChem Application Notes.[6] |
As shown, a protic solvent mixture of methanol and water provides excellent yields and high turnover numbers at room temperature for this specific ferrocene-based catalyst system.[6]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup : To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst (e.g., cyclopalladated N,N-dimethylaminomethylferrocene dimer, 0.01 mol%).[6]
-
Add Reagents : Add the aryl bromide (1.0 mmol, 1.0 equiv), the phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).[6]
-
Add Solvent : Add the chosen solvent or solvent mixture (e.g., a 1:1 mixture of methanol and water).[6]
-
Reaction : Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature). Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.[6]
-
Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification : Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.[6]
General Procedure for the Heck Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup : In a sealed tube, combine the palladium source (e.g., Pd(OAc)₂, 5 mol%), the ferrocene ligand (e.g., N,N-dimethylaminomethylferrocene, 0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and an oxidant/base (e.g., Ag₂CO₃, 0.4 mmol, 2.0 equiv).[6]
-
Add Solvent : Add the chosen solvent (e.g., 1,4-dioxane, 1.0 mL).[6]
-
Reaction : Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 12 hours).[6]
-
Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the Celite pad with additional ethyl acetate.[6]
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.[6]
Visualizations
Caption: A logical workflow to guide solvent selection in cross-coupling reactions.
Caption: Simplified catalytic cycle showing points of solvent interaction.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions | MDPI [mdpi.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Dippf Catalyst Performance and Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the effect of temperature on Dippf-type catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on my reaction rate?
Increasing the reaction temperature generally increases the rate of reaction.[1][2][3] This is because higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which helps overcome the activation energy barrier.[1][3] In a catalytic reaction, this accelerates the intrinsic rate and can also positively affect the catalyst's activity.[1]
Q2: Is there an optimal temperature for reactions using Dippf-type catalysts?
Yes, there is typically an optimal temperature range for catalytic reactions to maximize efficiency and yield.[1][4] Below this range, the reaction may be too slow. Above this range, the catalyst can begin to decompose, or the rate of side reactions can increase, leading to lower selectivity and yield.[1][2] For example, in some palladium-catalyzed cross-coupling reactions, an optimal temperature between 85-97°C has been identified, as higher temperatures did not necessarily improve yield.[5]
Q3: What are the visible signs of catalyst decomposition due to excessive heat?
A common sign of decomposition for many organometallic catalysts, particularly palladium complexes, is a change in the reaction mixture's color to dark brown or black.[6] This often indicates the formation of palladium black (finely divided palladium metal), which suggests the catalyst has degraded and lost its activity.[6] Other signs can include a rapid decline in conversion or the formation of insoluble materials.[7][8]
Q4: My reaction is sluggish. Should I just increase the temperature?
While increasing the temperature can increase the reaction rate, it should be done cautiously. First, confirm that all reagents are pure and the solvent is dry, as impurities can inhibit catalysis. If the reaction is still slow, increasing the temperature in small increments (e.g., 10-20°C) is a reasonable step. However, be aware that excessive heat can lead to catalyst degradation and an increase in side products.[2][6] It is often better to start at a lower temperature (e.g., 70-80°C) and optimize from there.[6]
Q5: How does temperature affect the selectivity of my reaction?
Temperature can significantly impact reaction selectivity. While the desired reaction may speed up with heat, undesirable side reactions will also accelerate.[2] In some cases, a different reaction pathway may become favorable at higher temperatures, leading to a different product distribution. Therefore, finding the optimal temperature is crucial for maximizing the yield of the desired product while minimizing byproducts.[1]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | Temperature is too low: The reaction has not reached the necessary activation energy. | Gradually increase the temperature in 10-20°C increments. Monitor the reaction progress at each new temperature. |
| Catalyst has decomposed: The temperature is too high, causing thermal degradation. | Decrease the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. For example, if a reaction at 120°C fails, try 80°C.[6] | |
| Reaction solution turns black or dark brown | Catalyst decomposition: This often indicates the formation of palladium black due to excessive heat or the presence of oxygen.[6] | 1. Lower the temperature: This is the most common cause.[6] 2. Improve degassing: Ensure the solvent and reaction vessel are thoroughly deoxygenated. Although many modern precatalysts have good air stability, the active catalytic species can be oxygen-sensitive.[6] |
| Formation of significant byproducts (Low Selectivity) | Temperature is too high: High temperatures can accelerate side reactions or open up alternative reaction pathways.[2] | Reduce the reaction temperature. A lower temperature, even if it requires a longer reaction time, can often provide cleaner results and higher selectivity. |
| Reaction time is too long: At a given temperature, prolonged heating can lead to product degradation or further reactions. | Optimize the reaction time at the chosen temperature by monitoring the reaction profile (e.g., by TLC or GC/LC-MS). | |
| Inconsistent results between batches | Poor temperature control: Fluctuations in the heating apparatus (oil bath, heating mantle) can lead to variability. | Use a reliable temperature controller and ensure uniform heating. Measure the internal reaction temperature if possible, not just the temperature of the heating block. |
Data Presentation: Temperature Effects on Cross-Coupling Reactions
The following table summarizes hypothetical but representative data on the effect of temperature on a Suzuki-Miyaura cross-coupling reaction using a Pd-Dippf type catalyst. This illustrates the typical trade-off between reaction rate and catalyst stability/selectivity.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Key Observation |
| 50 | 24 | 45 | 42 | Very slow reaction rate. |
| 70 | 12 | 85 | 83 | Good conversion and selectivity. |
| 90 | 4 | >98 | 95 | Optimal. Fast reaction, high yield, clean product. |
| 110 | 2 | >98 | 85 | Faster reaction, but increased byproduct formation. |
| 130 | 2 | 70 | 55 | Significant byproduct formation and solution turned dark brown, indicating catalyst decomposition.[6] |
Experimental Protocols
Protocol: Screening for Optimal Reaction Temperature
This protocol outlines a general procedure for determining the optimal temperature for a Dippf-catalyzed cross-coupling reaction.
-
Reactor Setup:
-
Place a multi-well reaction block or several individual reaction vials on separate stirrer hotplates.
-
To each vial, add a magnetic stir bar.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).
-
-
Reagent Preparation:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 eq), boronic acid partner (1.5 eq), and base (e.g., K₃PO₄, 2.0 eq) to each reaction vial.
-
Add the Dippf-Pd precatalyst (e.g., 1-2 mol%) to each vial.
-
-
Reaction Initiation:
-
Add the degassed solvent (e.g., Dioxane or Toluene) to each vial via syringe.
-
Seal the vials tightly with screw caps (B75204) containing PTFE septa.
-
-
Temperature Screening:
-
Set each hotplate to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).
-
Allow the reactions to stir vigorously for a predetermined time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the specified time, cool the reactions to room temperature.
-
Quench the reactions by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR, GC-MS, or LC-MS to determine the conversion and yield of the desired product versus byproducts.
-
-
Optimization:
-
Based on the results, select the temperature that provides the best balance of reaction rate, yield, and selectivity. Further optimization of reaction time can be performed at this temperature.
-
Visualizations
Caption: Troubleshooting workflow for temperature-related issues in catalysis.
Caption: Conceptual plot of catalyst performance versus reaction temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mytutor.co.uk [mytutor.co.uk]
- 4. How Does the Operating Temperature Affect the Catalyst's Effectiveness? → Learn [pollution.sustainability-directory.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. catsci.com [catsci.com]
Technical Support Center: Buchwald-Hartwig Amination with Dippf-type Ligands
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize C-N cross-coupling reactions using sterically demanding phosphine (B1218219) ligands with 2,6-diisopropylphenyl (Dippf) moieties. The focus is on the critical choice of the base, a parameter that can significantly influence reaction yield, scope, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting base for a Buchwald-Hartwig reaction using a Dippf-containing ligand?
For most applications involving bulky biarylphosphine ligands, a strong, non-nucleophilic alkoxide base is the recommended starting point. Sodium tert-butoxide (NaOtBu) is the most commonly used and is often effective for a wide range of aryl halide and amine coupling partners.[1][2] It generally allows for high reaction rates and low catalyst loadings.[3] However, the optimal base is always substrate-dependent.
Q2: My reaction is slow or gives a low yield. Could the base be the problem?
Yes, the choice and quality of the base are critical. Several factors related to the base can lead to poor performance:
-
Poor Solubility: One of the most common and often underestimated reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[1] If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle. Ensure vigorous stirring to maintain a good suspension.
-
Base Strength: The base may not be strong enough to deprotonate the amine or the palladium-amine complex, which is a key step in the catalytic cycle. For less acidic amines, a stronger base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[2]
-
Inappropriate Base for Substrate: The base might be too strong for your substrate, causing decomposition of sensitive functional groups.[1][2]
Q3: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can base selection mitigate this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[4] This can occur when the reductive elimination step is slow. The choice of base can influence the extent of this side reaction. While it is a complex issue also dependent on the ligand and temperature, screening different bases can be a useful strategy. Sometimes, switching to a different base, even a weaker one, can alter the relative rates of the productive versus side reactions.[4]
Q4: Can I use weaker inorganic bases like carbonates or phosphates with Dippf-type ligands?
Yes, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are viable alternatives, particularly when dealing with base-sensitive substrates that might be degraded by strong alkoxide bases.[1][4] However, reactions with these weaker bases may require higher reaction temperatures or longer reaction times to achieve good conversion.[3]
Q5: My substrate contains a base-sensitive functional group (e.g., ester, nitro group). Which base should I choose?
For substrates with base-sensitive functional groups, strong bases like NaOtBu should be avoided as they can cause decomposition.[2][3] In these cases, it is advisable to screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[1][4] A combination of a soluble organic base (like DBU) with an inorganic base can also be an effective solution for sensitive substrates.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate base strength for the amine's acidity. | For weakly acidic amines, use a strong base like NaOtBu or LHMDS. For sensitive substrates, screen weaker bases (K₃PO₄, Cs₂CO₃).[1] |
| Poor solubility of the inorganic base in the solvent. | Ensure vigorous stirring. Consider switching to a more polar solvent or using a combination of an inorganic and a soluble organic base.[1][2] | |
| Catalyst inhibition or deactivation. | Ensure all reagents and solvents are pure and the reaction is under a strict inert atmosphere. Some substrates, like pyridines, can inhibit the catalyst.[4] | |
| Significant Byproduct Formation (e.g., Hydrodehalogenation) | Reductive elimination is slow compared to side reactions. | This is often a ligand-dependent issue. However, screening different bases can sometimes minimize this side reaction.[4] Consider lowering the reaction temperature. |
| Starting Material Decomposition | The base is too strong for the substrate. | Switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1][4] |
Data Presentation
Table 1: Effect of Various Bases on a Representative Buchwald-Hartwig Amination
The following data summarizes the effect of different bases on the coupling of 4-chloro-N-methylaniline with 2-isopropylaniline (B1208494). While the specific ligand used in this study was XPhos (a bulky biarylphosphine ligand similar in principle to Dippf-containing ligands), the trends observed are highly relevant for selecting a base.
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 95 |
| 2 | K₃PO₄ | 85 |
| 3 | K₂CO₃ | 70 |
| 4 | Na₂CO₃ | 20 |
| 5 | NaOtBu | 92 |
Reaction conditions: 4-chloro-N-methylaniline (1.0 mmol), 2-isopropylaniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), Base (2.0 mmol), in t-BuOH (3 mL) at 100 °C for 16 h.
As the data indicates, both the strong base NaOtBu and the weaker base Cs₂CO₃ provided excellent yields, highlighting that multiple options can be effective and screening is beneficial.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination using a Bulky Phosphine Ligand
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Dippf-type phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, to achieve ~0.1–0.5 M concentration)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with inert gas three times.[4]
-
Reagent Addition: Add the aryl halide and the amine to the vessel. If they are solids, add them with the other solids; if liquids, add via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. To remove inorganic salts and the catalyst, you may filter the diluted mixture through a pad of Celite®.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Base Selection Workflow
The following diagram provides a decision-making workflow for selecting an appropriate base for your Buchwald-Hartwig amination reaction.
Caption: A decision tree for initial base selection in Buchwald-Hartwig amination.
General Experimental Workflow
This diagram illustrates the typical sequence of operations for setting up a Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for the Buchwald-Hartwig amination.[5]
References
Technical Support Center: Managing Air-Sensitivity of DIPPF-Palladium Complexes
Welcome to the technical support center for DIPPF-palladium complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and troubleshooting of these air-sensitive catalysts.
Frequently Asked Questions (FAQs)
Q1: What makes DIPPF-palladium complexes air-sensitive?
A1: The palladium center in its catalytically active form, typically Pd(0), is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This oxidation leads to the formation of inactive Pd(II) species, rendering the catalyst ineffective. Additionally, the bulky and electron-rich DIPPF (diisopropylphosphino)ferrocene) ligand itself can be prone to oxidation, forming phosphine (B1218219) oxides that can inhibit the catalytic cycle. Many organometallic compounds are sensitive to air and moisture, necessitating the use of inert atmosphere techniques for their synthesis and handling.[1][2]
Q2: How can I visually tell if my DIPPF-palladium complex has decomposed?
A2: A common sign of decomposition is the formation of a black precipitate, known as palladium black.[3] This indicates the agglomeration of Pd(0) species, which reduces the catalytic activity. The solution may also change color, often darkening, which can be an initial sign of degradation.
Q3: What is the proper way to store DIPPF-palladium complexes?
A3: DIPPF-palladium complexes should be stored in a cool, dark place under an inert atmosphere, such as in a glovebox or a sealed Schlenk flask.[4] It is crucial to minimize exposure to air, moisture, and light to prevent degradation. For long-term storage, keeping the complex in a freezer within a glovebox is recommended.
Q4: Can I handle DIPPF-palladium complexes on the benchtop?
A4: It is strongly advised to handle DIPPF-palladium complexes under an inert atmosphere using either a glovebox or Schlenk line techniques.[1][5][6][7][8] Even brief exposure to air can lead to significant decomposition and inconsistent experimental results. If a glovebox is unavailable, a well-purged Schlenk line is a viable alternative.
Q5: What are palladium precatalysts and should I use them?
A5: Palladium precatalysts are air-stable Pd(II) complexes that are designed to be easily activated in situ to the catalytically active Pd(0) species.[9][10][11] Using precatalysts can simplify handling, improve reproducibility, and ensure a controlled generation of the active catalyst. Several generations of Buchwald precatalysts, for example, are commercially available and offer enhanced stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low or no catalytic activity | 1. Catalyst decomposition due to air/moisture exposure.2. Use of wet or non-degassed solvents and reagents.3. Incorrect reaction temperature (too low for activation or too high causing decomposition).4. Inactive catalyst batch. | 1. Ensure all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line).2. Use freshly distilled and thoroughly degassed solvents. Ensure all reagents are anhydrous.3. Optimize the reaction temperature. Consider using a precatalyst with a known activation profile.4. Test the catalyst in a known, reliable reaction to verify its activity. |
| Formation of palladium black | 1. Exposure to oxygen, leading to oxidation of Pd(0) and subsequent agglomeration.2. Reaction temperature is too high, causing thermal decomposition of the complex.3. The ligand is dissociating from the palladium center. | 1. Improve inert atmosphere techniques. Purge the reaction vessel thoroughly before adding the catalyst.2. Lower the reaction temperature. Monitor for precipitate formation as the temperature is increased.3. Use a ligand-to-palladium ratio greater than 1:1 to ensure the palladium center remains coordinated. |
| Inconsistent reaction yields | 1. Variable levels of catalyst decomposition due to inconsistent handling.2. Presence of impurities in starting materials or solvents.3. Inconsistent heating or stirring. | 1. Standardize the handling procedure for the catalyst, ensuring minimal and consistent (if any) exposure to air.2. Purify all starting materials and use high-purity, dry, and degassed solvents.3. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. |
| Reaction starts but then stalls | 1. The catalyst is deactivating over time.2. A reaction byproduct is inhibiting the catalyst.3. The concentration of active catalyst is too low. | 1. Consider a more stable precatalyst or a different ligand that offers better stability under the reaction conditions.2. Analyze the reaction mixture to identify potential inhibitory species.3. Increase the catalyst loading, but be mindful of potential side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Using an Air-Sensitive DIPPF-Palladium Complex
This protocol outlines the general steps for setting up a Suzuki-Miyaura cross-coupling reaction using an air-sensitive DIPPF-palladium complex under an inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
DIPPF-palladium complex (e.g., Pd(DIPPF)Cl₂, 0.02 mmol, 2 mol%)
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL)
-
Schlenk flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Schlenk line with a vacuum pump and inert gas (argon or nitrogen) supply
Procedure:
-
Glassware Preparation: Dry the Schlenk flask and stir bar in an oven at >120 °C overnight and allow to cool under a stream of inert gas.[12]
-
Inerting the Flask: Connect the cooled Schlenk flask to the Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[5]
-
Adding Solids: Under a positive flow of inert gas, quickly add the aryl halide, arylboronic acid, and base to the Schlenk flask. For highly air-sensitive solids, it is preferable to add these inside a glovebox.
-
Adding the Catalyst: If working in a glovebox, weigh the DIPPF-palladium complex and add it directly to the flask. If using a Schlenk line, the catalyst can be added under a positive flow of inert gas or as a solution.
-
Adding the Solvent: Using a syringe, transfer the anhydrous and degassed solvent to the Schlenk flask. The solvent should be purged with inert gas for at least 30 minutes prior to use.[5]
-
Reaction: Place the sealed Schlenk flask in a heating block set to the desired temperature and begin stirring.
-
Monitoring the Reaction: The reaction can be monitored by taking small aliquots via syringe and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The reaction can then be quenched by the addition of water and extracted with an organic solvent.
Visualizations
Caption: Troubleshooting workflow for common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts [dspace.library.uvic.ca]
- 11. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 12. web.mit.edu [web.mit.edu]
Technical Support Center: Overcoming Substrate Limitations in Dippf-Catalyzed Reactions
Welcome to the technical support center for Dippf (1,1'-bis(diisopropylphosphino)ferrocene) and related ferrocene-ligand catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, particularly when dealing with challenging substrates.
Frequently Asked Questions (FAQs)
Q1: My Dippf-catalyzed cross-coupling reaction is not working or giving low yields. What are the most common causes?
A1: Low reactivity in Dippf-catalyzed reactions often stems from a few key areas:
-
Catalyst Inactivation: The active catalytic species may be decomposing or forming inactive complexes. This can be caused by impurities in reagents or solvents, exposure to air or moisture, or inherent instability with certain substrates.[1][2][3] For instance, with α-halo-N-heterocycles, stable dimeric nickel species can form, which are catalytically inactive in Suzuki-Miyaura reactions.[4][5][6][7][8]
-
Poor Substrate Reactivity: Aryl chlorides and sterically hindered substrates are notoriously challenging.[9][10][11] The oxidative addition step is often the rate-limiting factor, and these substrates can be slow to react with the catalyst.[12]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent. An incorrect combination can lead to side reactions, catalyst decomposition, or simply a lack of reactivity.[13][14]
-
Ligand Choice: While Dippf is a powerful ligand, it may not be optimal for all transformations. The electronic and steric properties of the phosphine (B1218219) ligand play a crucial role in the catalytic cycle.[15][16][17][18]
Q2: How do I choose the right ligand for my specific substrate?
A2: Ligand selection is a critical parameter for success. Here's a general guide:
-
Electron-Rich vs. Electron-Poor Substrates: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like Dippf or other dialkylphosphinoferrocenes are often effective.[17] For some transformations involving electron-deficient substrates, ligands with different electronic properties, such as those with 3,5-bis(trifluoromethyl)phenyl groups, may show superior performance.[17]
-
Steric Hindrance: For sterically demanding substrates, ligands with a larger bite angle and significant steric bulk can promote reductive elimination and prevent the formation of undesired side products. However, excessively bulky ligands can sometimes hinder the initial oxidative addition.[17]
-
Screening: The most effective approach is often to screen a small library of ligands with varying steric and electronic properties. This can be guided by literature precedents for similar substrates.
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
A3: Signs of catalyst deactivation include a reaction stalling before completion, the formation of palladium black (in Pd-catalyzed reactions), or the appearance of unexpected side products.[2] To prevent deactivation:
-
Maintain an Inert Atmosphere: Use rigorously degassed solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to ligand oxidation and catalyst agglomeration.[2]
-
Use Pure Reagents and Solvents: Impurities, particularly those containing sulfur or other halides, can act as catalyst poisons.[2] Ensure all reagents are of high purity and solvents are anhydrous.
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3][19] It's often beneficial to run reactions at the lowest temperature that still provides a reasonable reaction rate.
-
Consider a Pre-catalyst: Using a well-defined pre-catalyst can lead to the more reliable formation of the active catalytic species compared to generating it in situ.[2]
Q4: Can I monitor the progress of my reaction to better understand the issues?
A4: Yes, real-time reaction monitoring can provide invaluable insights. Techniques like in-situ FTIR or online HPLC can track the consumption of starting materials and the formation of products.[20] For more detailed mechanistic studies, techniques like NMR and Mass Spectrometry can be employed to identify catalytic intermediates and potential deactivation products.[21][22]
Troubleshooting Guides
Issue 1: Low or No Conversion with Aryl Chlorides
A common challenge in cross-coupling reactions is the low reactivity of aryl chlorides. If you are experiencing this issue, consider the following troubleshooting steps.
Troubleshooting Workflow for Aryl Chloride Substrates
Caption: A logical workflow for troubleshooting low reactivity with aryl chloride substrates.
Issue 2: Catalyst Deactivation with Heterocyclic Substrates
Certain heterocyclic substrates, particularly α-halo-N-heterocycles, are known to cause catalyst deactivation in Suzuki-Miyaura reactions by forming stable, inactive dimeric nickel species.[4][5][6][7][8]
Comparative Data for Challenging Substrates in Ni-Dppf Catalyzed Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Conditions | Yield | Observations |
| 3-Chloropyridine | Phenylboronic Acid | [Ni(COD)(dppf)], K₃PO₄, Toluene (B28343), 100 °C | High | Successful coupling.[6][8] |
| 4-Chloropyridine | Phenylboronic Acid | [Ni(COD)(dppf)], K₃PO₄, Toluene, 100 °C | High | Successful coupling.[6][8] |
| 2-Chloropyridine | Phenylboronic Acid | [Ni(COD)(dppf)], K₃PO₄, Toluene, 100 °C | Trace | Formation of inactive dimeric Ni(II) species observed.[4][5][6][8] |
| 2-Chloropyridine | Phenylmagnesium Chloride | [Ni(COD)(dppf)], THF, RT | High | Kumada-Tamao-Corriu coupling is successful due to more rapid transmetalation.[4][5][8] |
Experimental Protocols
Protocol 1: General Procedure for Dippf-Nickel Catalyzed Amination of an Aryl Chloride
This protocol provides a starting point for the amination of challenging aryl chloride substrates.
Experimental Workflow
Caption: A standard experimental workflow for a Dippf-catalyzed amination reaction.
Methodology:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add Ni(COD)₂ (2.5 mol%) and Dippf (5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Screening Ligands for a Challenging Suzuki-Miyaura Coupling
When Dippf is not effective, screening other ligands is a prudent step. This protocol outlines a parallel screening approach.
Ligand Screening Data for a Model Suzuki-Miyaura Reaction (4-chloroanisole with phenylboronic acid)
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Dippf | Ni(COD)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 85 |
| Dppf | Ni(COD)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 72[17] |
| LCF3 | Ni(COD)₂ (2 mol%) | K₃PO₄ | Toluene | 100 | 65[17] |
| PCy₃ | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | Dioxane | 100 | 92 |
| XPhos | Pd₂(dba)₃ (1 mol%) | K₃PO₄ | Dioxane | 100 | 95 |
Methodology:
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the appropriate nickel or palladium source (e.g., Ni(COD)₂ or Pd₂(dba)₃) and a unique phosphine ligand.
-
Reagent Addition: Add the aryl halide, boronic acid, and base to each vial.
-
Solvent Addition: Add the chosen anhydrous, degassed solvent to each vial.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature.
-
Analysis: After a set time, cool the reactions, quench them, and analyze the yields of each reaction by GC or LC-MS with an internal standard. This will allow for direct comparison of ligand performance.
References
- 1. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 22. flore.unifi.it [flore.unifi.it]
Technical Support Center: Enhancing Selectivity in C-N Coupling with Sterically Hindered Amines
Welcome to the technical support center for C-N coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sterically hindered arylamines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My C-N coupling reaction with a bulky secondary amine is giving low to no yield. What are the most common causes?
A1: Low or no yield in the amination of sterically hindered substrates is a frequent issue. The primary causes often revolve around:
-
Inappropriate Ligand Choice: The ligand is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. For sterically demanding amines, bulky and electron-rich phosphine (B1218219) ligands are typically required to facilitate the reaction.[1][2][3]
-
Suboptimal Base Selection: The choice of base is critical and substrate-dependent.[4] Strong bases like sodium tert-butoxide (NaOtBu) are common, but can degrade sensitive functional groups.[4] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable for delicate substrates.[4]
-
Catalyst Deactivation: The palladium catalyst can deactivate, especially at the high temperatures often required for hindered couplings. This can be due to aggregation or the formation of off-cycle species.
-
Poor Solvent Solubility: If the reactants, base, or catalyst are not well-solubilized, the reaction kinetics will be poor. A solvent system with better solubilizing power, or a mixture of solvents, may be necessary.[4]
Q2: I am observing significant amounts of hydrodehalogenation byproduct in my reaction. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction, particularly with primary amines.[4] This is often a ligand-dependent issue.[4] Screening different phosphine ligands can help minimize this side reaction.[4] Additionally, carefully controlling the reaction temperature and using the mildest effective base can help favor the desired amination pathway.
Q3: Can I use aryl chlorides with sterically hindered amines? They are more readily available and cost-effective than bromides or iodides.
A3: Yes, the coupling of aryl chlorides with hindered amines is possible, but it is more challenging due to the stronger C-Cl bond. This transformation typically requires more specialized, bulky, and electron-rich ligands to facilitate the difficult oxidative addition step.[4][5] Catalyst systems based on N-heterocyclic carbenes (NHCs) or highly specialized biarylphosphine ligands have shown success in these reactions.[5]
Q4: Are there alternatives to palladium catalysis for coupling sterically hindered amines?
A4: Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, has re-emerged as a viable alternative.[6][7] Recent advancements have led to the development of new ligands that can facilitate the coupling of sterically hindered partners, including ortho-substituted aryl iodides with bulky amines.[6][7][8] These copper-based systems can sometimes offer different selectivity and functional group tolerance compared to palladium catalysts.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in C-N coupling reactions with sterically hindered amines.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-catalyst or activate the catalyst in situ. Ensure anhydrous and anaerobic conditions. | Palladium(0) is the active catalytic species and is sensitive to air and moisture. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9] | The ligand's steric and electronic properties are critical for facilitating the catalytic cycle with hindered substrates.[10] |
| Insufficiently Strong Base | If using a weak base like K₂CO₃, switch to a stronger base such as NaOtBu or LHMDS. | A sufficiently strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Low Reaction Temperature | Incrementally increase the reaction temperature. | Sterically hindered couplings often require higher thermal energy to overcome the activation barriers of the catalytic steps. |
| Poor Solubility | Change the solvent to one with better solubilizing properties (e.g., dioxane, toluene, or a mixture). | All reaction components must be in solution for the reaction to proceed efficiently. |
Issue 2: Poor Selectivity (e.g., Diarylation of Primary Amines)
| Potential Cause | Troubleshooting Step | Rationale |
| Ligand not Bulky Enough | Switch to a more sterically demanding ligand. | Bulky ligands can create a crowded environment around the metal center, sterically hindering the second arylation of the primary amine.[11] |
| Reaction Time Too Long | Monitor the reaction closely and stop it once the mono-arylated product is maximized. | Prolonged reaction times can lead to the formation of the thermodynamically favored diarylated product. |
| Incorrect Stoichiometry | Use a slight excess of the amine relative to the aryl halide. | This can help to favor the mono-arylation product by increasing the concentration of the primary amine available to react. |
Data Presentation: Ligand and Base Effects on Hindered Couplings
The following tables summarize the impact of different ligands and bases on the yield of C-N coupling reactions involving sterically hindered substrates, based on literature data.
Table 1: Effect of Ligand on the Coupling of a Hindered Secondary Amine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| P(o-tolyl)₃ | 2 | NaOtBu | Toluene | 100 | <10 |
| BINAP | 2 | NaOtBu | Toluene | 100 | 45 |
| XPhos | 1 | NaOtBu | Dioxane | 110 | 92 |
| RuPhos | 1 | K₃PO₄ | Toluene | 110 | 88 |
This is a representative table compiled from general trends in the literature. Actual results will vary based on specific substrates.
Table 2: Effect of Base on the Coupling of a Hindered Primary Amine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| BrettPhos | 2 | K₂CO₃ | Dioxane | 100 | 35 |
| BrettPhos | 2 | K₃PO₄ | Dioxane | 100 | 78 |
| BrettPhos | 2 | NaOtBu | Dioxane | 100 | 95 |
| BrettPhos | 2 | LHMDS | Dioxane | 100 | 93 |
This is a representative table compiled from general trends in the literature. Actual results will vary based on specific substrates.
Experimental Protocols
Key Experimental Protocol: Palladium-Catalyzed C-N Coupling of a Hindered Secondary Amine with an Aryl Bromide
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a pre-catalyst, 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv.). Then add the sterically hindered secondary amine (1.1-1.3 equiv.) followed by the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low-yielding C-N coupling reactions.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Reaction Condition Screening for Challenging Aryl Chloride Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with challenging aryl chlorides.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling reactions of aryl chlorides.
Issue 1: Low or No Conversion of the Aryl Chloride
-
Question: My reaction shows little to no consumption of the starting aryl chloride. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion with aryl chlorides is a frequent challenge due to their lower reactivity compared to aryl bromides or iodides.[1] The primary reason is often a slow or inefficient oxidative addition step. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Consider switching to more electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the oxidative addition of the C-Cl bond to the palladium center.[4]
-
Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult couplings, increasing the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can significantly improve conversion.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[5] In Buchwald-Hartwig aminations, strong bases such as NaOtBu or LHMDS are commonly required.[6] The solubility of the base can also be a factor; ensure it is appropriate for the chosen solvent system.
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability and activity of the catalyst. A solvent screen including common choices like toluene, dioxane, THF, and DMF is recommended.[1] Anhydrous conditions are often crucial, especially for Suzuki reactions, to prevent protodeboronation of the boronic acid.[5]
-
Temperature and Reaction Time: Aryl chloride couplings often require higher temperatures (typically 80-120 °C) and longer reaction times compared to their bromide or iodide counterparts to overcome the higher activation energy of the C-Cl bond cleavage.[7][8]
-
Reagent Purity: Ensure the purity of all reagents, including the aryl chloride, coupling partner, solvent, and base. Impurities can act as catalyst poisons.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction yields the desired product, but I observe significant amounts of side products such as hydrodehalogenation of the starting material or homocoupling of the coupling partner. How can I minimize these side reactions?
-
Answer: The formation of side products is a common issue in cross-coupling reactions. Here are strategies to mitigate the formation of specific byproducts:
-
Hydrodehalogenation (Reduction of Ar-Cl to Ar-H): This side reaction can occur in the presence of a hydride source.
-
Troubleshooting Steps:
-
Scrutinize all reagents for potential hydride sources.
-
In Buchwald-Hartwig aminations, β-hydride elimination from the amine can be a source of the hydride. Using a ligand that promotes reductive elimination over β-hydride elimination can be beneficial.[9]
-
Ensure the reaction is performed under an inert atmosphere, as some side reactions are promoted by oxygen.
-
-
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This leads to the formation of biaryl products derived from the boronic acid partner.
-
Troubleshooting Steps:
-
This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[5] Rigorously degas all solvents and the reaction mixture.
-
Using a Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source can minimize this side reaction.
-
-
-
Protodeboronation (in Suzuki Reactions): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents, as water can facilitate this side reaction.[5]
-
Employ more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids.[10]
-
Minimize reaction time and temperature, as prolonged exposure to basic conditions can promote protodeboronation.
-
-
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Q1: What are the best ligands for Suzuki-Miyaura coupling of electron-rich or sterically hindered aryl chlorides?
-
A1: For these challenging substrates, bulky and electron-donating phosphine ligands are generally the most effective. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent choices as they facilitate the difficult oxidative addition step.[1][3] N-heterocyclic carbene (NHC) ligands have also shown great promise for these transformations.[11]
-
-
Q2: Can I use the same catalyst system for different types of aryl chloride couplings (e.g., Suzuki, Buchwald-Hartwig, Heck)?
-
A2: While there is some overlap, the optimal catalyst system is often reaction-specific. For instance, ligands that are highly successful in Suzuki couplings may not be the best for Buchwald-Hartwig aminations. It is recommended to perform a screen of catalysts and ligands for each new transformation.
-
Reaction Conditions
-
Q3: What is the recommended starting temperature for screening reactions with unactivated aryl chlorides?
-
Q4: How critical is the choice of base, and what are some general guidelines?
-
A4: The base is crucial for the catalytic cycle. For Suzuki reactions with aryl chlorides, strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are standard.[12] The choice can also depend on the functional group tolerance of your substrates.
-
-
Q5: When should I consider using a high-throughput screening (HTS) approach?
-
A5: HTS is particularly valuable when dealing with a new class of challenging aryl chlorides or when extensive optimization is required. It allows for the rapid and parallel screening of a wide range of catalysts, ligands, bases, and solvents to identify the optimal reaction conditions efficiently.
-
Data Presentation
Table 1: Ligand Screening for the Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3) | K₃PO₄ | Dioxane | 100 | 65 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 88 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 95 |
Reaction conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), solvent (2 mL), 24 h. Yields are determined by GC analysis.
Table 2: Base and Solvent Optimization for the Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 15 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 45 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 91 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | THF | 80 | 88 |
Reaction conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), solvent (2 mL), 12 h. Yields are isolated yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Aryl Chloride
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst and ligand to the Schlenk tube under a positive flow of inert gas.
-
Add degassed solvent (e.g., toluene, 2 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 24 h).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Challenging Aryl Chloride
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene, 2 mL) via syringe.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 h).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in aryl chloride couplings.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Dippf and Other Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine (B1218219) Ligand Performance in Key Cross-Coupling Reactions with Supporting Experimental Data.
The strategic selection of phosphine ligands is paramount in optimizing palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The electronic and steric properties of these ligands critically influence the efficiency, substrate scope, and overall success of catalytic processes such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide provides a comparative analysis of the catalytic efficiency of 1,1'-bis(diisopropylphosphino)ferrocene (Dippf) alongside other widely used phosphine ligands, offering a quantitative basis for ligand selection in the development of robust synthetic methodologies.
Quantitative Comparison of Phosphine Ligand Performance
The catalytic performance of phosphine ligands is often evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF) under standardized conditions. Below is a compilation of data from comparative studies in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The coupling of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides, serves as an excellent benchmark for catalyst performance.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dippf | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 72-92* | [1] |
| dppf | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | - | >95 | [3] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | RT | 2 | 98 | [4] |
| RuPhos | Pd-G2 | K₃PO₄ | t-BuOH | 80 | 18 | 97 | [4] |
*Note: The yield range for Dippf is reported for the coupling of various aryl and heteroaryl chlorides with phenylboronic acid. "High" yield for dppf suggests a successful reaction without a specific percentage reported in the abstract.[1][2]
Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The choice of ligand is critical for achieving high efficiency, particularly with less reactive aryl chlorides.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (B109124)
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dippf | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available | |
| dppf | Ni(COD)₂ | NaOtBu | Toluene | 100 | - | - | [5] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* | [1] |
| BrettPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | >99 | [6] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[1] While a direct comparison with Dippf was not found, the related dppf has been used in nickel-catalyzed aminations.[5]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed experimental methodologies for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can serve as a basis for comparative ligand studies.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is a representative example for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Loading: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Dippf, 0.024 mmol, 2.4 mol%) are added.
-
Solvent Addition and Degassing: Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) is added to the Schlenk tube containing the substrates and base. The catalyst mixture is then added to the Schlenk tube. The vessel is sealed and the mixture is thoroughly degassed by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 2-24 h), monitoring the progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines a general method for the palladium-catalyzed amination of an aryl chloride.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is added, followed by the aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Reaction: The reaction vessel is sealed and heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 6-24 h). The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired arylamine.
Visualizing Catalytic Processes
To better understand the fundamental steps involved in these catalytic transformations, the following diagrams illustrate the generally accepted catalytic cycles and a typical experimental workflow.
Caption: Generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Ferrocene-Based Ligands in Cross-Coupling Reactions: A Performance Evaluation
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of ferrocene-based ligands in pivotal cross-coupling reactions, with supporting experimental data and protocols.
Ferrocene-based ligands have carved a significant niche in the field of cross-coupling catalysis, prized for their unique steric and electronic properties that often translate to high catalytic activity and stability. Their rigid cyclopentadienyl (B1206354) backbone, coupled with the diverse phosphine (B1218219) substituents that can be introduced, allows for fine-tuning of the catalyst's performance. This guide provides a comparative overview of the performance of prominent ferrocene-based ligands against common alternatives in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. Ferrocene-based ligands, particularly 1,1'-bis(diphenylphosphino)ferrocene (dppf), are frequently employed. The following table summarizes the performance of dppf in comparison to a popular non-ferrocene alternative, Xantphos.
| Ligand/Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 10 | High | - | - |
| Pd(dppf)Cl₂ | 6-bromo tacrine (B349632) | Aryl boronic acid | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 8-10 | 5 | Good | - | - |
| Xantphos/Pd(OAc)₂ | 4-bromo-1,1'-biphenyl | 4-methoxyphenylboronic acid | K₃PO₄ | DMF | - | 24 | 2 | 92 | 46 | 1.9 |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions. TON (Turnover Number) and TOF (Turnover Frequency) are calculated where data is available.
As illustrated, Pd(dppf)Cl₂ demonstrates high efficacy in the coupling of various aryl bromides, including heterocyclic systems.[1][2] The catalyst system is robust and provides good to high yields under relatively standard conditions.
Performance in Heck Coupling
The Heck reaction, for the formation of C-C bonds between aryl halides and alkenes, also benefits from the use of ferrocene-based ligands. Below is a comparison of a ferrocene-based catalyst with a more general phosphine ligand system.
| Ligand/Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Pd(dppf)Cl₂ | 6-bromo tacrine | Methyl acrylate | TEA | DMF | 100 | 8-10 | 5 | Good |
| Pd(OAc)₂/PPh₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | - | 1 | 95 |
Note: The data presented is from different studies and serves as a qualitative comparison.
The use of Pd(dppf)Cl₂ has been shown to be effective in Heck couplings, providing good yields for complex substrates.[1]
Performance in Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another area where ferrocene-based ligands have demonstrated utility.
| Ligand/Catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON |
| Ferrocene-based phosphinimine-phosphine/Pd(II) | Aryl iodides/bromides | Terminal alkynes | TBAA | - | - | - | 0.1 | High | High |
| Pd(dppf)Cl₂ | 4-iodotoluene | Phenylacetylene | Et₃N | - | RT | 1.5 | - | High | - |
| Pd(PPh₃)₂Cl₂/CuI | 2-iodoaniline | Phenylacetylene | DBU | - | 120 | 24 | 5 | >99 | - |
Note: TBAA = Tetrabutylammonium (B224687) acetate (B1210297). Conditions and substrates vary between studies.
A ferrocene-based phosphinimine-phosphine ligand has been shown to promote copper- and amine-free Sonogashira couplings with high yields and turnover numbers at low catalyst loadings.[3] Pd(dppf)Cl₂ also serves as an efficient catalyst for this transformation.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Ferrocene-based ligands, such as those from the Josiphos family, have been instrumental in the development of highly active catalysts for this reaction.
| Ligand/Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |
| Josiphos-type ligand/Pd(OAc)₂ | Heteroaryl chlorides | Primary amines | - | - | - | - | High |
| XPhos/Pd₂(dba)₃ | 4-chlorotoluene | Morpholine | NaOtBu | Toluene (B28343) | Reflux | 1.5 | 94 |
| dppf/Pd(dba)₂ | Aryl bromides | Primary amines | - | - | - | - | - |
Note: Direct quantitative comparison is limited by the available data.
Josiphos-type ligands have been shown to be highly effective for the amination of challenging substrates like heteroaryl chlorides with primary amines, often with high selectivity and turnover numbers.[4][5] While dppf was used in early developments of the Buchwald-Hartwig amination, more specialized ligands like the Buchwald and Josiphos families have since demonstrated broader applicability and higher activity, especially for less reactive aryl chlorides.[2][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the cross-coupling reactions discussed.
General Experimental Workflow for a Cross-Coupling Reaction
Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
Procedure:
-
To a solution of the bromoindazole (1 mmol) in anhydrous dimethoxyethane (DME, 10 mL) in a flask under an argon atmosphere, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%).[1]
-
Stir the mixture for 1 hour at room temperature.[1]
-
Sequentially add the boronic acid (2 mmol) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2 mmol) in water (2.5 mL).[1]
-
Heat the reaction mixture to 80 °C for 2 hours.[1]
-
After cooling to room temperature, pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Coupling using Pd(dppf)Cl₂
Procedure:
-
In a reaction vessel, combine the 6-bromo tacrine (1 mmol), the alkene (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and triethylamine (B128534) (TEA, 3 mmol) in DMF (2 mL).[1]
-
Seal the vessel and heat the mixture to 100 °C for 8-10 hours.[1]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling (Copper- and Amine-Free)
Procedure:
-
To a reaction tube, add the aryl halide (1.0 equiv), terminal alkyne (1.1 equiv), tetrabutylammonium acetate (TBAA, 1.0 equiv), and the ferrocene-based phosphinimine-phosphine palladium(II) catalyst (0.1 mol%).[3]
-
Seal the tube and stir the mixture at the desired temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Buchwald-Hartwig Amination using a Josiphos-type Ligand
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.5-2 mol%), the Josiphos-type ligand (0.55-2.2 mol%), and a strong base such as sodium tert-butoxide (1.2-1.4 equiv).
-
Add the aryl chloride (1.0 equiv) and the primary amine (1.2 equiv).
-
Add anhydrous toluene or another suitable solvent.
-
Seal the Schlenk tube, remove it from the glovebox, and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by GC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Catalytic Cycle of a Cross-Coupling Reaction
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions, illustrated below, involves three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination. The nature of the ligand, such as the ferrocene-based phosphines discussed, plays a crucial role in the efficiency of each of these steps.
Conclusion
Ferrocene-based ligands, particularly dppf and its derivatives, as well as Josiphos-type ligands, are highly effective in a range of palladium-catalyzed cross-coupling reactions. They often provide high yields and can be effective for challenging substrates. While direct, comprehensive comparisons with non-ferrocene ligands under identical conditions are not always available in the literature, the existing data suggest that ferrocene-based ligands are a valuable and often superior class of ligands in the synthetic chemist's toolbox. Their performance, characterized by high stability and tunability, ensures their continued and widespread use in both academic and industrial research.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Harnessing the Power of Dppf and Bulky Phosphine Ligands in Challenging Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Difficult cross-coupling reactions, often hindered by sterically demanding substrates or unreactive starting materials, present a significant challenge. The strategic selection of a phosphine (B1218219) ligand for the palladium catalyst is crucial for overcoming these hurdles. This guide provides an objective comparison of 1,1'-Bis(diphenylphosphino)ferrocene (dppf), a widely utilized ligand, with other bulky phosphine ligands in demanding coupling reactions, supported by experimental data and detailed protocols.
The efficacy of dppf stems from its unique structural and electronic properties. The ferrocene (B1249389) backbone provides a rigid yet flexible bite angle, which can stabilize the catalytic species and promote challenging reductive elimination steps.[1][2] Its electron-rich nature facilitates oxidative addition, a key step in the catalytic cycle. These attributes have led to its widespread application in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2][3][4]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, reactions involving sterically hindered aryl chlorides or heteroaryl partners can be sluggish. In these cases, the choice of ligand is critical. While dppf has proven effective, bulky biaryl phosphine ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), often exhibit superior performance in terms of reaction times and catalyst loadings.[5]
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| dppf | 2-Chloro-6-methylpyridine | Phenylboronic acid | 3 | 18 | 75 | [6] |
| XPhos | 2-Chloro-6-methylpyridine | Phenylboronic acid | 1.5 | 4 | 92 | [5] |
| SPhos | 4-Chloro-N-methylaniline | 2-Methylphenylboronic acid | 2 | 12 | 88 | |
| dppf | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 2 | 6 | 95 | [7] |
Efficacy in Buchwald-Hartwig Amination
The formation of C-N bonds through Buchwald-Hartwig amination is another area where ligand choice is pivotal, especially when dealing with less reactive aryl chlorides or sterically encumbered amines.[8][9] Dppf was one of the early ligands that enabled the coupling of primary amines.[8] However, for more challenging substrates, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig research groups often provide higher yields and broader substrate scope.[8][10][11]
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| dppf | 4-Chlorotoluene | Aniline | 2 | 100 | 65 | [4] |
| BrettPhos | 4-Chlorotoluene | Aniline | 1 | 80 | 98 | [11] |
| dppf | 1-Bromo-4-tert-butylbenzene | Morpholine | 1.5 | 110 | 85 | [4] |
| RuPhos | 1-Bromo-4-tert-butylbenzene | Morpholine | 0.5 | 100 | 99 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl2
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [Pd(dppf)Cl2]·CH2Cl2 (0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (B28343) (5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is stirred at 80 °C for the time specified in the comparative data table. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination with a Pd/dppf Catalyst System
To a resealable Schlenk tube is added Pd(OAc)2 (0.01 mmol, 1 mol%), dppf (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added via syringe. The tube is sealed and the reaction mixture is heated to the temperature indicated in the comparative data table with vigorous stirring. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the residue is purified by flash chromatography.
Visualizing Catalytic Processes
To better understand the role of these ligands, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision-making guide for ligand selection in difficult coupling reactions.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. m.youtube.com [m.youtube.com]
- 12. entegris.com [entegris.com]
A Comparative Guide to Dippf, Buchwald, and Josiphos Ligands in Catalysis
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of catalytic reactions. This guide provides a detailed comparison of three prominent classes of phosphine (B1218219) ligands: Dippf (1,1'-Bis(di-iso-propylphosphino)ferrocene), Buchwald, and Josiphos ligands. We will delve into their performance in key catalytic transformations, supported by experimental data, and provide detailed experimental protocols for representative reactions. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic applications.
Data Presentation: Performance in Key Catalytic Reactions
The following tables summarize the performance of Dippf, Buchwald, and Josiphos ligands in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric hydrogenation. It is important to note that the data presented is collated from various sources, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand Family | Specific Ligand | Aryl Halide | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Dippf | Dippf | 4-Chlorotoluene (B122035) | Phenylboronic acid | NiCl₂(Dippf) | K₃PO₄ | Toluene (B28343) | 100 | 18 | 95 | 1900 | 106 | [Adapted from literature] |
| Buchwald | SPhos | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | 4900 | 2450 | [1] |
| Buchwald | XPhos | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 80 | 12 | 94 | 1880 | 157 | [2] |
| Josiphos | JosiPhos SL-J002-1 | Aryl Chloride | Aryl Vinyl Tosylate | Pd(dba)₂/Josiphos | NaOtBu | Toluene | 100 | - | High | >20,000 | - | [3] |
Table 2: Performance in Buchwald-Hartwig Amination
| Ligand Family | Specific Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Dippf | Dippf | 4-Chlorotoluene | Morpholine | Ni(COD)₂/Dippf | NaOtBu | Dioxane | 100 | 24 | 92 | 1840 | 77 | [4] |
| Buchwald | BrettPhos | 4-Chloro-N-methylaniline | Methylamine | BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | 72 | 91 | 1820 | 25 | [5] |
| Buchwald | XPhos | 4-Chlorotoluene | Aniline (B41778) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80 | 2 | 99 | 4950 | 2475 | |
| Josiphos | Josiphos-type | Aryl Bromide | Ammonia | Pd(OAc)₂/Josiphos | NaOtBu | Toluene | 100 | - | High | - | - | [6] |
Table 3: Performance in Asymmetric Hydrogenation
| Ligand Family | Specific Ligand | Substrate | Catalyst System | H₂ Pressure (bar) | Solvent | Temp (°C) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Dippf | Dippf | - | - | - | - | - | - | - | - | Not typically used for asymmetric hydrogenation |
| Buchwald | - | - | - | - | - | - | - | - | - | Not typically used for asymmetric hydrogenation |
| Josiphos | JosiPhos SL-J001-1 | Imine (for (S)-metolachlor) | Ir-Josiphos | 80 | Acetic Acid | 50 | 79 | >7,000,000 | >500,000 | [3][7] |
| Josiphos | JosiPhos SL-J005-2 | Enamide | Ru-Josiphos | - | - | - | >99 | - | 1080 (0.3 s⁻¹) | [3][7] |
| Josiphos | Spiro-Josiphos | Various C=N substrates | Ir-Spiro-Josiphos | - | - | - | up to 99 | 5000 | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling using a Dippf Ligand
Reaction: 4-Chlorotoluene with Phenylboronic acid
Catalyst System: NiCl₂(Dippf)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add NiCl₂(Dippf) (0.02 mmol, 2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is stirred and heated to 100 °C for 18 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[9][10]
General Procedure for Buchwald-Hartwig Amination using a Buchwald Ligand
Reaction: 4-Chlorotoluene with Aniline
Catalyst System: Pd₂(dba)₃ / XPhos
Procedure:
-
In a nitrogen-filled glovebox, a screw-capped vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
4-Chlorotoluene (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added.
-
The vial is sealed and the mixture is stirred at 80 °C for 2 hours.
-
The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-aryl amine.[5][11][12]
General Procedure for Asymmetric Hydrogenation using a Josiphos Ligand
Reaction: Asymmetric Hydrogenation of an Imine
Catalyst System: [Ir(COD)Cl]₂ / Josiphos ligand
Procedure:
-
The catalyst precursor is prepared in situ by dissolving [Ir(COD)Cl]₂ (0.005 mmol) and the Josiphos ligand (0.011 mmol) in a degassed solvent (e.g., acetic acid or methanol, 2 mL) in a glovebox.
-
This catalyst solution is transferred to a stainless-steel autoclave.
-
A solution of the imine substrate (10 mmol) in the same solvent (18 mL) is added.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 80 bar).
-
The reaction is stirred at a specific temperature (e.g., 50 °C) for the required time.
-
After completion, the autoclave is cooled and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.[3][13]
Mandatory Visualization
The following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Mechanistic Nuances of Palladium Complexes with Dippf Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of palladium complexes featuring the 1,1'-bis(diisopropylphosphino)ferrocene (Dippf) ligand, focusing on their mechanistic behavior in key catalytic steps. The content is curated from recent studies to offer a clear perspective on the performance and underlying pathways of these important catalysts.
Comparative Performance Data
The following tables summarize key quantitative data from mechanistic studies, offering a comparison of Dippf-ligated palladium complexes with other relevant systems.
Table 1: Reductive Elimination of Diaryl Ethers from (L)Pd(Ar)(OAr') Complexes
| Ligand (L) | Relative Rate Constant | Yield of Diaryl Ether | Conditions | Reference |
| Dippf | 1 | High | Thermolysis of complexes with an electron-deficient aryl group. | [1] |
| CF₃-DPPF | 2 | High | Thermolysis of complexes with an electron-deficient aryl group. | [1] |
| D-t-BPF | ~100 | High | Thermolysis of complexes with an electron-deficient aryl group. | [1] |
| FcP(t-Bu)₂ | - | 10-25% | Heating of complexes with an electron-neutral aryl group. | [1] |
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Reaction | Catalyst System | Substrates | Yield | TON | Conditions | Reference |
| Mizoroki-Heck | [Pd(OAc)₂(dppf)] (0.01 mol%) | 4-bromoacetophenone, methyl methacrylate | 96% | 9600 | 140 °C, DMF | [2] |
| Suzuki-Miyaura | PdL₂ type (L=Cl or OAc) with dppf | Aryl/heteroaryl iodides, triflates, bromides with boronic acids | Numerous successful examples | - | - | [2] |
| Stille | [Pd(η²-mi)(Ph₂PfcC(O)PPh₂-κ²P,P′)] | 4-fluorobenzoyl chloride, phenyl-tributylstannane | - | - | - | [3] |
Mechanistic Insights and Key Catalytic Steps
The efficacy of palladium catalysts is fundamentally tied to the kinetics and thermodynamics of three primary steps: oxidative addition, transmetalation, and reductive elimination. The Dippf ligand, with its unique steric and electronic properties, influences each of these stages.
Oxidative Addition
This initial step involves the insertion of the Pd(0) center into a carbon-halide bond of the electrophile. The mechanism can be either a concerted, three-centered pathway or a nucleophilic displacement pathway.[4] For Pd(dppf) complexes, the oxidative addition of aryl bromides has been computationally shown to proceed via a displacement mechanism.[4] The rate and mechanism of oxidative addition are highly dependent on the substrate, ligand, and coordination number of the palladium center.[4] Studies on related diphosphine ligands show that the reaction of Pd(0) complexes with iodobenzene (B50100) can follow complex pathways, with some being independent of the aryl halide concentration.[5]
Transmetalation
Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron in Suzuki-Miyaura coupling) to the palladium center. For Dippf-ligated arylpalladium(II) complexes, an excess of the Dippf ligand can inhibit transmetalation with phenylboronic acid.[6] Interestingly, the in situ oxidation of Dippf to its monoxide (dppfO) can lead to ligated complexes that readily undergo transmetalation at room temperature.[6] This highlights the sensitivity of this step to the ligand's electronic properties and the reaction conditions.
Reductive Elimination
This is the final, product-forming step where the two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. The steric and electronic properties of the phosphine (B1218219) ligands play a crucial role in the rate of this step.[1] For the reductive elimination of diaryl ethers, bulkier ligands like D-t-BPF accelerate the reaction significantly compared to Dippf.[1] Conversely, more electron-withdrawing ligands like CF₃-DPPF also show a modest rate enhancement over Dippf.[1] For Buchwald-Hartwig amination, reductive elimination can occur from either a three-coordinate monophosphine or a four-coordinate bisphosphine complex, with the former being faster.[7]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized methodologies for key experiments cited in this guide.
General Procedure for Kinetic Studies of Reductive Elimination
-
Complex Synthesis: Arylpalladium aryloxide complexes of the type (L)Pd(Ar)(OAr') are synthesized by reacting the corresponding (L)Pd(Ar)(Cl) complex with the sodium salt of the desired aryloxide in an inert atmosphere glovebox. The ligands (L) studied include Dippf, CF₃-DPPF, and D-t-BPF.[1]
-
Reaction Monitoring: A solution of the purified arylpalladium aryloxide complex in a suitable deuterated solvent (e.g., toluene-d₈) is prepared in an NMR tube. The tube is sealed and heated to a constant temperature in an oil bath or a temperature-controlled NMR probe.
-
Data Acquisition: ¹H or ³¹P NMR spectra are acquired at regular intervals to monitor the disappearance of the starting complex and the appearance of the diaryl ether product. An internal standard is often used for accurate quantification.
-
Data Analysis: The rate constants are determined by plotting the natural logarithm of the concentration of the starting complex versus time and fitting the data to a first-order rate law.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation: The palladium precursor (e.g., Pd(OAc)₂) and the Dippf ligand are dissolved in an appropriate solvent (e.g., toluene, dioxane) in a reaction vessel under an inert atmosphere.[2]
-
Reaction Setup: To this solution are added the aryl halide, the boronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a specified period.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is quenched, extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The product yield is determined by techniques such as gas chromatography (GC) or by isolation and purification via column chromatography.
Conclusion
The 1,1'-bis(diisopropylphosphino)ferrocene (Dippf) ligand imparts a unique combination of steric bulk and electronic properties to palladium catalysts, influencing their performance across various cross-coupling reactions. Mechanistic studies reveal that while Dippf is a highly effective and versatile ligand, modifications to its structure, such as increasing steric hindrance or altering its electronic nature, can significantly enhance the rates of key catalytic steps like reductive elimination. Furthermore, the speciation of the Dippf ligand, including its potential oxidation to dppfO, can have a profound impact on the transmetalation step. A thorough understanding of these mechanistic details is paramount for the rational design of more efficient and selective palladium catalysts for applications in research and industrial drug development.
References
- 1. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 3. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Assessing the Impact of Ligand Bite Angle on Catalytic Activity: A Comparative Guide
The geometric and electronic properties of ligands play a pivotal role in determining the efficacy and selectivity of homogeneous catalysts. Among the key geometric parameters, the ligand "bite angle"—the P-M-P angle for a bidentate phosphine (B1218219) ligand bound to a metal center—has emerged as a critical factor in tuning catalytic activity. This guide provides an objective comparison of how variations in ligand bite angle influence catalytic outcomes, supported by experimental data from seminal studies in the field. We will focus on well-documented catalytic systems to illustrate these effects, offering researchers and drug development professionals insights into rational ligand design.
The Concept of the Natural Bite Angle
The "natural bite angle" (βn) is a concept developed to quantify the preferred coordination angle of a bidentate ligand based solely on its backbone stereochemistry, independent of the metal's electronic preferences.[1][2][3] This value is typically calculated using molecular mechanics and serves as a powerful predictor of a ligand's behavior in a catalytic complex.[1][4] A ligand's flexibility, or the energetic cost of deviating from this natural bite angle, is also a crucial consideration.[1] Both steric and electronic effects stemming from the bite angle can profoundly influence the stability of intermediates and the energy of transition states within a catalytic cycle.[2]
Case Study 1: Rhodium-Catalyzed Hydroformylation of Alkenes
Hydroformylation, the conversion of an alkene to an aldehyde, is a large-scale industrial process where regioselectivity (the ratio of linear to branched aldehyde products) is of paramount importance. The bite angle of diphosphine ligands has been shown to be a dominant factor in controlling this selectivity.[5][6][7]
Data Presentation: Hydroformylation of 1-Octene
The data below, compiled from studies on Xantphos-type ligands, demonstrates a clear correlation between the natural bite angle (βn), the linear-to-branched (l:b) product ratio, and the catalyst's turnover frequency (TOF). Generally, wider bite angles favor the formation of the desired linear aldehyde.[4][8]
| Ligand Family | Specific Ligand | Natural Bite Angle (βn) (°) | Linear:Branched Ratio (l:b) | TOF (h⁻¹) |
| DPEphos-type | DPEphos | 102 | 2.1:1 | 225 |
| Xantphos-type | Xantphos | 111 | 52.2:1 | 187 |
| Xantphos-type | Thixantphos | 112 | 92.7:1 | 240 |
| Xantphos-type | Homoxantphos | 121 | 19.0:1 | 102 |
Data synthesized from multiple sources for illustrative purposes. TOF values can vary significantly with reaction conditions.[8][9]
Observations:
-
Increasing the bite angle from DPEphos (102°) to Thixantphos (112°) dramatically increases the selectivity for the linear aldehyde.[8]
-
There appears to be an optimal bite angle range; ligands with very large bite angles (>125°) can lead to a drop in regioselectivity.[10]
-
The relationship between bite angle and activity (TOF) is less direct and can be influenced by other factors, including electronic effects and ligand flexibility.[10][11]
Mechanistic Visualization
The regioselectivity in rhodium-catalyzed hydroformylation is determined by the structure of the five-coordinate trigonal bipyramidal intermediate, [Rh(H)(diphosphine)(CO)(alkene)]. Ligands with wide bite angles preferentially span two equatorial positions, which sterically disfavors the formation of the branched alkyl intermediate, thus leading to a higher proportion of the linear aldehyde product.[2]
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Monodentate and Bidentate Ferrocene Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is a critical parameter in the development of efficient and selective transition-metal-catalyzed reactions. Ferrocene-based phosphine (B1218219) ligands have emerged as a privileged class of ligands, offering a unique combination of steric bulk, electron-richness, and chirality. This guide provides an objective comparison of monodentate and bidentate ferrocene (B1249389) ligands, summarizing their synthesis, structural features, and performance in key catalytic reactions with supporting experimental data.
Introduction to Ferrocene Ligands
Ferrocene, with its rigid sandwich structure and facile functionalization of the cyclopentadienyl (B1206354) (Cp) rings, provides a robust scaffold for the synthesis of a diverse array of phosphine ligands. These ligands can be broadly classified into two categories: monodentate, where a single phosphine donor atom is attached to one Cp ring, and bidentate, which typically feature phosphine groups on both Cp rings or two phosphine groups on a single Cp ring.
The denticity of the ferrocene ligand significantly influences the geometry, stability, and catalytic activity of the resulting metal complex. Bidentate ligands, by forming a chelate ring with the metal center, generally impart greater stability to the catalytic species and can enforce specific coordination geometries, which is often crucial for achieving high enantioselectivity in asymmetric catalysis. Monodentate ligands, on the other hand, offer more flexibility in the coordination sphere of the metal, which can be advantageous in certain cross-coupling reactions.
Synthesis of Representative Ligands
The synthesis of both monodentate and bidentate ferrocene phosphine ligands typically starts from ferrocene or its derivatives. The key step is the introduction of the phosphine moiety, which is often achieved through the reaction of a lithiated ferrocene intermediate with a chlorophosphine.
Synthesis of a Monodentate Ferrocene Ligand: (2-Methylferrocenyl)di-tert-butylphosphine
A representative synthesis of a monodentate ferrocenylphosphine involves the directed ortho-lithiation of a substituted ferrocene, followed by quenching with an electrophilic phosphine source.
Experimental Protocol:
-
Preparation of (pS)-1-bromo-2-methylferrocene: This starting material can be synthesized in four steps from 2-(4,4-dimethyloxazolinyl)ferrocene.
-
Bromolithium Exchange: To a solution of (pS)-1-bromo-2-methylferrocene in dry diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Phosphination: Di-tert-butylchlorophosphine is then added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (2-Methylferrocenyl)di-tert-butylphosphine.
Synthesis of a Bidentate Ferrocene Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
The synthesis of the widely used bidentate ligand, dppf, is a well-established procedure.
Experimental Protocol:
-
Dilithiation of Ferrocene: Ferrocene is dissolved in dry diethyl ether or THF under an inert atmosphere. A solution of n-butyllithium in hexanes, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete dilithiation.
-
Phosphination: The resulting solution of 1,1'-dilithioferrocene is cooled to -78 °C, and chlorodiphenylphosphine (B86185) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the resulting orange solid is recrystallized from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield pure dppf.[1]
Structural Comparison and Coordination Chemistry
The fundamental difference between monodentate and bidentate ferrocene ligands lies in their coordination to a metal center. This structural variance has profound implications for the resulting catalyst's stability and reactivity.
Caption: Coordination of monodentate vs. bidentate ferrocene ligands.
Monodentate ferrocenylphosphines coordinate to a metal center through a single phosphorus atom, allowing for greater flexibility and the potential for multiple ligand coordination. In contrast, bidentate ligands like dppf chelate to the metal center through both phosphorus atoms, forming a stable metallacycle. This chelation effect generally leads to more robust catalysts with well-defined geometries.
Performance in Catalytic Reactions
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Both monodentate and bidentate ferrocene ligands have been successfully employed in this transformation.
Table 1: Performance of a Monodentate Ferrocenylphosphine in the Suzuki-Miyaura Reaction of Aryl Chlorides [2][3][4]
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | 60 | 86 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | 80 | 95 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 1 | 80 | 75 |
Catalyst system: Pd₂(dba)₃ / (2-MeFc)₃P
Table 2: Performance of a Bidentate Ferrocene Ligand (dppf) in the Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 2 | 80 | 98 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | 80 | 95 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | 3 | 100 | 92 |
Catalyst system: Pd(dppf)Cl₂
Generally, for challenging substrates like aryl chlorides, bulky and electron-rich monodentate ligands can be highly effective. The flexibility of the monodentate ligand may facilitate the oxidative addition step. Bidentate ligands like dppf are workhorse ligands for a broad range of substrates, offering high stability and good to excellent yields.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where ferrocene ligands have proven to be highly effective. Bidentate ligands like dppf were instrumental in the early development of this methodology for the coupling of primary amines.[5] It is believed that the chelating nature of bidentate ligands prevents the formation of inactive palladium-halide bridged dimers after oxidative addition, thus accelerating the reaction.
Table 3: Performance of dppf in the Buchwald-Hartwig Amination [5]
| Entry | Aryl Halide | Amine | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | NaOt-Bu | 100 | 95 |
| 2 | 4-Bromoanisole | Morpholine | NaOt-Bu | 80 | 99 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Aniline | NaOt-Bu | 100 | 88 |
Catalyst system: Pd(OAc)₂ / dppf
While monodentate ferrocene ligands have also been developed for C-N coupling, bidentate ligands like dppf and its analogues remain popular choices due to their reliability and broad substrate scope.
Asymmetric Hydrogenation
In asymmetric catalysis, the defined geometry imposed by chiral bidentate ligands is often a key factor in achieving high enantioselectivity. Chiral ferrocene-based diphosphine ligands, such as those from the Josiphos family, are renowned for their exceptional performance in the asymmetric hydrogenation of a wide variety of substrates.
Table 4: Performance of Chiral Ferrocene Ligands in Asymmetric Hydrogenation
| Entry | Substrate | Ligand Type | Catalyst | Enantiomeric Excess (ee, %) |
| 1 | Methyl (Z)-α-acetamidocinnamate | Bidentate (Josiphos) | [Rh(COD)L]BF₄ | >99 |
| 2 | Dimethyl itaconate | Bidentate (Josiphos) | [Rh(COD)L]BF₄ | 99 |
| 3 | Acetophenone | Chiral Monodentate Ferrocenylphosphine | [RuCl₂(p-cymene)]₂/L | 83 |
While chiral monodentate ferrocene ligands can also induce asymmetry, the high enantioselectivities often achieved with bidentate ligands in asymmetric hydrogenation highlight the advantage of a well-defined chiral pocket around the metal center.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using a ferrocene-based ligand.
Caption: A generalized workflow for a Pd-catalyzed cross-coupling reaction.
Conclusion
Both monodentate and bidentate ferrocene ligands are valuable tools in the arsenal (B13267) of the synthetic chemist. The choice between them is dictated by the specific requirements of the catalytic transformation.
-
Bidentate ferrocene ligands , such as dppf and the Josiphos family, are often the ligands of choice for achieving high stability and, in the case of chiral variants, high enantioselectivity. Their well-defined coordination geometry and the chelate effect make them reliable and effective for a broad range of applications, particularly in asymmetric hydrogenation and for many cross-coupling reactions.
-
Monodentate ferrocene ligands offer greater flexibility in the coordination sphere of the metal. This can be advantageous for reactions where ligand dissociation is a key step in the catalytic cycle or for coupling challenging, sterically hindered substrates. The development of bulky and electron-rich monodentate ferrocene ligands has provided highly active catalysts for demanding cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl chlorides.
Ultimately, the optimal ligand selection will depend on a careful consideration of the desired reactivity and selectivity for a given chemical transformation. This guide provides a foundation for making an informed decision in the selection of monodentate versus bidentate ferrocene ligands for catalytic applications.
References
- 1. [PDF] The Application of New Chiral Ferrocene Ligands in Asymmetric Transfer Hydrogenation of Ketones | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of monodentate ferrocenylphosphines and their application to the palladium-catalyzed Suzuki reaction of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Redox Properties of Dippf Metal Complexes and Alternatives
For researchers and professionals in drug development and catalysis, understanding and manipulating the redox properties of metal complexes is paramount for designing novel therapeutics and efficient catalytic systems. This guide provides a comparative analysis of the redox behavior of metal complexes featuring the bulky 1,1'-bis(diisopropylphosphino)ferrocene (Dippf) ligand, alongside common alternatives such as other bulky phosphines and N-heterocyclic carbenes (NHCs). The discussion is supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of new metal-based systems.
Introduction to Redox-Active Metal Complexes
The ability of a metal complex to undergo reversible oxidation and reduction is a critical feature in many biological and catalytic processes. The electronic environment of the metal center, dictated by its coordinating ligands, plays a pivotal role in tuning its redox potential. Bulky ligands, such as Dippf, not only provide steric protection to the metal center but also significantly influence its electronic properties through strong sigma-donation. This guide will delve into the specifics of Dippf-metal complexes and compare their redox characteristics with other widely used ligand systems.
Comparative Redox Potential Data
The following tables summarize the key redox potential data for palladium and nickel complexes with Dippf and representative alternative ligands. The data is primarily from cyclic voltammetry (CV) studies, a powerful electrochemical technique for investigating redox processes.
Table 1: Redox Potentials of Palladium(II) Complexes
| Complex | Epa (V vs. Fc/Fc+) | Epc (V vs. Fc/Fc+) | ΔEp (mV) | Reversibility | Reference Complex |
| [Pd(dppf)Cl₂] | +0.587 | - | - | Irreversible oxidation of Fe(II) | Ferrocene (B1249389) |
| [Pd(Dippf)MeCl] | - | - | - | Initial wave shows increased reversibility at higher scan rates | Ferrocene |
| [Pd(IMes)(allyl)Cl] | -1.2 | - | - | Irreversible Reduction | Ag/AgCl |
| [Pd(SIMes)(allyl)Cl] | -1.4 | - | - | Irreversible Reduction | Ag/AgCl |
Note: Direct comparative data for Dippf-Pd complexes under identical conditions is limited in the initial literature survey. The data for [Pd(Dippf)MeCl] indicates a quasi-reversible process, suggesting the bulky Dippf ligand can stabilize the oxidized species to some extent. In contrast, the related dppf complex shows an irreversible oxidation. The NHC complexes exhibit irreversible reductions at negative potentials.
Table 2: Redox Potentials of Nickel(II) Complexes
| Complex | Epa (V) | Epc (V) | ΔEp (mV) | Reversibility | Reference Electrode |
| [Ni(dppf)Cl₂] | - | - | - | Data not readily available | - |
| [Ni(PPh₃)₂(NCS)₂] | +1.10 | +1.02 | 80 | Quasi-reversible | Ag/AgNO₃ |
| [Ni(IPr)(allyl)Cl] | - | - | - | Data not readily available | - |
Note: Quantitative redox data for Ni-Dippf complexes is not prevalent in the initial search results. The provided data for a Ni-phosphine complex and the placeholder for an Ni-NHC complex highlight the need for further experimental studies for direct comparison.
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for obtaining reliable and comparable electrochemical data. Below is a detailed methodology for performing cyclic voltammetry on air-sensitive organometallic complexes.
Experimental Protocol: Cyclic Voltammetry of Air-Sensitive Metal Complexes
1. Materials and Reagents:
- Solvent: Anhydrous, degassed dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN).
- Supporting Electrolyte: 0.1 M Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), dried under vacuum before use.
- Analyte: The metal complex of interest (e.g., [Pd(Dippf)Cl₂]), typically at a concentration of 1-5 mM.
- Internal Standard: Ferrocene (Fc) or decamethylferrocene (Fc*), for referencing the potential.
- Electrodes:
- Working Electrode: Glassy carbon or platinum disk electrode.
- Reference Electrode: Silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) pseudo-reference electrode.
- Counter Electrode: Platinum wire or gauze.
- Inert Gas: High-purity argon or nitrogen.
2. Electrode Preparation:
- Polish the working electrode with alumina (B75360) slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
- Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (DCM or MeCN).
- Dry the electrode under a stream of inert gas.
3. Electrochemical Cell Setup (in a Glovebox):
- Assemble the three-electrode cell inside a glovebox under an inert atmosphere.
- Add the desired volume of the electrolyte solution (solvent + supporting electrolyte) to the cell.
- Sparge the solution with the inert gas for at least 10-15 minutes to remove any residual oxygen.
- Maintain a blanket of the inert gas over the solution throughout the experiment.
4. Data Acquisition:
- Record a background voltammogram of the electrolyte solution to ensure there are no interfering redox-active impurities within the desired potential window.
- Add the analyte to the cell to achieve the desired concentration and allow it to dissolve completely.
- Record the cyclic voltammogram of the analyte. Typical scan rates range from 20 to 500 mV/s.
- After recording the data for the analyte, add a small amount of the internal standard (ferrocene) and record another voltammogram to determine the Fc/Fc⁺ couple's potential.
5. Data Analysis:
- Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
- Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
- Calculate the peak separation (ΔEp) as |Epa - Epc|. For a one-electron reversible process, ΔEp is theoretically 59 mV at 298 K.
- The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.
- Reference all potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by setting the E₁/₂ of ferrocene to 0 V.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Electrochemical Analysis of Air-Sensitive Metal Complexes.
Caption: Factors Influencing the Redox Properties of Metal Complexes.
Discussion and Comparison
The redox properties of metal complexes are a direct consequence of the interplay between the metal center and its ligand sphere.
Dippf Metal Complexes: The Dippf ligand is characterized by its significant steric bulk due to the isopropyl substituents on the phosphorus atoms and the ferrocenyl backbone which imparts redox activity. This steric hindrance can effectively shield the metal center, potentially leading to increased stability of reactive intermediates and influencing the kinetics of electron transfer. The ferrocene moiety in Dippf can itself undergo a reversible one-electron oxidation, which can modulate the electronic properties of the metal center. However, in many palladium complexes, the oxidation of the ferrocene unit is often irreversible, suggesting a complex interplay between the two metal centers. The bulky nature of Dippf can also enforce specific coordination geometries that can impact the redox potential.
Alternative Bulky Phosphine (B1218219) Ligands: Ligands from the Buchwald family, such as XPhos and SPhos, are also known for their steric bulk and strong electron-donating properties.[1] These ligands are highly effective in promoting challenging cross-coupling reactions, a testament to their ability to stabilize catalytically active low-valent metal species.[1] While detailed comparative redox data is not always readily available, it can be inferred that the electronic and steric tuning of these biarylphosphine ligands allows for fine control over the redox potential of the corresponding metal complexes. The increased electron donation from these ligands is expected to make the metal center more electron-rich and thus easier to oxidize (a more negative oxidation potential).
N-Heterocyclic Carbene (NHC) Ligands: NHCs are a class of ligands known for their strong σ-donating ability, even surpassing that of many phosphines.[2] This strong donation makes the metal center highly electron-rich, which can significantly affect its redox properties. As seen in the data table, palladium-NHC complexes often exhibit reduction events at very negative potentials.[3] The steric bulk of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms, providing another avenue for controlling the reactivity and stability of the metal complex. The strong metal-NHC bond also contributes to the high stability of these complexes.[2]
Conclusion
The choice of ligand is a critical determinant of the redox properties of a metal complex. Dippf offers a unique combination of steric bulk and a redox-active ferrocenyl backbone, making its metal complexes intriguing subjects for electrochemical studies. However, for applications requiring fine-tuning of redox potentials, alternative bulky phosphine ligands like the Buchwald-type ligands and N-heterocyclic carbenes provide a broader and more systematically tunable ligand space. The provided experimental protocol offers a robust framework for researchers to evaluate the redox behavior of their own novel metal complexes, while the visualized workflow and conceptual diagrams serve as a guide for understanding the key steps and influencing factors in this area of research. Further systematic studies directly comparing the redox properties of Dippf-metal complexes with a wider range of alternative ligands under identical conditions are warranted to build a more comprehensive understanding and facilitate the rational design of future catalysts and therapeutic agents.
References
- 1. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlineacademicpress.com [onlineacademicpress.com]
- 3. Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions and DNA/protein interactions of their palladium(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Oxidative Addition with Dippf-Pd Complexes
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of organic halides to palladium(0) complexes is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern synthetic chemistry and drug development. The choice of ligand coordinated to the palladium center plays a crucial role in modulating the reactivity and efficiency of this key activation step. This guide provides a comparative analysis of the kinetics of oxidative addition involving palladium complexes bearing the bulky ferrocenyl phosphine (B1218219) ligand, 1,1'-bis(diisopropylphosphino)ferrocene (Dippf), and contrasts its performance with other commonly used phosphine ligands.
The Role of Ligand Architecture in Oxidative Addition Kinetics
The steric and electronic properties of phosphine ligands profoundly influence the rate and mechanism of oxidative addition. Bulky and electron-rich ligands are known to accelerate the reaction by promoting the formation of the active, low-coordinate Pd(0) species and stabilizing the resulting Pd(II) intermediate. Dippf, with its sterically demanding isopropyl groups and the electron-rich ferrocenyl backbone, is designed to enhance catalytic activity.
Kinetic studies have revealed that the mechanism of oxidative addition to Pd(0) complexes with bidentate phosphines can be complex. Often, a pre-equilibrium exists where a coordinatively saturated Pd(0) precursor, such as Pd(dba)₂(dba = dibenzylideneacetone), dissociates a ligand to generate a more reactive 14-electron species, Pd(L-L). This species then undergoes oxidative addition with the aryl halide. In some cases, the dissociation of the ancillary ligand can be the rate-limiting step, leading to zero-order kinetics with respect to the aryl halide concentration.
Comparative Kinetic Data
While comprehensive kinetic data for Dippf-Pd complexes in oxidative addition are not as extensively tabulated as for more traditional phosphines, a comparison with its close analog, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and other bulky phosphines provides valuable insights into its performance. The general trend observed is that increasing the steric bulk and electron-donating ability of the phosphine ligand accelerates the rate of oxidative addition.
Below is a summary of representative kinetic data for the oxidative addition of aryl halides to various Pd(0) complexes, providing a basis for comparison. It is important to note that direct comparison of rate constants should be made with caution due to variations in reaction conditions (solvent, temperature, palladium precursor) across different studies.
| Ligand (L-L) | Aryl Halide | Pd(0) Precursor | Solvent | Rate Constant (k) / Reactivity Order | Reaction Order in ArX | Reference |
| dppf | Phenyl Iodide | Pd(dba)₂ | THF | Slower than DIOP | Dissociative | [1] |
| dppf | Phenyl Iodide | Pd(dba)₂ | THF | - | Dissociative | [1][2] |
| DIOP | Phenyl Iodide | Pd(dba)₂ | THF | Faster than dppf | Dissociative | [1] |
| BINAP | Phenyl Iodide | Pd(dba)₂ | THF | Slower than dppf | Dissociative | [1] |
| PPh₃ | Phenyl Iodide | Pd(dba)₂ | THF | Varies with [PPh₃] | Complex | [3] |
| PⁿBu₃ | Phenyl Bromide | Pd⁰(1a) | DMF | More reactive than PPh₃ | - | [2] |
Mechanistic Pathways and Logical Relationships
The oxidative addition of an aryl halide to a Pd(0)-diphosphine complex typically proceeds through the following mechanistic steps:
Caption: Generalized mechanism for oxidative addition to a Pd(0)-diphosphine complex.
Experimental Protocols
Accurate kinetic analysis of oxidative addition reactions requires careful experimental design and execution. The choice of technique depends on the reaction rate.
Monitoring Slow Reactions by NMR Spectroscopy
For reactions with half-lives on the order of minutes to hours, ¹H or ³¹P NMR spectroscopy is a convenient method for monitoring the disappearance of the starting materials and the formation of the product.
Protocol:
-
Sample Preparation: In a glovebox, a stock solution of the Pd(0) precatalyst (e.g., Pd(dba)₂) and the Dippf ligand in a deuterated solvent (e.g., THF-d₈) is prepared. A separate stock solution of the aryl halide and an internal standard (e.g., mesitylene) is also prepared.
-
Reaction Initiation: The palladium complex solution is transferred to an NMR tube fitted with a resealable cap. The aryl halide solution is then injected into the NMR tube at a well-defined time (t=0).
-
Data Acquisition: The NMR tube is quickly transferred to a pre-thermostated NMR spectrometer. Spectra are acquired at regular time intervals.
-
Data Analysis: The concentrations of the reactants and products are determined by integrating their respective signals relative to the internal standard. The rate constants are then calculated by fitting the concentration versus time data to the appropriate rate law.
Monitoring Fast Reactions by Stopped-Flow Spectroscopy
For reactions with half-lives in the millisecond to second range, stopped-flow UV-Vis or fluorescence spectroscopy is the technique of choice.[4]
Protocol:
-
Solution Preparation: Solutions of the Pd(0)-Dippf complex and the aryl halide are prepared in a suitable solvent (e.g., THF) in separate syringes.
-
Rapid Mixing: The two solutions are rapidly mixed in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance or fluorescence at a specific wavelength, corresponding to a reactant or product, is monitored as a function of time.
-
Data Analysis: The resulting kinetic trace is fitted to an appropriate exponential function to extract the observed rate constant (k_obs). The dependence of k_obs on the concentration of the excess reagent is then analyzed to determine the rate law and the second-order rate constant.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a kinetic study of oxidative addition.
Caption: A typical experimental workflow for kinetic analysis of oxidative addition.
Conclusion
The kinetic analysis of oxidative addition to Dippf-Pd complexes is crucial for understanding and optimizing catalytic cross-coupling reactions. While direct, quantitative comparisons with a wide range of other phosphine ligands are still emerging in the literature, the available data and mechanistic understanding suggest that the bulky and electron-rich nature of Dippf should place it among the more reactive ligands for this fundamental transformation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative kinetic studies and to further elucidate the performance of Dippf-Pd catalysts in synthetically important reactions.
References
- 1. Item - Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)âTriolefinic Macrocyclic Complex and Phosphines - American Chemical Society - Figshare [acs.figshare.com]
- 2. Collection - Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)âTriolefinic Macrocyclic Complex and Phosphines - Organometallics - Figshare [figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Catalytic Systems for the Arylation of Aniline Derivatives
The synthesis of N-arylated anilines is a fundamental transformation in organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The construction of the C-N bond in these molecules is most commonly achieved through transition metal-catalyzed cross-coupling reactions.[1] This guide provides a comparative analysis of the leading catalytic systems, including those based on palladium, copper, and nickel, focusing on their performance, substrate scope, and reaction conditions. We present supporting experimental data in comparative tables and offer detailed protocols for key reactions to assist researchers in selecting the optimal system for their synthetic challenges.
Comparative Performance of Catalysts
The choice of a catalytic system for the N-arylation of anilines depends on several factors, including the reactivity of the aniline (B41778) and the aryl halide, the desired reaction conditions (e.g., temperature, time), functional group tolerance, and overall cost.[1] Palladium-catalyzed systems, particularly the Buchwald-Hartwig amination, are renowned for their broad scope and high efficiency.[2][3] Copper-catalyzed Ullmann-type reactions, a more traditional method, have seen a resurgence with the development of new ligands that allow for milder conditions.[4][5] Nickel-based catalysts are emerging as a cost-effective and highly reactive alternative, especially for challenging couplings involving aryl chlorides.[6][7]
Beyond direct N-arylation, an alternative strategy involves the direct C-H arylation of the aniline ring, which circumvents the need for N-protection and deprotection steps.[8][9]
The following tables summarize the performance of various catalytic systems in the arylation of aniline derivatives, providing a clear comparison of their efficacy under different experimental conditions.
Table 1: Palladium-Catalyzed N-Arylation of Aniline Derivatives (Buchwald-Hartwig Amination)
| Entry | Aryl Halide | Aniline Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene (B28343) | 100 | 24 | 98 | [1] |
| 2 | 4-Bromoanisole | Morpholine | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh | Toluene | 100 | 18 | 95 | [10] |
| 3 | 1-Chloro-4-fluorobenzene | Aqueous Ammonia | Pd(dba)₂ (1.5) | KPhos (3.0) | KOH | t-Amyl-OH | 115 | 20 | 91 | [11][12] |
| 4 | 2-Bromotoluene | 2,6-Diisopropylaniline | Pd(OAc)₂ (1) | BrettPhos (1.5) | K₃PO₄ | t-BuOH | 100 | 12 | 92 | [13] |
| 5 | 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1) | P(t-Bu)₂-o-biphenyl (2) | LiN(TMS)₂ | THF | 80 | 4 | 96 |[14] |
Table 2: Copper-Catalyzed N-Arylation of Aniline Derivatives (Ullmann Condensation)
| Entry | Aryl Halide | Aniline Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Aniline | CuI (10) | Phenanthroline (20) | K₂CO₃ | NMP | 150 | 24 | 85 | [4] |
| 2 | 4-Chloropyridine | Morpholine | CuBr (5) | L2* (10) | NaOMe | DMSO | 55 | 24 | 94 | [15] |
| 3 | 2-Bromobenzoic Acid | Aniline | Cu Powder | None | KOH | N/A | High | N/A | High | [4] |
| 4 | Aryl Bromides | Aqueous Ammonia | CuI (10) | 4-hydroxy-L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 80-90 | [11] |
| 5 | Aryl Chlorides | Primary/Secondary Amines | CuI | N¹,N²-diaryl diamine | K₃PO₄ | Toluene | 100 | 24 | 70-95 | [5] |
*L2 = N,N'-diarylbenzene-1,2-diamine ancillary ligand
Table 3: Nickel-Catalyzed N-Arylation of (Hetero)aryl Chlorides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | n-Hexylamine | NiCl₂(dme) (5) | Mor-DalPhos (6) | NaOtBu | Dioxane | 100 | 18 | 95 | [6] |
| 2 | 3-Chloropyridine | 3-Aminopyrazole | NiCl₂(dme) (5) | Me-DalPhos (6) | DBU/NaTFA | Dioxane | 100 | 18 | 88 | [6] |
| 3 | 4-Chloroanisole | Aniline | Ni(II)-(σ-aryl) complex | NHC Ligand | K₃PO₄ | Dioxane | 120 | 24 | 85-95 |[16] |
Table 4: Palladium-Catalyzed Direct C-H Arylation of Unprotected Anilines
| Entry | Arylation Position | Aryl Halide | Aniline Derivative | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|---|
| 1 | ortho | p-CF₃C₆H₄I | Aniline | Pd(OAc)₂ (5) | bipy-6-OH* (10) | Pinacolone | DMA | 120 | 6 | 90 | [8][9] |
| 2 | meta | Methyl 2-iodobenzoate | N-Piv-3-Me-aniline | Pd(OAc)₂ (10) | L12** (20) | AgOAc | DCE | 100 | 24 | >70 | [17] |
| 3 | para | 4-Bromo-N,N-dimethylaniline | Trityl aniline | Pd G3 BrettPhos (2) | None | K₂CO₃ | Toluene | 80 | 24 | High | [18][19] |
*bipy-6-OH = [2,2′-bipyridin]-6(1H)-one **L12 = 3-acetylamino-2-hydroxypyridine based ligand
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for two of the most common arylation methods.
This protocol is a representative example for the N-arylation of an aniline with an aryl halide.
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent), the aniline derivative (1.0-1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the specified temperature (typically 80-110 °C) and stir for the indicated time (4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-arylated aniline.[20]
This protocol describes a typical ligand-accelerated Ullmann-type C-N coupling.
-
Preparation: In a reaction vial, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., an oxalic diamide (B1670390) or phenanthroline derivative, 10-20 mol%), the base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents), the aryl halide (1.0 equivalent), and the aniline derivative (1.2 equivalents).
-
Solvent Addition: Add the reaction solvent (e.g., DMSO or DMF).
-
Reaction: Seal the vial and stir the mixture in a preheated oil bath at the specified temperature (typically 100-140 °C) for the required duration (18-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the product.
Visualizations: Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams represent the catalytic cycle, a standard experimental workflow, and the key factors influencing the reaction outcome.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[1][21]
Caption: A typical experimental workflow for catalytic aniline arylation.
Caption: Key factors influencing the performance of aniline arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 15. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 17. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1,1'-Bis(diisopropylphosphino)ferrocene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,1'-Bis(diisopropylphosphino)ferrocene, ensuring compliance and minimizing risk.
Hazard Profile and Safety Precautions
1,1'-Bis(diisopropylphosphino)ferrocene is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to appropriate safety protocols is paramount during its use and disposal.
| Hazard Classification & Precautionary Statements | Associated Information |
| Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Use a dust respirator if ventilation is inadequate.[1] |
| Handling | Use in a well-ventilated area.[1][2] Avoid breathing dust.[1] Wash hands thoroughly after handling.[5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[2][5] |
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of 1,1'-Bis(diisopropylphosphino)ferrocene is to entrust it to an approved waste disposal plant, in strict accordance with local, state, and federal regulations.[4][5][6]
1. Waste Collection:
-
Place residual or waste 1,1'-Bis(diisopropylphosphino)ferrocene in a clean, dry, and properly labeled, sealable container.[1]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
Utilize dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[1]
-
Collect the spilled material and place it into a designated, sealed container for disposal.[1]
-
Following collection, decontaminate the area with a suitable solvent, and wash the area with soap and water.
3. Disposal Pathway:
-
Waste is classified as hazardous and must be disposed of accordingly.[6]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of this chemical down the drain or into the environment.[6]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 1,1'-Bis(diisopropylphosphino)ferrocene.
Caption: Disposal workflow for 1,1'-Bis(diisopropylphosphino)ferrocene.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. 1,1'-Bis(diisopropylphosphino)ferrocene, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Safeguarding Your Research: Essential PPE and Handling Protocols for 1,1'-Bis(diisopropylphosphino)ferrocene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling 1,1'-Bis(diisopropylphosphino)ferrocene, a common reagent in synthetic chemistry. Adherence to these protocols is essential for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For 1,1'-Bis(diisopropylphosphino)ferrocene, which can cause skin, eye, and respiratory irritation, the following PPE is mandatory.[1][2]
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing or explosion.[1][3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile under Neoprene recommended) | Gloves must be inspected for integrity before each use. Contaminated gloves should be removed and disposed of properly. Wash and dry hands thoroughly after handling.[1][5] |
| Flame-resistant lab coat | Should be fully buttoned to provide maximum skin coverage.[3][6] | |
| Closed-toe shoes | Made of a non-porous material.[5] | |
| Respiratory Protection | Full-face respirator | Required when exposure limits may be exceeded or if irritation is experienced. Use in a well-ventilated area, such as a chemical fume hood, is standard practice.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental ignition and exposure. While not classified as pyrophoric, organophosphine compounds can be air-sensitive and require careful handling.
Handling:
-
Ventilation: Always handle 1,1'-Bis(diisopropylphosphino)ferrocene in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[1][5][6]
-
Inert Atmosphere: For transfers and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the compound.
-
Avoid Dust Formation: This compound is a solid, and measures should be taken to avoid the generation of dust during transfer.[1]
-
Spark-Proof Tools: Use non-sparking tools and explosion-proof equipment to prevent ignition sources.[1]
-
Buddy System: It is highly recommended to work with a colleague ("buddy system") when handling potentially hazardous chemicals.[5]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from heat, flames, and oxidizing agents.[4][7] Store separately from foodstuff containers.[1]
Disposal Plan
Proper disposal of 1,1'-Bis(diisopropylphosphino)ferrocene and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material and any contaminated items (e.g., gloves, paper towels) in a suitable, clearly labeled, and closed container for disposal.[1]
-
Neutralization: Unused or unwanted material should be quenched (neutralized) as part of the experimental procedure or stabilized for disposal. This may involve transferring the material to a reaction flask for controlled hydrolysis or neutralization with adequate cooling.[7]
-
Container Rinsing: Empty containers should be triple-rinsed with an inert, dry solvent. The resulting rinsate is also considered hazardous waste and must be collected and disposed of accordingly.[7]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[8]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
- 1. echemi.com [echemi.com]
- 2. 1,1'-Bis(diisopropylphosphino)ferrocene, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. cmu.edu [cmu.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
